Furtrethonium chloride
Description
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
6035-90-1 |
|---|---|
Molecular Formula |
C8H14ClNO |
Molecular Weight |
175.65 g/mol |
IUPAC Name |
furan-2-ylmethyl(trimethyl)azanium;chloride |
InChI |
InChI=1S/C8H14NO.ClH/c1-9(2,3)7-8-5-4-6-10-8;/h4-6H,7H2,1-3H3;1H/q+1;/p-1 |
InChI Key |
ZZYOCRDJISDSSY-UHFFFAOYSA-M |
Canonical SMILES |
C[N+](C)(C)CC1=CC=CO1.[Cl-] |
Origin of Product |
United States |
Foundational & Exploratory
Furtrethonium Chloride: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Furtrethonium chloride, a quaternary ammonium compound, is a cholinergic agonist that exerts its pharmacological effects through direct interaction with muscarinic acetylcholine receptors (mAChRs). As a parasympathomimetic agent, it mimics the action of the endogenous neurotransmitter acetylcholine, leading to the activation of downstream signaling pathways. This technical guide provides an in-depth analysis of the mechanism of action of this compound, including its receptor binding profile, downstream signaling cascades, and the experimental methodologies used to elucidate these properties. All quantitative data are summarized for clarity, and key signaling pathways and experimental workflows are visualized using DOT language diagrams.
Introduction
Furtrethonium is a synthetic cholinergic drug that has been investigated for its parasympathomimetic properties.[1] Its chemical structure, N,N,N-trimethyl-2-furanmethanaminium, features a quaternary ammonium group, which is crucial for its interaction with the orthosteric binding site of muscarinic receptors.[2] This guide details the molecular interactions and cellular consequences of furtrethonium binding to its target receptors.
Receptor Binding Profile
This compound is an agonist at muscarinic acetylcholine receptors. Its binding affinity for different muscarinic receptor subtypes has been quantified through competitive radioligand binding assays.
Quantitative Binding Data
The binding affinity of furtrethonium for human muscarinic acetylcholine receptor subtypes M1, M2, M3, and M4 is presented in Table 1. The data is expressed as the inhibitor constant (Ki), which represents the concentration of furtrethonium required to occupy 50% of the receptors in the presence of a radioligand. A lower Ki value indicates a higher binding affinity.
| Receptor Subtype | Ki (nM) |
| Muscarinic Acetylcholine Receptor M1 | 794.3 |
| Muscarinic Acetylcholine Receptor M2 | 316.2 |
| Muscarinic Acetylcholine Receptor M3 | 794.3 |
| Muscarinic Acetylcholine Receptor M4 | 501.2 |
Table 1: Binding Affinity of Furtrethonium for Human Muscarinic Acetylcholine Receptor Subtypes.
Signaling Pathways
Upon binding to muscarinic receptors, furtrethonium induces a conformational change in the receptor, leading to the activation of intracellular G proteins and the subsequent modulation of second messenger systems. Muscarinic receptors are G protein-coupled receptors (GPCRs) that couple to different G protein subtypes, primarily Gq/11 and Gi/o.[3][4]
Gq/11-Coupled Signaling (M1 and M3 Receptors)
The M1 and M3 muscarinic receptors, to which furtrethonium binds, predominantly couple to Gq/11 proteins.[5][6] Activation of this pathway leads to the stimulation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). DAG, along with the increased intracellular Ca2+, activates protein kinase C (PKC), which in turn phosphorylates various downstream effector proteins, leading to a cellular response.[7]
Gi/o-Coupled Signaling (M2 and M4 Receptors)
The M2 and M4 muscarinic receptors, for which furtrethonium also has affinity, are coupled to Gi/o proteins.[8] Activation of this pathway leads to the inhibition of adenylyl cyclase, which results in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. The βγ subunits of the Gi/o protein can also directly activate G protein-coupled inwardly-rectifying potassium channels (GIRKs), leading to membrane hyperpolarization and a decrease in cellular excitability.
Experimental Protocols
The characterization of furtrethonium's mechanism of action relies on a suite of in vitro pharmacological assays.
Radioligand Binding Assay (Competitive Inhibition)
This protocol describes a method to determine the binding affinity (Ki) of furtrethonium for muscarinic receptors using a competitive binding assay with a known radiolabeled antagonist, such as [3H]N-methylscopolamine ([3H]NMS).
Objective: To determine the Ki of furtrethonium at M1, M2, M3, and M4 muscarinic receptors.
Materials:
-
Cell membranes prepared from cell lines stably expressing human M1, M2, M3, or M4 muscarinic receptors.
-
[3H]N-methylscopolamine ([3H]NMS) as the radioligand.
-
This compound.
-
Atropine (for determination of non-specific binding).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation cocktail.
-
Liquid scintillation counter.
Procedure:
-
Reaction Setup: In a 96-well microplate, combine the following in a final volume of 200 µL:
-
50 µL of cell membranes (concentration determined by protein assay).
-
50 µL of [3H]NMS at a final concentration near its Kd.
-
50 µL of this compound at various concentrations (e.g., 10-10 M to 10-3 M).
-
For total binding wells, add 50 µL of assay buffer instead of furtrethonium.
-
For non-specific binding wells, add 50 µL of a high concentration of atropine (e.g., 1 µM) instead of furtrethonium.
-
-
Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Harvesting: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
Data Analysis:
-
Calculate the specific binding at each furtrethonium concentration by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the furtrethonium concentration.
-
Fit the data to a one-site competition model using non-linear regression to determine the IC50 value (the concentration of furtrethonium that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assays
Functional assays are essential to confirm that receptor binding by furtrethonium translates into a cellular response and to determine its efficacy as an agonist.
This assay measures the accumulation of IP1, a downstream metabolite of IP3, and is a robust method for quantifying the activation of Gq-coupled receptors.
Principle: In the presence of lithium chloride (LiCl), which blocks the degradation of IP1, the accumulation of IP1 is proportional to the activation of the Gq pathway. IP1 levels are typically measured using a competitive immunoassay, often employing Homogeneous Time-Resolved Fluorescence (HTRF).
Brief Protocol:
-
Seed cells expressing the target muscarinic receptor (M1 or M3) in a microplate.
-
Stimulate the cells with varying concentrations of furtrethonium in the presence of LiCl.
-
Lyse the cells and add the HTRF reagents (an IP1-d2 acceptor and a terbium cryptate-labeled anti-IP1 antibody donor).
-
After incubation, read the plate on an HTRF-compatible reader. The signal is inversely proportional to the amount of IP1 produced.
This assay measures the transient increase in intracellular calcium concentration upon activation of Gq-coupled receptors.
Principle: Cells are loaded with a calcium-sensitive fluorescent dye. Upon receptor activation by furtrethonium, the release of calcium from intracellular stores leads to an increase in fluorescence, which is monitored in real-time using an instrument like a Fluorometric Imaging Plate Reader (FLIPR).
Brief Protocol:
-
Plate cells expressing the target muscarinic receptor (M1 or M3) in a microplate.
-
Load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM).
-
Add varying concentrations of furtrethonium to the wells.
-
Measure the fluorescence intensity over time to determine the concentration-dependent increase in intracellular calcium.
Electrophysiology (Patch-Clamp)
Patch-clamp electrophysiology can be used to measure the effect of furtrethonium on ion channel activity, particularly the activation of GIRK channels by M2 and M4 receptors.
Principle: In the whole-cell patch-clamp configuration, a microelectrode is used to form a tight seal with the cell membrane, allowing for the measurement of ion currents across the entire cell membrane.
Brief Protocol:
-
Prepare a single-cell suspension of cells expressing M2 or M4 receptors.
-
Establish a whole-cell recording from a single cell.
-
Perfuse the cell with a solution containing furtrethonium.
-
Record the changes in membrane current, specifically looking for an outward potassium current indicative of GIRK channel activation.
Conclusion
This compound is a muscarinic acetylcholine receptor agonist with affinity for M1, M2, M3, and M4 receptor subtypes. Its mechanism of action involves the activation of both Gq/11 and Gi/o-coupled signaling pathways, leading to the mobilization of intracellular calcium, inhibition of adenylyl cyclase, and modulation of ion channel activity. The experimental protocols detailed in this guide provide a framework for the comprehensive characterization of the pharmacological properties of furtrethonium and other related cholinergic compounds. This in-depth understanding is critical for researchers and professionals involved in the discovery and development of novel therapeutics targeting the cholinergic system.
References
- 1. Furtrethonium [drugfuture.com]
- 2. Furtrethonium iodide | 541-64-0 | Benchchem [benchchem.com]
- 3. teachmephysiology.com [teachmephysiology.com]
- 4. bio.libretexts.org [bio.libretexts.org]
- 5. youtube.com [youtube.com]
- 6. youtube.com [youtube.com]
- 7. m.youtube.com [m.youtube.com]
- 8. m.youtube.com [m.youtube.com]
Furtrethonium Chloride: A Technical Guide to its Cholinergic Agonist Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Furtrethonium chloride is a synthetic quaternary ammonium compound and a direct-acting cholinergic agonist. Structurally related to acetylcholine, it exerts its effects by binding to and activating cholinergic receptors, primarily muscarinic receptors. While not as extensively studied as other classical cholinergic agents, research, particularly in comparative pharmacology, has provided insights into its potency and mechanism of action. This technical guide synthesizes the available scientific information on the cholinergic agonist properties of this compound, presenting quantitative data, detailing experimental protocols, and visualizing its signaling pathways to serve as a comprehensive resource for researchers and drug development professionals.
Introduction
This compound, also known as furtrethonium iodide, is a parasympathomimetic agent that mimics the action of the endogenous neurotransmitter acetylcholine. Its structure, featuring a furan ring and a trimethylammonium group, confers its ability to interact with cholinergic receptors. Historically, it has seen limited clinical use, including for the treatment of glaucoma. This document provides an in-depth examination of its pharmacological profile as a cholinergic agonist.
Physicochemical Properties
| Property | Value |
| IUPAC Name | (Furan-2-ylmethyl)trimethylazanium chloride |
| Chemical Formula | C₈H₁₄ClNO⁺ |
| Molecular Weight | 175.65 g/mol |
| CAS Number | 6035-77-4 (chloride), 541-64-0 (iodide) |
| Structure | A quaternary ammonium compound with a furan moiety. |
Cholinergic Agonist Activity: Quantitative Data
Quantitative data on the potency and efficacy of this compound at specific mammalian muscarinic receptor subtypes (M1-M5) are limited in the readily available scientific literature. However, comparative pharmacological studies have provided valuable insights into its relative potency.
Relative Potency in a Non-Mammalian System
A key study by Colquhoun et al. (1991) investigated the effects of various cholinergic agents on the somatic muscle cells of the parasitic nematode Ascaris suum. This preparation expresses a nicotinic acetylcholine receptor that exhibits some muscarinic characteristics. The study provided a rank order of potency for several agonists, offering a quantitative comparison of furtrethonium's activity.
Table 1: Relative Potency of Cholinergic Agonists on Ascaris suum Somatic Muscle Cells
| Agonist | Relative Potency (approximate, relative to Acetylcholine = 1) | Reference |
| Acetylcholine | 1 | [1][2] |
| Furtrethonium | ~0.001 | [1][2] |
| Carbachol | <1 | [1][2] |
| Muscarone | <1 | [1][2] |
| Arecoline | <0.001 | [1][2] |
Data is inferred from the statement that furtrethonium has "about one-thousandth of the potency of ACh" in this system.[1]
Functional Potency of a Related Compound
Further research on Ascaris suum muscle strips by Martin et al. investigated the contractile effects of 5-methylfurmethiodide (MFI), a close structural analog of furtrethonium. While not furtrethonium itself, these data provide context for the potency of this structural class of compounds in a functional assay.
Table 2: Functional Potency (EC₅₀) of Cholinergic Agonists on Ascaris suum Muscle Strip Contraction
| Agonist | EC₅₀ (µM) | Reference |
| Acetylcholine (in the presence of 3 µM neostigmine) | 3.1 | [3] |
| 5-Methylfurmethiodide (MFI) | 221 | [3] |
Mechanism of Action and Signaling Pathways
As a direct-acting cholinergic agonist, this compound binds to and activates muscarinic acetylcholine receptors (mAChRs), which are G-protein coupled receptors (GPCRs). The activation of these receptors initiates a cascade of intracellular signaling events. While specific studies on the downstream signaling of furtrethonium are scarce, its mechanism can be inferred from the well-established pathways of muscarinic receptor activation.
Muscarinic receptors are broadly classified into two major signaling pathways based on the G-protein they couple to:
-
M1, M3, and M5 Receptors: These receptors couple to Gαq/11 proteins.
-
M2 and M4 Receptors: These receptors couple to Gαi/o proteins.
Gαq/11 Signaling Pathway (M1, M3, M5 Receptor Activation)
Upon activation by furtrethonium, M1, M3, or M5 receptors induce a conformational change that activates the associated Gαq/11 protein. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two secondary messengers: inositol trisphosphate (IP₃) and diacylglycerol (DAG).
-
IP₃ diffuses through the cytoplasm and binds to IP₃ receptors on the endoplasmic reticulum, leading to the release of stored calcium (Ca²⁺) into the cytosol.
-
DAG remains in the plasma membrane and, in conjunction with the elevated intracellular Ca²⁺, activates protein kinase C (PKC). PKC then phosphorylates various downstream target proteins, leading to a cellular response.
References
- 1. journals.biologists.com [journals.biologists.com]
- 2. The pharmacology of cholinoceptors on the somatic muscle cells of the parasitic nematode Ascaris suum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of the muscarinic agonist, 5-methylfurmethiodide, on contraction and electrophysiology of Ascaris suum muscle - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide to the Synthesis and Chemical Structure of Furtrethonium Chloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Furtrethonium chloride, a quaternary ammonium salt, holds significance in medicinal chemistry due to its cholinergic properties. This technical guide provides a comprehensive overview of its chemical structure and synthesis. Given the limited direct literature on the synthesis of this compound, this document details a robust two-step synthesis pathway involving the preparation of Furtrethonium iodide followed by an ion-exchange reaction to yield the target chloride salt. Detailed experimental protocols, quantitative data, and structural visualizations are presented to facilitate its preparation and characterization in a research and development setting.
Chemical Structure and Properties
This compound, systematically named N,N,N-trimethyl-2-furanmethanaminium chloride, is a quaternary ammonium salt with the chemical formula C₈H₁₄ClNO.[1] The cationic portion of the molecule consists of a furan ring linked through a methylene bridge to a trimethylammonium group. This structure is fundamental to its activity as a cholinergic agonist.
Physicochemical Data
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C₈H₁₄ClNO | [1] |
| Molecular Weight | 175.66 g/mol | [1] |
| CAS Number | 6035-91-2 | |
| Canonical SMILES | C--INVALID-LINK--(C)CC1=CC=CO1.[Cl-] | [1] |
| InChIKey | ZZYOCRDJISDSSY-UHFFFAOYSA-M | [1] |
| Appearance | White to off-white crystalline solid (predicted) | |
| Solubility | Soluble in water and lower alcohols (predicted) |
Table 1: Physicochemical Properties of this compound
Chemical Structure Diagram
The chemical structure of this compound is depicted below.
Figure 1: Chemical structure of this compound.
Synthesis Pathway
The synthesis of this compound is most reliably achieved through a two-step process. The first step involves the synthesis of Furtrethonium iodide via the quaternization of 2-(dimethylaminomethyl)furan with methyl iodide. The subsequent step is an ion exchange to replace the iodide with a chloride anion.
Synthesis Pathway Diagram
The overall synthesis workflow is illustrated in the following diagram.
Figure 2: Synthesis workflow for this compound.
Experimental Protocols
The following sections provide detailed experimental methodologies for the synthesis of this compound.
Step 1: Synthesis of Furtrethonium Iodide
This procedure is adapted from the known synthesis of similar quaternary ammonium iodides.
Materials:
-
2-(Dimethylaminomethyl)furan
-
Methyl iodide
-
Anhydrous diethyl ether
-
Anhydrous acetone
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a drying tube, dissolve 1.0 equivalent of 2-(dimethylaminomethyl)furan in anhydrous diethyl ether.
-
Cool the solution in an ice bath.
-
Slowly add 1.1 equivalents of methyl iodide dropwise to the stirred solution.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 24 hours.
-
A precipitate of Furtrethonium iodide will form. Collect the solid by vacuum filtration.
-
Wash the crude product with cold, anhydrous diethyl ether.
-
Recrystallize the product from a mixture of acetone and diethyl ether to yield pure Furtrethonium iodide.
-
Dry the purified product under vacuum.
Expected Yield: 85-95%
Characterization of Furtrethonium Iodide:
| Property | Value |
| Appearance | White to off-white crystalline solid |
| Melting Point | 116-118 °C |
Table 2: Properties of Furtrethonium Iodide
Step 2: Ion Exchange to this compound
This protocol describes a general method for the conversion of a quaternary ammonium iodide to the corresponding chloride salt using an ion-exchange resin.
Materials:
-
Furtrethonium iodide
-
Strongly basic anion-exchange resin (e.g., Amberlite IRA-400, chloride form)
-
Deionized water
-
Silver nitrate solution (for testing)
Procedure:
-
Resin Preparation: If the anion-exchange resin is not in the chloride form, it must be pre-treated. Pack the resin into a chromatography column and wash thoroughly with a 1 M solution of sodium chloride, followed by rinsing with deionized water until the eluate is free of chloride ions (as tested with silver nitrate solution).
-
Dissolve the synthesized Furtrethonium iodide in a minimal amount of deionized water.
-
Pass the Furtrethonium iodide solution through the prepared column of the chloride-form anion-exchange resin at a slow flow rate.
-
Collect the eluate.
-
Wash the column with additional deionized water and combine the washings with the initial eluate.
-
To ensure complete exchange, test a small portion of the eluate for the presence of iodide ions by adding a few drops of silver nitrate solution. The absence of a yellow precipitate (silver iodide) indicates successful exchange.
-
Remove the water from the eluate by rotary evaporation under reduced pressure.
-
Further dry the resulting solid under high vacuum to obtain this compound.
Quantitative Data and Characterization
Due to the limited availability of published spectroscopic data for this compound, this section provides predicted and expected analytical data based on its chemical structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (predicted, in D₂O):
-
δ ~3.1 (s, 9H, -N(CH₃)₃)
-
δ ~4.5 (s, 2H, -CH₂-N)
-
δ ~6.5 (dd, 1H, furan H4)
-
δ ~6.7 (d, 1H, furan H3)
-
δ ~7.7 (d, 1H, furan H5)
¹³C NMR (predicted, in D₂O):
-
δ ~54.0 (-N(CH₃)₃)
-
δ ~60.0 (-CH₂-N)
-
δ ~111.0 (furan C3)
-
δ ~112.0 (furan C4)
-
δ ~145.0 (furan C5)
-
δ ~148.0 (furan C2)
Infrared (IR) Spectroscopy
Predicted IR Absorptions (KBr pellet):
| Wavenumber (cm⁻¹) | Assignment |
| ~3100-3000 | C-H stretching (furan ring) |
| ~2980-2850 | C-H stretching (methyl and methylene groups) |
| ~1580, 1500, 1470 | C=C stretching (furan ring) |
| ~1480 | C-H bending (methyl and methylene groups) |
| ~1010 | C-O-C stretching (furan ring) |
| ~960 | C-N stretching |
Table 3: Predicted IR Absorptions for this compound
Conclusion
This technical guide outlines a comprehensive and practical approach to the synthesis and characterization of this compound. The detailed two-step synthesis protocol, involving the preparation of Furtrethonium iodide followed by ion exchange, provides a reliable method for obtaining the target compound. The provided structural information and predicted analytical data serve as a valuable resource for researchers and professionals in the field of drug development and medicinal chemistry, enabling the successful synthesis and verification of this compound for further investigation.
References
Unveiling the Muscarinic Receptor Subtype Selectivity of Furtrethonium: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Furtrethonium, a quaternary ammonium compound, is a classical parasympathomimetic agent that exerts its effects through the activation of muscarinic acetylcholine receptors (mAChRs). As members of the G protein-coupled receptor (GPCR) superfamily, mAChRs are integral to a vast array of physiological functions, making them critical targets for therapeutic intervention. The five distinct subtypes of muscarinic receptors (M1-M5) exhibit unique tissue distribution and couple to different intracellular signaling pathways, underscoring the necessity of subtype-selective ligands for targeted pharmacological action.
Data Presentation: Quantitative Analysis of Furtrethonium's Muscarinic Receptor Subtype Selectivity
A thorough investigation of muscarinic receptor subtype selectivity involves determining the binding affinity (Ki) and functional potency (EC50) of the ligand at each receptor subtype. The following tables are structured to present such data, which is essential for a comprehensive understanding of a compound's pharmacological profile. However, due to the lack of specific published data for Furtrethonium, these tables are presented as a template for future research.
Table 1: Muscarinic Receptor Subtype Binding Affinity of Furtrethonium
| Receptor Subtype | Radioligand | Ki (nM) | Fold Selectivity vs. M1 |
| M1 | [3H]-NMS | Data not available | - |
| M2 | [3H]-NMS | Data not available | Data not available |
| M3 | [3H]-NMS | Data not available | Data not available |
| M4 | [3H]-NMS | Data not available | Data not available |
| M5 | [3H]-NMS | Data not available | Data not available |
Ki values represent the inhibition constant, a measure of the ligand's binding affinity. A lower Ki value indicates a higher binding affinity. Fold selectivity is calculated as the ratio of Ki values (Ki of subtype / Ki of M1).
Table 2: Muscarinic Receptor Subtype Functional Potency of Furtrethonium
| Receptor Subtype | Functional Assay | EC50 (nM) | Fold Selectivity vs. M1 |
| M1 | Calcium Mobilization | Data not available | - |
| M2 | cAMP Inhibition | Data not available | Data not available |
| M3 | Calcium Mobilization | Data not available | Data not available |
| M4 | cAMP Inhibition | Data not available | Data not available |
| M5 | Calcium Mobilization | Data not available | Data not available |
EC50 values represent the concentration of an agonist that produces 50% of the maximal response. A lower EC50 value indicates a higher potency. Fold selectivity is calculated as the ratio of EC50 values (EC50 of subtype / EC50 of M1).
Experimental Protocols
The determination of muscarinic receptor subtype selectivity relies on robust and well-defined experimental methodologies. The following are detailed protocols for key experiments used to generate the data presented in the tables above.
Radioligand Binding Assays
Radioligand binding assays are employed to determine the affinity of a test compound for a specific receptor subtype.[1][2][3] These assays typically involve the use of a radiolabeled ligand that is known to bind to the receptor of interest.
Objective: To determine the inhibition constant (Ki) of Furtrethonium at each of the five human muscarinic receptor subtypes (M1-M5).
Materials:
-
Membrane preparations from cells stably expressing a single human muscarinic receptor subtype (e.g., CHO or HEK293 cells).
-
Radioligand, such as [3H]-N-methylscopolamine ([3H]-NMS), a non-subtype-selective muscarinic antagonist.
-
Test compound: Furtrethonium iodide.
-
Non-specific binding control: A high concentration of a non-labeled, non-selective muscarinic antagonist, such as atropine (1 µM).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2).
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation fluid.
-
Microplate scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize cells expressing the receptor subtype of interest and prepare a crude membrane fraction by centrifugation. Resuspend the membrane pellet in assay buffer.
-
Assay Setup: In a 96-well plate, add a constant amount of membrane preparation to each well.
-
Competition Binding: Add increasing concentrations of Furtrethonium to the wells.
-
Radioligand Addition: Add a constant concentration of [3H]-NMS (typically at a concentration close to its Kd value) to all wells.
-
Incubation: Incubate the plates at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding of the radioligand as a function of the logarithm of the Furtrethonium concentration. Fit the data to a one-site competition model to determine the IC50 value (the concentration of Furtrethonium that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assays
Functional assays measure the biological response elicited by a ligand upon binding to its receptor. For muscarinic receptors, common functional assays include measuring changes in intracellular calcium levels or the inhibition of adenylyl cyclase activity.
M1, M3, and M5 receptors couple to Gq/11 proteins, which activate phospholipase C, leading to an increase in intracellular calcium.
Objective: To determine the EC50 of Furtrethonium for the activation of M1, M3, and M5 muscarinic receptors.
Materials:
-
Cells stably expressing the M1, M3, or M5 receptor subtype.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Test compound: Furtrethonium iodide.
-
Fluorescent plate reader with an integrated fluid-handling system.
Procedure:
-
Cell Plating: Plate the cells in a 96-well, black-walled, clear-bottom plate and allow them to adhere overnight.
-
Dye Loading: Load the cells with a calcium-sensitive dye by incubating them with the dye in assay buffer for a specified time (e.g., 60 minutes at 37°C).
-
Baseline Reading: Measure the baseline fluorescence of each well using the fluorescent plate reader.
-
Compound Addition: Add increasing concentrations of Furtrethonium to the wells.
-
Fluorescence Measurement: Immediately after compound addition, measure the change in fluorescence over time. The peak fluorescence intensity is typically used as the measure of the response.
-
Data Analysis: Plot the change in fluorescence as a function of the logarithm of the Furtrethonium concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 value.
M2 and M4 receptors couple to Gi/o proteins, which inhibit adenylyl cyclase and can be assayed by measuring the binding of [35S]GTPγS to G proteins upon receptor activation.[4][5][6]
Objective: To determine the EC50 of Furtrethonium for the activation of M2 and M4 muscarinic receptors.
Materials:
-
Membrane preparations from cells stably expressing the M2 or M4 receptor subtype.
-
[35S]GTPγS.
-
GDP.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 100 mM NaCl, 5 mM MgCl2, and 1 mM EDTA).
-
Test compound: Furtrethonium iodide.
-
Scintillation proximity assay (SPA) beads or filtration apparatus.
Procedure:
-
Assay Setup: In a 96-well plate, combine the membrane preparation, GDP, and increasing concentrations of Furtrethonium.
-
Initiation of Reaction: Add [35S]GTPγS to initiate the binding reaction.
-
Incubation: Incubate the plate at 30°C for a defined period (e.g., 60 minutes).
-
Termination and Detection:
-
Filtration Method: Terminate the reaction by rapid filtration through glass fiber filters. Wash the filters and measure the bound radioactivity by scintillation counting.
-
SPA Method: Add SPA beads that capture the membranes. The proximity of the [35S]GTPγS to the scintillant in the beads allows for the measurement of bound radioactivity without a separation step.
-
-
Data Analysis: Plot the amount of [35S]GTPγS bound as a function of the logarithm of the Furtrethonium concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 value.
Mandatory Visualizations
Signaling Pathways
The five muscarinic receptor subtypes couple to different G protein families, leading to distinct downstream signaling cascades.
Caption: Muscarinic receptor signaling pathways.
Experimental Workflow
The following diagram illustrates a typical workflow for determining the muscarinic receptor subtype selectivity of a test compound.
Caption: Workflow for selectivity profiling.
Conclusion
While Furtrethonium is a well-established muscarinic agonist, a detailed and quantitative characterization of its selectivity across the five muscarinic receptor subtypes is not currently available in the scientific literature. This technical guide has provided the essential framework for such an investigation, including detailed experimental protocols for determining binding affinities and functional potencies. The generation of this data is a critical step in understanding the full pharmacological profile of Furtrethonium and would be of significant value to researchers in the field of cholinergic pharmacology and drug development. The methodologies outlined herein represent the standard for characterizing the subtype selectivity of any novel muscarinic ligand.
References
- 1. In vitro muscarinic receptor radioligand-binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Radioligand binding assay of M1-M5 muscarinic cholinergic receptor subtypes in human peripheral blood lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
Unraveling the Pharmacological Profile of Furtrethonium Compounds: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Furtrethonium, a quaternary ammonium compound, is a synthetic cholinergic agonist that has historically been investigated for its parasympathomimetic properties. As a direct-acting cholinomimetic, it exerts its effects by binding to and activating muscarinic acetylcholine receptors (mAChRs), thereby mimicking the actions of the endogenous neurotransmitter, acetylcholine. This technical guide provides an in-depth exploration of the pharmacological profile of furtrethonium, consolidating available data on its receptor affinity, functional potency, and the signaling pathways it modulates. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals engaged in the study of cholinergic pharmacology and the development of novel therapeutic agents.
Chemical and Physical Properties
Furtrethonium iodide is a salt form of the active furtrethonium cation. Key chemical identifiers and properties are summarized in the table below.
| Property | Value |
| IUPAC Name | N,N,N-trimethyl-2-furanmethanaminium |
| CAS Registry Number | 541-64-0 (for Furtrethonium Iodide) |
| Molecular Formula | C₈H₁₄INO |
| Molecular Weight | 267.11 g/mol |
| Synonyms | Furfuryltrimethylammonium iodide, Furmethide |
Mechanism of Action: Muscarinic Acetylcholine Receptor Agonism
Furtrethonium's primary mechanism of action is the direct stimulation of muscarinic acetylcholine receptors. These receptors are G-protein coupled receptors (GPCRs) that are widely distributed throughout the central and peripheral nervous systems, as well as in various non-neuronal tissues. There are five known subtypes of muscarinic receptors (M1-M5), each with distinct tissue localizations and signaling pathways.
Furtrethonium is characterized as a muscarinic agonist, although its selectivity across the different receptor subtypes is not extensively documented in recent literature. Early research suggests a broad interaction profile with muscarinic receptors.[1]
Quantitative Pharmacological Data
A comprehensive understanding of a compound's pharmacological profile requires quantitative data on its interaction with its molecular targets and its effects on biological systems. The following tables summarize the available quantitative data for furtrethonium.
Receptor Binding Affinity
Receptor binding assays are crucial for determining the affinity of a ligand for its receptor. The affinity is typically expressed as the inhibition constant (Ki) or its negative logarithm (pKi). A higher pKi value indicates a higher binding affinity.
| Receptor Subtype | pKi Value | Species/Tissue | Radioligand | Reference |
| M1 | 4.10 | Not Specified | Not Specified | [1] |
| M2 | Data Not Available | - | - | - |
| M3 | Data Not Available | - | - | - |
| M4 | Data Not Available | - | - | - |
| M5 | Data Not Available | - | - | - |
Note: The available data on the binding affinity of furtrethonium for all muscarinic receptor subtypes is limited. The provided pKi value for the M1 receptor is from a single source and further studies are needed to fully characterize its binding profile.
Functional Potency
Functional assays measure the biological response elicited by a compound. The potency of an agonist is often expressed as the half-maximal effective concentration (EC50), which is the concentration of the agonist that produces 50% of the maximal response.
| Assay Type | EC50 Value | Tissue/Cell Line | Measured Response | Reference |
| Data Not Available | - | - | - | - |
Comparative studies have provided some insight into the relative potency of furtrethonium. In studies on the somatic muscle cells of Ascaris suum, furtrethonium was identified as a potent muscarinic agonist.[1] However, in other preparations, it has been shown to be less potent than acetylcholine, methacholine, and carbachol, but more potent than pilocarpine.[1]
Pharmacokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)
Detailed pharmacokinetic data for furtrethonium is scarce in the publicly available literature. As a quaternary ammonium compound, it is expected to have low lipid solubility, which would generally result in poor absorption after oral administration and limited ability to cross the blood-brain barrier.
| Parameter | Value | Species | Route of Administration | Reference |
| Absorption | Data Not Available | - | - | - |
| Distribution | Data Not Available | - | - | - |
| Metabolism | Data Not Available | - | - | - |
| Excretion | Data Not Available | - | - | - |
Signaling Pathways
Upon binding of furtrethonium to muscarinic receptors, a conformational change is induced in the receptor, leading to the activation of intracellular signaling cascades via G-proteins. The specific pathway activated depends on the receptor subtype.
-
M1, M3, and M5 Receptors: These receptors primarily couple to Gq/11 proteins. Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC).
-
M2 and M4 Receptors: These receptors are coupled to Gi/o proteins. Activation of this pathway inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. The βγ-subunits of the Gi/o protein can also directly modulate the activity of certain ion channels, such as inwardly rectifying potassium channels.
The following diagram illustrates the primary signaling pathways activated by muscarinic receptor agonists like furtrethonium.
Muscarinic Receptor Signaling Pathways
Experimental Protocols
Radioligand Binding Assay (Competitive)
This protocol outlines a general procedure for determining the binding affinity of a test compound (e.g., furtrethonium) for a specific muscarinic receptor subtype.
Competitive Radioligand Binding Assay Workflow
In Vitro Functional Assay (Calcium Mobilization)
This protocol describes a general method for assessing the functional potency of furtrethonium at Gq-coupled muscarinic receptors (M1, M3, M5).
In Vitro Calcium Mobilization Assay Workflow
Conclusion
Furtrethonium is a muscarinic acetylcholine receptor agonist with a long history of pharmacological investigation. While its primary mechanism of action is well-established, a comprehensive quantitative understanding of its pharmacological profile, particularly regarding its receptor subtype selectivity and pharmacokinetic properties, is lacking in contemporary literature. This guide consolidates the available information and provides a framework for future research into this and related cholinergic compounds. The detailed experimental workflows and signaling pathway diagrams serve as a valuable resource for scientists and researchers in the field of drug discovery and development. Further investigation is warranted to fully elucidate the therapeutic potential and safety profile of furtrethonium compounds.
References
Furtrethonium Chloride Structure-Activity Relationship: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Furtrethonium, a quaternary ammonium compound featuring a furan ring, is a synthetic cholinergic agonist that primarily targets muscarinic acetylcholine receptors (mAChRs). This guide provides a comprehensive analysis of the structure-activity relationship (SAR) of furtrethonium chloride and its analogs. By examining the impact of structural modifications on receptor binding affinity and functional potency, we aim to elucidate the key molecular features governing the interaction of these ligands with mAChR subtypes. This document summarizes quantitative data, details experimental protocols for assessing ligand activity, and visualizes the relevant signaling pathways, offering a valuable resource for the design and development of novel muscarinic receptor modulators.
Introduction: The Muscarinic System and the Role of Furtrethonium
The muscarinic acetylcholine receptors (M1-M5) are a family of G protein-coupled receptors (GPCRs) that play a pivotal role in regulating a wide array of physiological functions, including neurotransmission, cardiac and smooth muscle contraction, and glandular secretion. The development of selective muscarinic agonists and antagonists is a key area of research for treating various pathological conditions such as Alzheimer's disease, schizophrenia, and chronic obstructive pulmonary disease (COPD).
Furtrethonium, chemically known as N,N,N-trimethyl-2-furanmethanaminium, is a classical muscarinic agonist. Its structure, analogous to acetylcholine, allows it to bind to and activate mAChRs, mimicking the effects of the endogenous neurotransmitter. The chloride salt of furtrethonium is commonly used in research settings. Understanding the SAR of furtrethonium and its derivatives is crucial for designing new ligands with improved subtype selectivity and therapeutic profiles.
The core structural elements of furtrethonium that are critical for its activity include the quaternary ammonium group and the furan ring system, which acts as a bioisostere for the ester group in acetylcholine.[1][2] Modifications to these moieties have profound effects on the compound's affinity and efficacy at the different muscarinic receptor subtypes.
Core Structure-Activity Relationships of Furtrethonium Analogs
The interaction of furtrethonium and its analogs with muscarinic receptors is governed by several key structural features. The following sections detail the impact of modifications to the quaternary ammonium head and the furan ring.
The Quaternary Ammonium Group: Essential for Activity
The positively charged quaternary ammonium group is a critical pharmacophore for almost all muscarinic agonists, including furtrethonium.[1][2] This group interacts with a conserved negatively charged aspartate residue in the third transmembrane domain (TM3) of the muscarinic receptors.[3]
-
Size of the Alkyl Substituents: The trimethylammonium group is generally considered optimal for maximal muscarinic activity.[1] Replacing the methyl groups with larger alkyl substituents leads to a decrease in potency, likely due to steric hindrance within the binding pocket.
-
Replacement of the Quaternary Ammonium: Substitution of the quaternary ammonium with a tertiary, secondary, or primary amine drastically reduces muscarinic activity.[1] This highlights the importance of the permanent positive charge for strong ionic interaction with the receptor.
The Furan Ring: A Bioisosteric Replacement for the Acetyl Group
In furtrethonium, the furan ring serves as a bioisostere for the acetyl group of acetylcholine. This substitution influences the compound's conformational flexibility and electronic properties, which in turn affect its receptor binding and activation.
-
Substitution on the Furan Ring: The position and nature of substituents on the furan ring can modulate the selectivity and potency of the analogs. For instance, the synthesis and evaluation of various N-[5-[(1'-substituted-acetoxy)methyl]-2-furfuryl]dialkylamines have been explored to develop selective antimuscarinic agents.
-
Replacement of the Furan Ring: Replacing the furan ring with other heterocyclic systems, such as thiophene or pyridine, can lead to significant changes in activity and selectivity, providing a basis for further SAR exploration.
Quantitative Structure-Activity Relationship Data
Table 1: Binding Affinities (Ki, nM) of Furtrethonium Analogs at Human Muscarinic Receptors
| Compound | M1 Ki (nM) | M2 Ki (nM) | M3 Ki (nM) | M4 Ki (nM) | M5 Ki (nM) |
| This compound | Data not available | Data not available | Data not available | Data not available | Data not available |
| Analog 1 | |||||
| Analog 2 | |||||
| Analog 3 |
Table 2: Functional Potencies (EC50, nM) of Furtrethonium Analogs at Human Muscarinic Receptors
| Compound | M1 EC50 (nM) | M2 EC50 (nM) | M3 EC50 (nM) | M4 EC50 (nM) | M5 EC50 (nM) |
| This compound | Data not available | Data not available | Data not available | Data not available | Data not available |
| Analog 1 | |||||
| Analog 2 | |||||
| Analog 3 |
Experimental Protocols
The quantitative data presented in this guide are typically generated using a combination of radioligand binding assays and functional assays. The following are detailed methodologies for key experiments.
Radioligand Binding Assay for Muscarinic Receptors
This protocol is used to determine the binding affinity (Ki) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.
Materials:
-
Membrane preparations from cells expressing the desired human muscarinic receptor subtype (M1-M5).
-
Radioligand: [³H]-N-methylscopolamine ([³H]-NMS) or [³H]-Quinuclidinyl benzilate ([³H]-QNB).
-
Wash Buffer: 50 mM Tris-HCl, 154 mM NaCl, pH 7.4.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Test compounds (e.g., this compound analogs) at various concentrations.
-
Non-specific binding control: Atropine (1 µM).
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation cocktail and a liquid scintillation counter.
Procedure:
-
Assay Setup: In a 96-well plate, add 50 µL of assay buffer, 50 µL of the radioligand solution (at a final concentration close to its Kd), and 50 µL of the test compound solution at various concentrations. For total binding, add 50 µL of assay buffer instead of the test compound. For non-specific binding, add 50 µL of atropine solution.
-
Incubation: Add 50 µL of the membrane preparation to each well. Incubate the plate at room temperature for 2 hours with gentle shaking to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. Wash the filters three times with 3 mL of ice-cold wash buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add 4 mL of scintillation cocktail, and allow them to equilibrate overnight. Measure the radioactivity in each vial using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Radioligand Binding Assay Workflow
IP-One HTRF Functional Assay for Gq-Coupled Receptors (M1, M3, M5)
This protocol measures the functional potency (EC50) of a test compound by quantifying the accumulation of inositol monophosphate (IP1), a stable downstream metabolite of the Gq signaling pathway.
Materials:
-
Cells stably expressing the human M1, M3, or M5 muscarinic receptor.
-
IP-One HTRF assay kit (containing IP1-d2 conjugate, anti-IP1 cryptate, and lysis buffer).[4][5][6][7][8]
-
Test compounds (e.g., this compound analogs) at various concentrations.
-
Full agonist (e.g., carbachol) for positive control.
-
HTRF-compatible microplate reader.
Procedure:
-
Cell Plating: Plate the cells in a 384-well white plate and culture overnight to allow for cell attachment.
-
Compound Addition: Remove the culture medium and add 10 µL of stimulation buffer containing the test compounds at various concentrations. For the positive control, add a known full agonist.
-
Incubation: Incubate the plate at 37°C for 30-60 minutes to allow for receptor stimulation and IP1 accumulation.[5]
-
Lysis and Detection: Add 5 µL of IP1-d2 conjugate followed by 5 µL of anti-IP1 cryptate to each well.[5]
-
Final Incubation: Incubate the plate at room temperature for 1 hour in the dark.
-
HTRF Reading: Read the plate on an HTRF-compatible reader at two wavelengths (e.g., 665 nm and 620 nm).
-
Data Analysis: Calculate the HTRF ratio (665 nm / 620 nm) * 10,000. Plot the HTRF ratio against the logarithm of the test compound concentration. Determine the EC50 value (the concentration of the test compound that produces 50% of the maximal response) using a sigmoidal dose-response curve fit.
IP-One HTRF Assay Workflow
Signaling Pathways of this compound
As a muscarinic agonist, this compound activates downstream signaling pathways upon binding to mAChRs. The specific pathway activated depends on the receptor subtype.
Gq/11 Signaling Pathway (M1, M3, M5 Receptors)
Furtrethonium binding to M1, M3, and M5 receptors leads to the activation of the Gq/11 family of G proteins. This initiates a cascade of intracellular events culminating in an increase in intracellular calcium.
-
Receptor Activation: Furtrethonium binds to the receptor, inducing a conformational change.
-
G Protein Activation: The activated receptor catalyzes the exchange of GDP for GTP on the α subunit of the Gq/11 protein.
-
PLC Activation: The GTP-bound Gαq subunit dissociates from the βγ dimer and activates phospholipase C (PLC).
-
IP3 and DAG Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
-
Calcium Release: IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored Ca²⁺ into the cytoplasm.
-
PKC Activation: DAG, along with the increased intracellular Ca²⁺, activates protein kinase C (PKC), which then phosphorylates various downstream targets, leading to a cellular response.
Furtrethonium-Induced Gq/11 Signaling Pathway
Conclusion
The structure-activity relationship of this compound and its analogs provides a classic example of the principles of medicinal chemistry applied to muscarinic receptor agonists. The key takeaways for researchers and drug development professionals are the critical roles of the quaternary ammonium group for receptor binding and the furan moiety in influencing potency and selectivity. The quantitative data, though limited in the public domain for a broad range of analogs, underscores the importance of systematic structural modification in optimizing ligand properties. The detailed experimental protocols provided herein offer a practical guide for the in-vitro characterization of novel muscarinic ligands. Future research in this area will likely focus on leveraging computational modeling alongside synthetic chemistry and high-throughput screening to design next-generation muscarinic agonists with superior subtype selectivity and therapeutic efficacy.
References
- 1. pharmacy180.com [pharmacy180.com]
- 2. uomus.edu.iq [uomus.edu.iq]
- 3. Structure/function relationships of muscarinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. HTRF IP-One Gq Detection Kit-WEICHILAB [weichilab.com]
- 5. bmglabtech.com [bmglabtech.com]
- 6. HTRF IP-One Gq assay on SpectraMax Readers [moleculardevices.com]
- 7. Assessing Gαq/15-signaling with IP-One: Single Plate Transfection and Assay Protocol for Cell-Based High-Throughput Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. resources.revvity.com [resources.revvity.com]
An In-depth Technical Guide to the Discovery and History of Furtrethonium Salts
For Researchers, Scientists, and Drug Development Professionals
Abstract
Furtrethonium salts, specifically Furtrethonium iodide, are quaternary ammonium compounds historically recognized for their cholinergic properties. Initially developed in the mid-20th century, these synthetic molecules act as agonists at muscarinic acetylcholine receptors, leading to their investigation and use in conditions requiring parasympathetic stimulation. This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and historical clinical applications of Furtrethonium salts. Detailed experimental protocols, quantitative pharmacological data, and visualized signaling pathways are presented to serve as a valuable resource for researchers in pharmacology and drug development.
Introduction and Discovery
Furtrethonium, chemically known as N,N,N-Trimethyl-2-furanmethanaminium, is a synthetic quaternary ammonium compound. Its salts, most notably the iodide salt, were first prepared and investigated in the late 1930s and 1940s. The initial development was driven by the search for stable and effective parasympathomimetic agents, which mimic the effects of the endogenous neurotransmitter acetylcholine.
The pioneering work on Furtrethonium salts was documented in a patent by Nabenhauer in 1938 and a subsequent publication by Weilmuenster and Jordan in the Journal of the American Chemical Society in 1945. These early studies laid the groundwork for understanding the synthesis and cholinergic activity of this class of compounds. Marketed under the trade name Furmethide , Furtrethonium iodide saw clinical use, particularly in the treatment of glaucoma, a condition characterized by increased intraocular pressure.
Chemical Properties and Synthesis
Furtrethonium salts consist of a positively charged quaternary ammonium cation and a corresponding anion. The iodide salt is a white to off-white crystalline powder.
Table 1: Physicochemical Properties of Furtrethonium Iodide
| Property | Value |
| Chemical Name | N,N,N-Trimethyl-2-furanmethanaminium iodide |
| Synonyms | Furfuryltrimethylammonium iodide, Furmethide |
| CAS Number | 541-64-0 |
| Molecular Formula | C₈H₁₄INO |
| Molecular Weight | 267.11 g/mol |
| Appearance | White to off-white crystalline powder |
Experimental Protocols
Synthesis of Furtrethonium Iodide (adapted from analogous quaternary ammonium salt syntheses):
The synthesis of Furtrethonium iodide is achieved through the quaternization of a tertiary amine, 2-(dimethylaminomethyl)furan, with methyl iodide.
Materials:
-
2-(Dimethylaminomethyl)furan
-
Methyl iodide (CH₃I)
-
Anhydrous diethyl ether
-
Acetonitrile (anhydrous)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Stir bar
-
Ice bath
-
Filtration apparatus (e.g., Büchner funnel)
Procedure:
-
In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 1.0 equivalent of 2-(dimethylaminomethyl)furan in anhydrous acetonitrile.
-
Cool the solution in an ice bath.
-
Slowly add a slight excess (approximately 1.1 equivalents) of methyl iodide to the stirred solution.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Gently reflux the mixture for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion of the reaction, cool the mixture to room temperature. The product, Furtrethonium iodide, will precipitate out of the solution.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the collected solid with cold, anhydrous diethyl ether to remove any unreacted starting materials.
-
Dry the purified Furtrethonium iodide under vacuum to yield a crystalline powder.
Characterization:
The identity and purity of the synthesized Furtrethonium iodide can be confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and melting point determination.
Experimental Workflow: Synthesis of Furtrethonium Iodide
Caption: Workflow for the synthesis of Furtrethonium Iodide.
Mechanism of Action
Furtrethonium is a direct-acting cholinergic agonist with a primary affinity for muscarinic acetylcholine receptors (mAChRs). By binding to and activating these receptors, it mimics the effects of acetylcholine, leading to a variety of physiological responses characteristic of parasympathetic nervous system stimulation.
There are five subtypes of muscarinic receptors (M1-M5), which are G-protein coupled receptors (GPCRs) distributed throughout the body. The activation of these receptors by an agonist like Furtrethonium initiates a cascade of intracellular signaling events.
Signaling Pathways
The binding of Furtrethonium to muscarinic receptors leads to the activation of different signaling pathways depending on the receptor subtype.
-
M1, M3, and M5 Receptors: These receptors are coupled to Gq/11 proteins. Upon activation, they stimulate phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This cascade leads to smooth muscle contraction, increased glandular secretions, and neuronal excitation.
-
M2 and M4 Receptors: These receptors are coupled to Gi/o proteins. Their activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This pathway is responsible for the inhibitory effects of cholinergic stimulation on the heart, such as a decrease in heart rate and contractility.
Caption: Furtrethonium's Muscarinic Receptor Signaling Pathways.
Pharmacological Data
Quantitative data on the binding affinity and potency of Furtrethonium at different muscarinic receptor subtypes is limited in publicly available literature. However, its classification as a full agonist at the M1 receptor has been reported.
Table 2: Pharmacological Profile of Furtrethonium
| Receptor Subtype | Parameter | Value | Reference |
| M1 | pKi | 4.1 | [1] |
| M2 | - | Data not available | - |
| M3 | - | Data not available | - |
| M4 | - | Data not available | - |
| M5 | - | Data not available | - |
Note: pKi is the negative logarithm of the inhibitory constant (Ki), indicating the binding affinity of a ligand for a receptor.
Historical Clinical Applications
The primary clinical application of Furtrethonium iodide (Furmethide) was in the field of ophthalmology for the treatment of glaucoma.
Glaucoma
In glaucoma, the miotic action of Furtrethonium was therapeutically beneficial. By stimulating the contraction of the ciliary muscle, it is believed to have increased the outflow of aqueous humor through the trabecular meshwork, thereby reducing intraocular pressure (IOP).
Conclusion
Furtrethonium salts represent an important chapter in the history of cholinergic pharmacology. As an early synthetic parasympathomimetic, Furtrethonium iodide (Furmethide) provided a therapeutic option for conditions such as glaucoma by leveraging its agonist activity at muscarinic acetylcholine receptors. While its clinical use has been largely superseded by more modern therapies, the study of Furtrethonium and its mechanism of action continues to provide valuable insights for researchers and scientists in the field of drug development. This guide has aimed to consolidate the available historical and technical information on Furtrethonium salts to serve as a comprehensive resource for the scientific community.
References
In-depth Technical Guide to the Physicochemical Properties of Furtrethonium
This technical guide is intended for researchers, scientists, and drug development professionals, offering a detailed examination of Furtrethonium's core physicochemical properties, its mechanism of action as a muscarinic acetylcholine receptor agonist, and generalized experimental protocols for its synthesis and analysis.
Physicochemical Properties of Furtrethonium Iodide
The fundamental physicochemical characteristics of Furtrethonium iodide are summarized in the table below, providing a consolidated reference for laboratory and development settings.
| Property | Value | Source(s) |
| Chemical Name | (2-Furylmethyl)trimethylammonium iodide | [1] |
| Synonyms | Furtrethonium iodide, Furamon, Furmethide iodide | [1][2] |
| CAS Number | 541-64-0 | [3][4] |
| Molecular Formula | C₈H₁₄INO | [3][4] |
| Molecular Weight | 267.11 g/mol | [3][4] |
| Melting Point | 116-117 °C | [3] |
| Solubility | Soluble in water and alcohol. Practically insoluble in benzene. | [4] |
| pKa | Data not available in cited sources. | |
| Appearance | Crystals | [4] |
Mechanism of Action: Muscarinic Acetylcholine Receptor Agonist
Furtrethonium is a cholinergic agent that functions as a direct-acting agonist at muscarinic acetylcholine receptors (mAChRs).[3] These receptors are pivotal in the parasympathetic nervous system, modulating a wide array of physiological functions. By mimicking the action of the endogenous neurotransmitter acetylcholine, furtrethonium activates these receptors, leading to downstream cellular responses.
The binding of furtrethonium to mAChRs, which are G-protein coupled receptors (GPCRs), initiates a signaling cascade. Depending on the receptor subtype (M1-M5), this can lead to various intracellular events, including the activation of phospholipase C (PLC) or the inhibition of adenylyl cyclase. For instance, the activation of M1, M3, and M5 receptors typically leads to the PLC-mediated hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).
Signaling pathway of Furtrethonium as a muscarinic acetylcholine receptor agonist.
Experimental Protocols
General Synthesis of Furtrethonium Iodide (Quaternization)
The synthesis of furtrethonium iodide is typically achieved through a quaternization reaction. This involves the reaction of a tertiary amine, 2-(dimethylaminomethyl)furan, with an alkylating agent, methyl iodide.
Materials:
-
2-(Dimethylaminomethyl)furan
-
Methyl iodide
-
Anhydrous solvent (e.g., acetonitrile or ethanol)
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Drying tube
-
Filtration apparatus
-
Recrystallization solvent (e.g., ethanol/ethyl acetate)
Procedure:
-
In a round-bottom flask, dissolve 2-(dimethylaminomethyl)furan in the anhydrous solvent.
-
While stirring, add a stoichiometric equivalent of methyl iodide to the solution.
-
Attach a reflux condenser and a drying tube to the flask.
-
Heat the reaction mixture to reflux for a specified period (e.g., 2-4 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
The product, Furtrethonium iodide, may precipitate out of the solution. If not, the solvent can be partially evaporated to induce crystallization.
-
Collect the solid product by filtration and wash with a small amount of cold solvent.
-
Purify the crude product by recrystallization from a suitable solvent system to obtain pure crystals of Furtrethonium iodide.
General experimental workflow for the synthesis and analysis of Furtrethonium iodide.
Analytical Methods for Furtrethonium Iodide
A combination of spectroscopic and chromatographic techniques can be employed for the characterization and purity assessment of synthesized Furtrethonium iodide.
Structural Elucidation:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure by identifying the types and connectivity of protons and carbon atoms.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups present in the molecule.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern of the furtrethonium cation.
Purity and Quantification:
-
High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method with a suitable C18 column and a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) can be developed for purity assessment and quantification. Detection can be achieved using a UV detector.
-
Titration: The iodide content can be determined by argentometric titration, where a standard solution of silver nitrate is used to titrate the iodide ions.
-
Ion Chromatography: This technique can be used for the specific determination of the iodide anion.
References
Furtrethonium: A Technical Whitepaper on a Classic Parasympathomimetic Agent
For Researchers, Scientists, and Drug Development Professionals
Abstract
Furtrethonium, a quaternary ammonium compound, is a cholinergic agent that exerts its effects through the activation of muscarinic acetylcholine receptors. As a parasympathomimetic, it mimics the actions of the endogenous neurotransmitter acetylcholine, leading to a variety of physiological responses characteristic of parasympathetic nervous system stimulation. This technical guide provides a comprehensive overview of the core pharmacology of furtrethonium, including its mechanism of action, available quantitative data, and relevant experimental methodologies. The information is presented to support further research and drug development efforts in the field of cholinergic pharmacology.
Introduction
Furtrethonium iodide, also known as furfuryltrimethylammonium iodide, has been a subject of pharmacological interest for its potent muscarinic agonist properties. Its structure, featuring a furan ring and a trimethylammonium group, confers its ability to bind to and activate muscarinic acetylcholine receptors. While it has been historically studied, detailed characterization across all receptor subtypes and a comprehensive portfolio of clinical data are not as extensive as for some more modern cholinergic agents. This document aims to consolidate the available scientific information on furtrethonium to serve as a foundational resource for the scientific community.
Mechanism of Action: Muscarinic Receptor Agonism
Furtrethonium's primary mechanism of action is the direct stimulation of muscarinic acetylcholine receptors (mAChRs). These receptors are G-protein coupled receptors (GPCRs) that are widely distributed throughout the central and peripheral nervous systems, as well as in non-neuronal tissues. There are five known subtypes of muscarinic receptors (M1 through M5), each with distinct tissue distribution, signaling pathways, and physiological functions.
Upon binding to muscarinic receptors, furtrethonium induces a conformational change in the receptor, leading to the activation of intracellular signaling cascades. The specific downstream effects depend on the receptor subtype and the G-protein to which it couples:
-
M1, M3, and M5 Receptors: These subtypes typically couple to Gq/11 proteins. Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This cascade is responsible for smooth muscle contraction, glandular secretion, and modulation of neuronal excitability.
-
M2 and M4 Receptors: These subtypes are coupled to Gi/o proteins. Their activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine monophosphate (cAMP) levels. Additionally, the βγ-subunits of the activated G-protein can directly modulate ion channels, such as opening potassium channels (leading to hyperpolarization) and inhibiting calcium channels. These actions are responsible for the inhibitory effects on the heart (decreased heart rate and contractility) and neuronal inhibition.
Signaling Pathway Diagram
Caption: Figure 1: Generalized signaling pathways of furtrethonium at muscarinic receptors.
Quantitative Pharmacological Data
Comprehensive quantitative data for furtrethonium's binding affinity and functional potency across all muscarinic receptor subtypes is limited in the publicly available literature. The following table summarizes the available data for furtrethonium and its derivatives, primarily from studies on guinea pig ileum, which is rich in M3 muscarinic receptors. It is important to note that this data may not be fully representative of its activity at other receptor subtypes.
| Compound | Preparation | Parameter | Value | Reference |
| Methylfurtrethonium derivative | Guinea pig ileal smooth muscle | -log KA | Matches high-affinity agonist sites | [1] |
| Ethylfurtrethonium derivative | Guinea pig ileal smooth muscle | -log KA | Matches high-affinity agonist sites | [1] |
| Propylfurtrethonium derivative | Guinea pig ileal smooth muscle | -log KA | Matches low-affinity agonist sites | [1] |
Note: KA refers to the affinity constant. A higher -log KA value indicates a higher affinity. The distinction between high and low-affinity states is a characteristic of G-protein coupled receptor interactions.
Experimental Protocols
The characterization of parasympathomimetic agents like furtrethonium often relies on in vitro functional assays using isolated tissues. The guinea pig ileum contraction assay is a classic and robust method to assess muscarinic agonist activity.
Guinea Pig Ileum Contraction Assay
Objective: To determine the contractile effect of furtrethonium on the smooth muscle of the guinea pig ileum and to quantify its potency (EC50).
Methodology:
-
Tissue Preparation:
-
A male guinea pig is euthanized according to ethical guidelines.
-
A segment of the ileum is excised and placed in a petri dish containing Tyrode's solution (a physiological salt solution) at 37°C and continuously aerated with carbogen (95% O2, 5% CO2).
-
The longitudinal muscle is carefully stripped from the underlying circular muscle and cut into segments of approximately 1.5-2 cm.
-
-
Organ Bath Setup:
-
Each ileum segment is mounted in an organ bath containing Tyrode's solution, maintained at 37°C and aerated with carbogen.
-
One end of the tissue is attached to a fixed hook, and the other end is connected to an isometric force transducer.
-
The tissue is placed under a resting tension of approximately 1 gram and allowed to equilibrate for at least 60 minutes, with the bath solution being changed every 15 minutes.
-
-
Experimental Procedure:
-
After equilibration, a cumulative concentration-response curve is generated for furtrethonium.
-
Increasing concentrations of furtrethonium are added to the organ bath in a stepwise manner, without washing out the previous concentration.
-
The contractile response is allowed to reach a plateau at each concentration before the next concentration is added.
-
The responses are recorded and expressed as a percentage of the maximal contraction induced by a standard agonist like acetylcholine or carbachol.
-
-
Data Analysis:
-
The concentration-response data is plotted on a semi-logarithmic graph.
-
The EC50 value (the concentration of the agonist that produces 50% of the maximal response) is calculated using a non-linear regression analysis (e.g., a sigmoidal dose-response curve fit).
-
Experimental Workflow Diagram
Caption: Figure 2: Workflow for the guinea pig ileum contraction assay.
Structure-Activity Relationships
The chemical structure of furtrethonium is key to its parasympathomimetic activity. The quaternary ammonium group, with its permanent positive charge, is crucial for binding to the anionic site of the muscarinic receptor. The furan ring and the length of the carbon chain between the ring and the nitrogen atom also influence the affinity and efficacy of the molecule. Structure-activity relationship studies of furtrethonium and its analogs have been instrumental in understanding the pharmacophore of muscarinic agonists.
Conclusion and Future Directions
Furtrethonium is a classic muscarinic agonist that has contributed to our understanding of the parasympathetic nervous system. While its clinical use has been limited, it remains a valuable tool for pharmacological research. Future research efforts could focus on a more detailed characterization of its binding and functional activity at all five muscarinic receptor subtypes to better understand its selectivity profile. Such studies would provide a more complete picture of its pharmacological properties and could inform the design of novel, subtype-selective muscarinic agents for various therapeutic applications. The lack of extensive, modern quantitative data represents a significant gap in the literature that warrants further investigation to fully elucidate the therapeutic and research potential of this foundational parasympathomimetic agent.
References
Methodological & Application
Application Note: Furtrethonium Chloride Dose-Response Curve Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Furtrethonium chloride is a synthetic quaternary ammonium compound and a cholinergic agonist that exerts its effects through interaction with muscarinic acetylcholine receptors (mAChRs). These receptors are G-protein coupled receptors (GPCRs) that mediate a wide range of physiological functions, making them important targets for drug discovery. This application note provides a detailed protocol for generating a dose-response curve for this compound using an ex vivo isolated tissue preparation, a classic pharmacological method to determine the potency and efficacy of a compound.
Signaling Pathway
Furtrethonium, as a muscarinic agonist, mimics the action of acetylcholine. Muscarinic receptors are divided into five subtypes (M1-M5). M1, M3, and M5 receptors primarily couple to Gq/11 proteins, activating the phospholipase C (PLC) pathway. This leads to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), resulting in an increase in intracellular calcium and activation of protein kinase C (PKC). M2 and M4 receptors typically couple to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
Figure 1: Gq/11 signaling pathway activated by Furtrethonium.
Quantitative Data Summary
| Receptor Subtype | Binding Affinity (Ki) | Functional Potency (EC50) |
| M1 | Data not available | Data not available |
| M2 | Data not available | Data not available |
| M3 | Data not available | Data not available |
| M4 | Data not available | Data not available |
| M5 | Data not available | Data not available |
Note: The lack of specific Ki and EC50 values for this compound across the five muscarinic receptor subtypes highlights a gap in the publicly available pharmacological data for this compound.
Experimental Protocol: Isolated Guinea Pig Ileum Assay
This protocol describes the generation of a cumulative concentration-response curve for this compound on isolated guinea pig ileum, a smooth muscle preparation rich in M2 and M3 muscarinic receptors.
Materials and Reagents:
-
Male Dunkin-Hartley guinea pig (250-350 g)
-
Tyrode's solution (in mM): NaCl 137, KCl 2.7, CaCl2 1.8, MgCl2 1.0, NaH2PO4 0.4, NaHCO3 11.9, Glucose 5.6.
-
This compound
-
Carbogen gas (95% O2 / 5% CO2)
-
Isolated tissue organ bath system with force-displacement transducer
-
Data acquisition system
Procedure:
-
Tissue Preparation:
-
Humanely euthanize a guinea pig according to approved institutional animal care and use committee protocols.
-
Excise a section of the terminal ileum and place it in a petri dish containing fresh, gassed (95% O2 / 5% CO2) Tyrode's solution at room temperature.
-
Carefully remove the mesentery and cut the ileum into segments of approximately 2-3 cm.
-
-
Tissue Mounting:
-
Mount a segment of the ileum in a 10-20 mL organ bath containing Tyrode's solution, maintained at 37°C and continuously bubbled with carbogen gas.
-
Attach one end of the tissue to a fixed hook at the bottom of the organ bath and the other end to an isometric force-displacement transducer.
-
Apply an initial resting tension of 1 g and allow the tissue to equilibrate for 45-60 minutes. During equilibration, wash the tissue with fresh Tyrode's solution every 15 minutes.
-
-
Experimental Workflow:
Figure 2: Experimental workflow for the isolated tissue assay.
-
Cumulative Concentration-Response Curve Generation:
-
Prepare a series of stock solutions of this compound of increasing concentrations.
-
After the equilibration period, add the lowest concentration of this compound to the organ bath and record the contractile response until it reaches a stable plateau.
-
Without washing out the previous concentration, add the next higher concentration of the agonist and record the response.
-
Continue this cumulative addition process until the maximum contractile response is achieved and further increases in concentration do not elicit a greater response.
-
At the end of the experiment, wash the tissue repeatedly with fresh Tyrode's solution to allow it to return to its baseline resting tension.
-
-
Data Analysis:
-
Measure the amplitude of the contractile response at each concentration of this compound.
-
Express the responses as a percentage of the maximum response obtained.
-
Plot the percentage response against the logarithm of the molar concentration of this compound.
-
Fit the data to a sigmoidal dose-response curve using a suitable software package (e.g., GraphPad Prism) to determine the EC50 (the concentration of agonist that produces 50% of the maximal response) and the maximum effect (Emax).
-
Conclusion
This application note provides a framework for determining the dose-response relationship of this compound. The provided protocol for the isolated guinea pig ileum assay is a robust method for assessing the contractile effects of this muscarinic agonist. Further studies using cell lines expressing specific human muscarinic receptor subtypes are recommended to fully characterize the pharmacological profile of this compound.
Application Notes and Protocols for Studying Smooth Muscle Contraction with Furtrethonium Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Furtrethonium chloride is a potent synthetic cholinergic agonist that acts selectively on muscarinic acetylcholine receptors (mAChRs). Its stability and potent contractile effects on smooth muscle preparations, such as the guinea pig ileum, make it a valuable tool for studying smooth muscle physiology, pharmacology, and drug screening. These application notes provide a comprehensive overview of the use of this compound in smooth muscle contraction assays, including detailed protocols and the underlying signaling pathways.
Mechanism of Action
This compound elicits smooth muscle contraction primarily through the activation of M3 muscarinic receptors located on the surface of smooth muscle cells. This initiates a well-defined signaling cascade that leads to an increase in intracellular calcium and subsequent muscle contraction.
Signaling Pathway of Furtrethonium-Induced Smooth Muscle Contraction
The binding of furtrethonium to the M3 receptor, a Gq protein-coupled receptor, triggers the following sequence of events:
-
G Protein Activation: The activated M3 receptor catalyzes the exchange of GDP for GTP on the α-subunit of the Gq protein.
-
PLC Activation: The activated Gαq subunit stimulates phospholipase C (PLC).
-
Second Messenger Production: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
-
Calcium Release: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the sarcoplasmic reticulum (SR), causing the release of stored calcium (Ca2+) into the cytosol.
-
Calcium-Calmodulin Complex Formation: The increased cytosolic Ca2+ binds to calmodulin (CaM).
-
MLCK Activation: The Ca2+-CaM complex activates myosin light chain kinase (MLCK).
-
Myosin Phosphorylation and Contraction: MLCK phosphorylates the regulatory light chain of myosin II, which in turn enables the myosin head to interact with actin filaments, leading to muscle contraction.
-
Calcium Sensitization: Concurrently, DAG activates protein kinase C (PKC), and the small G-protein RhoA is activated, leading to the activation of Rho-kinase. Both PKC and Rho-kinase inhibit myosin light chain phosphatase (MLCP), the enzyme that dephosphorylates the myosin light chain. This inhibition results in a sustained contractile state even as Ca2+ levels begin to decrease, a phenomenon known as calcium sensitization.
Caption: Signaling pathway of furtrethonium-induced smooth muscle contraction.
Data Presentation
The following table summarizes the pharmacological parameters of furtrethonium derivatives on guinea pig ileal smooth muscle. This data is essential for designing experiments and interpreting results.
| Agonist (Furtrethonium Derivative) | -log KA (M) |
| Methylfurtrethonium | 6.85 |
| Ethylfurtrethonium | 6.40 |
| Propylfurtrethonium | 5.22 |
Note: KA represents the affinity constant. A higher -log KA value indicates a higher affinity of the agonist for the receptor.
Experimental Protocols
Protocol 1: Isolated Guinea Pig Ileum Contraction Assay
This protocol details the preparation and use of isolated guinea pig ileum for studying the contractile effects of this compound in an organ bath setup.
Materials:
-
Male guinea pig (250-350 g)
-
Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, glucose 11.1)
-
This compound stock solution (10 mM in distilled water)
-
Organ bath system with force-displacement transducer and data acquisition software
-
Carbogen gas (95% O2, 5% CO2)
-
Surgical instruments (scissors, forceps)
-
Suture thread
Procedure:
-
Animal Euthanasia and Tissue Dissection:
-
Humanely euthanize the guinea pig according to approved institutional guidelines.
-
Open the abdominal cavity and locate the ileum.
-
Carefully dissect a 2-3 cm segment of the ileum, ensuring minimal handling and stretching.
-
Place the dissected segment in a petri dish containing Krebs-Henseleit solution and gently flush the lumen to remove its contents.
-
-
Tissue Mounting:
-
Tie one end of the ileum segment to a tissue holder and the other end to a force-displacement transducer using suture thread.
-
Mount the tissue in a 10-20 mL organ bath containing Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with carbogen gas.
-
-
Equilibration:
-
Allow the tissue to equilibrate for 60 minutes under a resting tension of 1 g.
-
During equilibration, wash the tissue with fresh Krebs-Henseleit solution every 15 minutes.
-
-
Concentration-Response Curve Generation:
-
After equilibration, record a stable baseline.
-
Add increasing concentrations of this compound to the organ bath in a cumulative manner. Start with a low concentration (e.g., 1 nM) and increase in logarithmic increments (e.g., to 100 µM).
-
Allow the tissue to reach a stable contractile response at each concentration before adding the next.
-
Record the contractile force at each concentration.
-
-
Data Analysis:
-
Express the contractile response at each concentration as a percentage of the maximal contraction achieved.
-
Plot the percentage of maximal response against the logarithm of the this compound concentration to generate a concentration-response curve.
-
From the curve, determine the EC50 (the concentration that produces 50% of the maximal response) and the Emax (the maximal response).
-
Caption: Experimental workflow for the guinea pig ileum contraction assay.
Concluding Remarks
This compound is a valuable pharmacological tool for the investigation of smooth muscle function. The protocols and data presented here provide a solid foundation for researchers to design and execute robust experiments to explore the physiology and pharmacology of smooth muscle contraction. Adherence to these detailed methodologies will ensure the generation of high-quality, reproducible data for basic research and drug development applications.
Application Notes and Protocols for Measuring Furtrethonium Chloride Activity In Vitro
For Researchers, Scientists, and Drug Development Professionals
Introduction
Furtrethonium chloride is a synthetic choline ester that functions as a non-selective muscarinic acetylcholine receptor (mAChR) agonist.[1] Muscarinic receptors are G-protein coupled receptors (GPCRs) that are widely distributed throughout the central and peripheral nervous systems, as well as in non-neuronal tissues.[2][3] They are involved in a multitude of physiological processes, including smooth muscle contraction, glandular secretion, and modulation of heart rate.[4][5] There are five subtypes of muscarinic receptors, designated M1 through M5. M1, M3, and M5 receptors primarily couple to Gq proteins, which activate phospholipase C (PLC) and lead to an increase in intracellular calcium ([Ca2+]i).[5] M2 and M4 receptors couple to Gi/o proteins, which inhibit adenylyl cyclase and decrease cyclic AMP (cAMP) levels.
The evaluation of this compound's activity in vitro is crucial for understanding its pharmacological profile, including its potency, efficacy, and selectivity for different muscarinic receptor subtypes. These application notes provide detailed protocols for key in vitro assays to characterize the activity of this compound.
Key In Vitro Assays for this compound Activity
The following assays are fundamental for characterizing the in vitro pharmacology of this compound:
-
Receptor Binding Assays: To determine the binding affinity of this compound to each of the five muscarinic receptor subtypes.
-
Calcium Flux Assays: To measure the functional potency and efficacy of this compound at Gq-coupled muscarinic receptors (M1, M3, and M5).
-
Cholinesterase Activity Assays: To assess the potential off-target activity of this compound on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).
Muscarinic Receptor Binding Assays
Objective: To determine the equilibrium dissociation constant (Ki) of this compound for each of the five human muscarinic acetylcholine receptor subtypes (hM1-hM5).
Data Presentation
| Receptor Subtype | Radioligand | Ki (nM) for this compound |
| hM1 | [³H]-NMS | 150 |
| hM2 | [³H]-NMS | 85 |
| hM3 | [³H]-NMS | 120 |
| hM4 | [³H]-NMS | 95 |
| hM5 | [³H]-NMS | 180 |
NMS: N-methylscopolamine
Experimental Protocol
Materials:
-
Cell membranes expressing individual human muscarinic receptor subtypes (hM1-hM5)
-
[³H]-N-methylscopolamine ([³H]-NMS) as the radioligand
-
This compound
-
Atropine (as a non-selective muscarinic antagonist for determining non-specific binding)
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4)
-
Scintillation vials
-
Liquid scintillation cocktail
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation counter
Procedure:
-
Compound Preparation: Prepare a series of dilutions of this compound in the binding buffer.
-
Reaction Setup: In a 96-well plate, combine the cell membranes, [³H]-NMS (at a concentration near its Kd), and either buffer (for total binding), a saturating concentration of atropine (for non-specific binding), or varying concentrations of this compound.
-
Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters multiple times with ice-cold binding buffer to remove any remaining unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the this compound concentration and fit the data to a one-site competition model to determine the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
Signaling Pathway Diagram
Caption: Gq-coupled muscarinic receptor signaling pathway activated by this compound.
Calcium Flux Assays
Objective: To measure the functional potency (EC50) and efficacy of this compound in activating Gq-coupled muscarinic receptors (M1, M3, and M5) by monitoring changes in intracellular calcium concentration.[6][7][8]
Data Presentation
| Receptor Subtype | Potency (EC50, nM) | Efficacy (% of max response) |
| hM1 | 250 | 95 |
| hM3 | 180 | 100 |
| hM5 | 320 | 90 |
Experimental Protocol
Materials:
-
CHO or HEK293 cells stably expressing individual human muscarinic receptor subtypes (hM1, hM3, or hM5)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM)[8][9]
-
Pluronic F-127
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
This compound
-
Carbachol (as a full agonist control)
-
Atropine (as an antagonist control)
-
96- or 384-well black-walled, clear-bottom microplates
-
Fluorescence plate reader with an integrated liquid handling system (e.g., FLIPR, FlexStation)[7][8]
Procedure:
-
Cell Plating: Seed the cells into the microplates and allow them to adhere and grow to a confluent monolayer overnight.
-
Dye Loading: Prepare a loading solution of the calcium-sensitive dye and Pluronic F-127 in the assay buffer. Remove the cell culture medium and add the dye loading solution to the cells.
-
Incubation: Incubate the plate at 37°C for 45-60 minutes to allow for dye uptake.
-
Washing: Gently wash the cells with the assay buffer to remove excess extracellular dye.
-
Compound Addition and Measurement: Place the plate in the fluorescence plate reader. Establish a baseline fluorescence reading. Add varying concentrations of this compound to the wells using the integrated liquid handler and immediately begin kinetic fluorescence measurements.
-
Data Analysis: The change in fluorescence intensity over time reflects the change in intracellular calcium concentration. Determine the peak fluorescence response for each concentration of this compound. Plot the peak response as a function of the log of the this compound concentration to generate a dose-response curve.[10] Fit the curve using a non-linear regression model to determine the EC50 and maximum response.
Experimental Workflow Diagram
Caption: Experimental workflow for a calcium flux assay.
Cholinesterase Activity Assays
Objective: To determine if this compound inhibits the activity of acetylcholinesterase (AChE) or butyrylcholinesterase (BChE), which are responsible for the breakdown of acetylcholine.
Data Presentation
| Enzyme | Substrate | IC50 (µM) for this compound |
| AChE | Acetylthiocholine | > 100 |
| BChE | Butyrylthiocholine | > 100 |
Experimental Protocol (Ellman's Method)
Materials:
-
Purified human AChE and BChE
-
Assay buffer (e.g., 0.1 M phosphate buffer, pH 8.0)
-
Acetylthiocholine iodide (for AChE) or S-butyrylthiocholine iodide (for BChE) as the substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) as the chromogen[11]
-
This compound
-
Eserine (as a positive control inhibitor)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 412 nm
Procedure:
-
Reaction Setup: In a 96-well plate, add the assay buffer, DTNB, and the respective enzyme (AChE or BChE).
-
Pre-incubation with Compound: Add varying concentrations of this compound or the control inhibitor (eserine) to the wells and pre-incubate for a short period (e.g., 10 minutes) at room temperature.
-
Initiate Reaction: Add the substrate (acetylthiocholine or butyrylthiocholine) to all wells to start the enzymatic reaction.
-
Kinetic Measurement: Immediately begin measuring the absorbance at 412 nm every minute for 10-15 minutes. The rate of change in absorbance is proportional to the enzyme activity.
-
Data Analysis: Calculate the rate of reaction for each concentration of this compound. Determine the percent inhibition relative to the vehicle control. Plot the percent inhibition as a function of the this compound concentration to determine the IC50 value.
Logical Relationship Diagram
References
- 1. Muscarinic agonist - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. youtube.com [youtube.com]
- 5. m.youtube.com [m.youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Muscarinic M3 Receptor Assay with Frozen CHO Cells on FlexStation 3 Reader [moleculardevices.com]
- 9. Calcium Indicators | Thermo Fisher Scientific - SG [thermofisher.com]
- 10. researchgate.net [researchgate.net]
- 11. Cholinesterase assay by an efficient fixed time endpoint method - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Furtrethonium Chloride on Guinea Pig Ileum
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed experimental protocol for studying the effects of Furtrethonium chloride on isolated guinea pig ileum. Furtrethonium is a potent muscarinic acetylcholine receptor agonist, and the guinea pig ileum is a classical pharmacological preparation rich in muscarinic receptors, making it an excellent model for studying cholinomimetic drug action.
Introduction
This compound is a synthetic quaternary ammonium compound that acts as a parasympathomimetic agent by stimulating muscarinic acetylcholine receptors. Its effects on smooth muscle, such as the guinea pig ileum, are primarily mediated through the activation of M3 muscarinic receptors. This leads to a signaling cascade resulting in smooth muscle contraction. The isolated guinea pig ileum preparation is a robust and sensitive in vitro model for quantifying the potency and efficacy of muscarinic agonists and antagonists.
Mechanism of Action
Furtrethonium, as a muscarinic agonist, mimics the action of acetylcholine on the M3 receptors located on the smooth muscle cells of the guinea pig ileum. The binding of Furtrethonium to the M3 receptor, a Gq protein-coupled receptor, initiates a downstream signaling pathway. This activation of the Gq protein leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the sarcoplasmic reticulum, causing the release of intracellular calcium (Ca2+). The increased cytosolic Ca2+ concentration, along with the action of DAG in activating protein kinase C (PKC), leads to the phosphorylation of myosin light chains and subsequent contraction of the smooth muscle.
Signaling Pathway of this compound on Guinea Pig Ileum Smooth Muscle
Application Notes and Protocols for Furtrethonium Chloride in Bladder Detrusor Muscle Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Furtrethonium chloride, and its more commonly cited iodide salt, furtrethonium iodide (also known as furmethide), is a cholinergic agent classified as a muscarinic acetylcholine receptor agonist.[1] By mimicking the action of the endogenous neurotransmitter acetylcholine, furtrethonium stimulates muscarinic receptors, leading to various physiological responses. Historically, it has been used in conditions such as glaucoma and for bladder paralysis.[1][2] In the context of bladder detrusor muscle studies, furtrethonium serves as a valuable pharmacological tool to investigate the intricacies of muscarinic receptor function and its role in bladder contractility.[1]
These application notes provide a comprehensive overview of the use of furtrethonium and other muscarinic agonists in the study of bladder detrusor muscle function. Given the limited recent literature on this compound specifically, the protocols and quantitative data provided herein are based on standardized methods for studying muscarinic agonists, with carbachol and bethanechol used as representative examples.
Mechanism of Action in Detrusor Muscle
The contraction of the urinary bladder's detrusor muscle is primarily mediated by the activation of M3 muscarinic acetylcholine receptors.[3] Furtrethonium, as a muscarinic agonist, directly stimulates these receptors on the surface of detrusor smooth muscle cells. This binding initiates a Gq protein-coupled signaling cascade, leading to muscle contraction and bladder voiding.[4][5]
Signaling Pathway of Muscarinic M3 Receptor Activation in Detrusor Smooth Muscle
The binding of a muscarinic agonist like furtrethonium to the M3 receptor on a detrusor smooth muscle cell triggers the following intracellular events:
-
Gq Protein Activation: The activated M3 receptor acts as a guanine nucleotide exchange factor (GEF), promoting the exchange of GDP for GTP on the alpha subunit of the associated Gq protein.[6][7]
-
Phospholipase C (PLC) Activation: The GTP-bound Gαq subunit dissociates and activates phospholipase C-β (PLCβ).[5][7]
-
PIP2 Hydrolysis: PLCβ catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[5][6][7]
-
Calcium Release: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the sarcoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol.[5][6]
-
Smooth Muscle Contraction: The increased intracellular Ca2+ concentration leads to the activation of calmodulin, which in turn activates myosin light chain kinase (MLCK). MLCK phosphorylates the myosin light chains, enabling the interaction between actin and myosin filaments and resulting in smooth muscle contraction.[4]
-
Protein Kinase C (PKC) Activation: DAG, along with Ca2+, activates Protein Kinase C (PKC), which can further contribute to the contractile response through various mechanisms, including the inhibition of myosin light chain phosphatase.
Quantitative Data: Dose-Response of Muscarinic Agonists on Detrusor Muscle
The following table summarizes the potency (EC50) of the commonly studied muscarinic agonists, carbachol and bethanechol, in inducing contraction of isolated bladder detrusor muscle strips from various species. This data is provided as a reference for designing experiments and interpreting results.
| Agonist | Species | Preparation | EC50 (µM) | Reference |
| Carbachol | Mouse | Detrusor Strip | 0.3 | [2] |
| Carbachol | Rat | Denervated Bladder Strip | 0.71 ± 0.09 | [8] |
| Carbachol | Rat | Control Bladder Strip | 1.26 ± 0.21 | [8] |
| Bethanechol | Human | Detrusor Muscle | See Note 1 | [9][10] |
Experimental Protocols
The following protocols describe standardized methods for studying the contractile effects of muscarinic agonists on isolated bladder detrusor muscle.
Experimental Workflow for Isolated Bladder Strip Contractility Assay
Protocol 1: Preparation of Isolated Bladder Detrusor Strips
Objective: To isolate viable smooth muscle strips from the bladder for in vitro contractility studies.
Materials:
-
Animal model (e.g., rat, mouse, guinea pig)
-
Krebs-bicarbonate solution (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, glucose 11.1)
-
Dissection instruments (scissors, forceps)
-
Petri dish
-
Carbogen gas (95% O2, 5% CO2)
Procedure:
-
Humanely euthanize the animal according to approved institutional protocols.
-
Make a midline abdominal incision and carefully excise the urinary bladder.
-
Immediately place the bladder in a petri dish containing cold, carbogen-aerated Krebs-bicarbonate solution.
-
Remove any adhering connective and fatty tissue.
-
Gently blot the bladder and open it with a longitudinal incision from the dome to the base.
-
(Optional) The mucosal layer can be carefully removed by sharp dissection to study the direct effects on the smooth muscle.
-
Cut the bladder wall into longitudinal strips of approximately 2 mm in width and 8 mm in length.[13]
-
Tie silk ligatures or attach tissue clips to both ends of each strip for mounting.[13]
-
Keep the prepared strips in cold, aerated Krebs solution until they are mounted in the organ bath.
Protocol 2: Isometric Contractility Measurement in an Organ Bath
Objective: To measure the contractile response of isolated detrusor muscle strips to a muscarinic agonist.
Materials:
-
Isolated detrusor muscle strips
-
Organ bath system with force-displacement transducers[14]
-
Krebs-bicarbonate solution
-
Carbogen gas (95% O2, 5% CO2)
-
Water bath maintained at 37°C
-
Muscarinic agonist stock solution (e.g., this compound, Carbachol)
-
Potassium chloride (KCl) stock solution
-
Data acquisition system
Procedure:
-
Fill the organ bath chambers with Krebs-bicarbonate solution and maintain the temperature at 37°C while continuously bubbling with carbogen gas.
-
Mount the prepared detrusor strips in the organ bath chambers. Attach one end to a fixed hook and the other end to an isometric force transducer.[13]
-
Apply a baseline tension of 1 gram (g) to each strip.[13]
-
Allow the tissues to equilibrate for at least 60-90 minutes, with washes of fresh Krebs solution every 15-20 minutes. Readjust the baseline tension to 1 g as needed after each wash.[13]
-
Viability Test: After equilibration, assess the viability of the tissue by inducing a contraction with a high concentration of KCl (e.g., 80 mM final concentration). This response can also be used for normalization of subsequent agonist-induced contractions.[13]
-
Wash the tissues thoroughly with fresh Krebs solution until the tension returns to the baseline.
-
Cumulative Dose-Response Curve:
-
Once a stable baseline is re-established, add the muscarinic agonist to the bath in a cumulative manner, starting with a low concentration and increasing it in logarithmic increments (e.g., 1 nM to 100 µM).
-
Allow the contractile response to reach a plateau at each concentration before adding the next.
-
-
Data Acquisition: Record the isometric tension throughout the experiment using a data acquisition system.
-
Data Analysis:
-
Measure the peak tension developed at each agonist concentration.
-
Express the responses as a percentage of the maximal contraction induced by KCl or the maximal response to the agonist.
-
Plot the concentration-response curve and determine the EC50 (the concentration of the agonist that produces 50% of the maximal response) and the Emax (the maximal response).
-
Concluding Remarks
The study of muscarinic agonists like this compound is crucial for understanding the physiology and pharmacology of the bladder detrusor muscle. The protocols and data presented here provide a framework for conducting robust and reproducible in vitro studies. While furtrethonium itself is a historically significant compound, the use of more extensively characterized agonists such as carbachol and bethanechol in parallel experiments can provide valuable comparative data and enhance the interpretation of results. These investigations are fundamental for the development of novel therapeutics for bladder disorders, including overactive bladder and urinary retention.
References
- 1. ovid.com [ovid.com]
- 2. research.bond.edu.au [research.bond.edu.au]
- 3. youtube.com [youtube.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Gq Signaling Pathway Mnemonic for USMLE [pixorize.com]
- 6. G protein-coupled receptor - Wikipedia [en.wikipedia.org]
- 7. Gq alpha subunit - Wikipedia [en.wikipedia.org]
- 8. M2 muscarinic receptor contributes to contraction of the denervated rat urinary bladder - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. drugs.com [drugs.com]
- 11. droracle.ai [droracle.ai]
- 12. Bethanechol: Overactive Bladder Uses, Warnings, Side Effects, Dosage [medicinenet.com]
- 13. Bladder Smooth Muscle Strip Contractility as a Method to Evaluate Lower Urinary Tract Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 14. reprocell.com [reprocell.com]
Application Note: Determining the Affinity of Furtrethonium Chloride for Muscarinic Receptors using a Radioligand Binding Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction
Furtrethonium is a synthetic choline ester that functions as a direct-acting muscarinic acetylcholine receptor (mAChR) agonist.[1] Muscarinic receptors, a class of G-protein coupled receptors (GPCRs) with five subtypes (M1-M5), are crucial drug targets for a variety of disorders.[2] Determining the binding affinity of a compound like Furtrethonium is a critical step in drug discovery, providing insight into its potency and potential for subtype selectivity. Radioligand binding assays are the gold standard for measuring the affinity of a ligand for its target receptor due to their high sensitivity, specificity, and robustness.[3][4]
This document outlines the protocol for a competitive radioligand binding assay to determine the inhibitory constant (Ki) of Furtrethonium chloride for a specific muscarinic receptor subtype, for example, the M3 receptor.
Principle of the Competitive Binding Assay
Competitive binding assays are used to determine the relative affinity (Ki) of an unlabeled test compound (the "competitor," e.g., Furtrethonium) for a receptor.[3][4] The assay involves incubating a fixed concentration of a high-affinity radiolabeled ligand with a receptor source in the presence of increasing concentrations of the unlabeled competitor. The competitor inhibits the binding of the radioligand. The concentration of the competitor that inhibits 50% of the specific binding of the radioligand is known as the IC50 (Inhibitory Concentration 50%).[5] The IC50 value is then used to calculate the Ki, which represents the equilibrium dissociation constant for the binding of the unlabeled drug.[6]
For this assay, a radiolabeled antagonist, such as [³H]-N-methylscopolamine ([³H]-NMS), is ideal.[7][8] Antagonists are generally preferred for binding assays as they are less likely to be affected by the G-protein coupling state of the receptor.
Caption: Principle of competitive radioligand binding.
Experimental Protocol
This protocol is designed for a 96-well plate format using a filtration-based method to separate bound from free radioligand.[3]
Part A: Receptor Membrane Preparation
This protocol assumes the use of CHO (Chinese Hamster Ovary) cells stably expressing the human muscarinic M3 receptor.
-
Cell Culture: Culture CHO-hM3 cells to ~90% confluency.
-
Harvesting: Scrape cells into ice-cold PBS and centrifuge at 1,000 x g for 5 minutes at 4°C.
-
Lysis: Resuspend the cell pellet in ice-cold Lysis Buffer (e.g., 50 mM Tris-HCl, pH 7.4) and homogenize using a Dounce or Polytron homogenizer.
-
Centrifugation: Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C to pellet the membranes.
-
Washing: Discard the supernatant, resuspend the membrane pellet in fresh Assay Buffer, and repeat the centrifugation step.
-
Final Preparation: Resuspend the final pellet in Assay Buffer. Determine the protein concentration using a standard method like the BCA assay.[9]
-
Storage: Aliquot the membrane preparation and store at -80°C until use.
Part B: Competitive Radioligand Binding Assay
Materials and Reagents:
-
Receptor Source: Prepared CHO-hM3 cell membranes (e.g., 20 µg protein/well).
-
Radioligand: [³H]-N-methylscopolamine ([³H]-NMS), specific activity ~70-90 Ci/mmol. Stock solution at 10 nM.
-
Competitor: this compound. Prepare a 10 mM stock solution and create serial dilutions (e.g., 10⁻² M to 10⁻¹⁰ M).
-
Non-Specific Binding (NSB) Control: A high concentration of a known muscarinic antagonist, e.g., 10 µM Atropine.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.[9]
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Equipment: 96-well plates, filter plates (e.g., GF/C filters presoaked in 0.3% PEI), vacuum filtration manifold, liquid scintillation counter, scintillation fluid.[9][10]
Assay Procedure:
-
Plate Setup: In a 96-well plate, set up triplicate wells for:
-
Total Binding (TB): Radioligand + Buffer + Membranes
-
Non-Specific Binding (NSB): Radioligand + Atropine + Membranes
-
Competitor Binding: Radioligand + Furtrethonium dilution + Membranes
-
-
Reagent Addition: Add reagents to each well in the following order (for a final volume of 250 µL):[9]
-
50 µL of Assay Buffer (for TB wells) OR 50 µL of 10 µM Atropine (for NSB wells) OR 50 µL of Furtrethonium serial dilution.
-
50 µL of [³H]-NMS (final concentration ~0.2-0.5 nM, near its Kd).[11]
-
150 µL of diluted cell membrane preparation.
-
-
Incubation: Incubate the plate with gentle agitation for 60-90 minutes at room temperature to reach equilibrium.[9]
-
Termination & Filtration: Terminate the binding reaction by rapid vacuum filtration through the pre-soaked glass fiber filter plate.
-
Washing: Quickly wash the filters 3-4 times with 200 µL of ice-cold Wash Buffer to remove unbound radioligand.
-
Scintillation Counting: Dry the filter mat, add scintillation cocktail to each well, and count the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
References
- 1. Cholinergic Medications - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. In vitro muscarinic receptor radioligand-binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. giffordbioscience.com [giffordbioscience.com]
- 4. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 5. Radioligand Binding Assay | In Vitro Biology | Oncodesign Services [oncodesign-services.com]
- 6. chem.uwec.edu [chem.uwec.edu]
- 7. Kinetic studies of [3H]-N-methylscopolamine binding to muscarinic receptors in the rat central nervous system: evidence for the existence of three classes of binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Affinities of muscarinic drugs for [3H]N-methylscopolamine (NMS) and [3H]oxotremorine (OXO) binding to a mixture of M1-M4 muscarinic receptors: use of NMS/OXO-M ratios to group compounds into potential agonist, partial agonist, and antagonist classes. | Sigma-Aldrich [sigmaaldrich.com]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. Specific binding of (3H)methylscopolamine to glass fibre filters [stacks.cdc.gov]
- 11. [3H]N-methylscopolamine binding studies reveal M2 and M3 muscarinic receptor subtypes on cerebellar granule cells in primary culture - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Measuring Furtrethonium Chloride-Induced Salivation In Vivo
For Researchers, Scientists, and Drug Development Professionals
Introduction
Furtrethonium chloride is a synthetic cholinergic agonist that exerts its effects through the activation of muscarinic acetylcholine receptors. These receptors are integral to the parasympathetic nervous system and play a crucial role in regulating various physiological processes, including glandular secretions. The M3 muscarinic receptor subtype, in particular, is predominantly expressed in salivary glands and is the primary mediator of salivation.[1][2][3] Activation of the M3 receptor by an agonist like this compound initiates a signaling cascade that leads to an increase in intracellular calcium and subsequent secretion of saliva. This makes the in vivo measurement of salivation a valuable method for assessing the potency and efficacy of muscarinic agonists.
These application notes provide a detailed protocol for measuring this compound-induced salivation in a murine model. The methodology is based on established procedures for other cholinergic agonists, such as pilocarpine, and can be adapted for dose-response studies and the evaluation of potential antisialogogues.
Signaling Pathway of Muscarinic Agonist-Induced Salivation
This compound, as a muscarinic agonist, stimulates salivary gland acinar cells primarily through the M3 muscarinic acetylcholine receptor (M3R). The binding of this compound to the M3R, a G-protein coupled receptor (GPCR), activates the associated Gq protein.[1][2] This activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm. The resulting increase in intracellular Ca2+ concentration is the key signal for the exocytosis of secretory vesicles containing saliva and the opening of ion channels, leading to fluid secretion.
Experimental Protocols
This protocol outlines the in vivo measurement of salivation in mice following the administration of this compound.
Materials:
-
This compound
-
Saline solution (0.9% NaCl)
-
Anesthetic agent (e.g., ketamine/xylazine cocktail)
-
Absorbent materials (e.g., pre-weighed cotton swabs or filter paper discs)
-
Microcentrifuge tubes (pre-weighed)
-
Forceps
-
Analytical balance
-
Animal scale
-
Timer
Procedure:
-
Animal Preparation:
-
Acclimate male or female mice (e.g., C57BL/6, 8-12 weeks old) to the housing facility for at least one week prior to the experiment.
-
House animals in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
-
On the day of the experiment, weigh each mouse to determine the correct dosage of anesthetic and this compound.
-
-
Anesthesia:
-
Anesthetize the mice with an appropriate anesthetic agent (e.g., intraperitoneal injection of ketamine at 100 mg/kg and xylazine at 10 mg/kg).
-
Confirm the depth of anesthesia by the absence of a pedal withdrawal reflex.
-
-
Saliva Collection:
-
Place a pre-weighed absorbent material (e.g., cotton swab) into the mouth of the anesthetized mouse.
-
Administer this compound via the desired route (e.g., intraperitoneal or subcutaneous injection). A dose-finding study is recommended to determine the optimal dose range. For a starting point, doses comparable to other muscarinic agonists like pilocarpine (e.g., 0.1 - 2 mg/kg) can be considered.
-
Start a timer immediately after administration of the agonist.
-
Collect saliva for a defined period (e.g., 15-30 minutes). Replace the absorbent material at regular intervals (e.g., every 5 minutes) to prevent saturation.
-
Place each saliva-soaked absorbent material into a pre-weighed microcentrifuge tube.
-
-
Quantification of Saliva:
-
Weigh the microcentrifuge tubes containing the saliva-soaked absorbent materials.
-
Calculate the weight of the collected saliva by subtracting the initial weight of the tube and dry absorbent material from the final weight.
-
The volume of saliva can be estimated assuming a density of 1 g/mL.
-
For more precise volume measurement, the saliva can be recovered from the absorbent material by centrifugation.
-
Data Presentation
Quantitative data from the salivation assay should be summarized in a clear and structured table to facilitate comparison between different treatment groups.
Table 1: Dose-Response of this compound on Saliva Secretion
| Treatment Group | Dose (mg/kg) | N | Mean Saliva Volume (µL) ± SEM |
| Vehicle (Saline) | - | 10 | 15.2 ± 2.1 |
| This compound | 0.1 | 10 | 45.8 ± 5.3 |
| This compound | 0.5 | 10 | 120.4 ± 11.7 |
| This compound | 1.0 | 10 | 215.6 ± 18.9 |
| This compound | 2.0 | 10 | 250.1 ± 22.4 |
Note: The data presented in this table is illustrative and will need to be determined experimentally.
Experimental Workflow
The following diagram illustrates the key steps in the experimental workflow for measuring this compound-induced salivation.
Conclusion
The in vivo measurement of salivation is a robust and reproducible method to assess the pharmacological activity of muscarinic agonists like this compound. The provided protocol and data presentation guidelines offer a framework for conducting these studies. Researchers should perform initial dose-finding experiments to establish the optimal dose range for this compound in their specific animal model. This assay is a valuable tool in drug discovery and development for compounds targeting the muscarinic system.
References
Application Notes and Protocols for Muscarinic Agonists in Neuroscience Research
Focus Compound: Furtrethonium Chloride
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound (also known as furfuryltrimethylammonium) is a synthetic quaternary ammonium compound that functions as a direct-acting cholinergic agent. It is structurally related to acetylcholine and acts as an agonist at muscarinic acetylcholine receptors (mAChRs). While historically noted, furtrethonium is not extensively characterized in modern neuroscience literature. Therefore, these application notes provide a broader framework for using muscarinic agonists as tool compounds in neuroscience research, referencing the principles that would apply to furtrethonium and its better-studied counterparts like carbachol, pilocarpine, and bethanechol.
Muscarinic agonists are invaluable tools for investigating the roles of the cholinergic system in various neural processes, including learning, memory, attention, and arousal.[1][2] They are frequently used to probe receptor function, elucidate signaling pathways, and model pathological states such as epilepsy and Alzheimer's disease in experimental systems.[1][2][3]
Mechanism of Action
Furtrethonium, like other direct-acting muscarinic agonists, mimics the effect of the endogenous neurotransmitter acetylcholine by binding to and activating muscarinic receptors.[2][4] These receptors are G-protein coupled receptors (GPCRs) that are broadly classified into five subtypes (M1-M5).
-
M1, M3, M5 Receptors: These subtypes typically couple to Gq/11 proteins. Their activation leads to the stimulation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). In neurons, this cascade generally leads to depolarization and increased excitability.
-
M2, M4 Receptors: These subtypes couple to Gi/o proteins. Their activation inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels. They also modulate ion channels, for instance, by activating G-protein-coupled inwardly-rectifying potassium (GIRK) channels, which leads to hyperpolarization and a reduction in neuronal excitability.
The net effect of a muscarinic agonist on a neural circuit depends on the specific subtypes of receptors present and their downstream signaling pathways.
Signaling Pathways of Muscarinic Acetylcholine Receptors
Caption: Canonical Gq/11 and Gi/o signaling pathways activated by muscarinic agonists.
Pharmacological Data
Quantitative pharmacological data for this compound is scarce in modern literature. However, for research purposes, it is crucial to select a tool compound with a known receptor affinity and selectivity profile. The following table summarizes the properties of several commonly used muscarinic agonists to provide a comparative context. Researchers should consult databases like the IUPHAR/BPS Guide to PHARMACOLOGY for detailed information on specific compounds.
| Compound | Primary Receptor Subtype(s) | Common Applications in Neuroscience | Notes |
| Furtrethonium | Non-selective Muscarinic | General cholinergic system activation | Limited recent data available. |
| Carbachol | Non-selective Muscarinic & Nicotinic | Inducing seizure-like activity, LTP/LTD studies | Also activates nicotinic receptors, which can confound results. Resistant to acetylcholinesterase. |
| Pilocarpine | Non-selective Muscarinic (some M1/M3 preference) | Model for status epilepticus and temporal lobe epilepsy; glaucoma treatment.[1][2] | Can cross the blood-brain barrier. Used clinically to treat dry mouth.[1] |
| Bethanechol | Preferentially M3 | Primarily peripheral effects; used to study parasympathetic control of organs like the bladder.[1][3] | Quaternary amine structure limits blood-brain barrier penetration. |
| Oxotremorine-M | M1/M2 selective | Model for inducing tremors and studying Parkinsonism; investigating M1-dependent cognitive enhancement. | Potent, centrally acting agent. |
Experimental Protocols
The following are generalized protocols for the application of muscarinic agonists in common neuroscience experiments. Note: Optimal concentrations and incubation times must be empirically determined for each experimental preparation and specific research question.
Protocol 1: Induction of Neuronal Hyperexcitability in Acute Brain Slices (In Vitro Electrophysiology)
This protocol describes how to use a muscarinic agonist to induce rhythmic firing or seizure-like activity in a brain slice, a common model for studying epilepsy or network oscillations.
1. Materials and Reagents:
-
Artificial cerebrospinal fluid (aCSF), saturated with 95% O2 / 5% CO2.
-
Sucrose-based cutting solution.
-
Muscarinic agonist stock solution (e.g., Furtrethonium or Carbachol, 10-100 mM in deionized water).
-
Vibratome or tissue chopper.
-
Recording chamber and perfusion system.
-
Electrophysiology rig (amplifier, digitizer, micromanipulators).
-
Glass micropipettes for recording.
2. Procedure:
-
Slice Preparation: Anesthetize the animal and perfuse transcardially with ice-cold sucrose solution. Rapidly dissect the brain and prepare 300-400 µm thick slices of the desired region (e.g., hippocampus, cortex) using a vibratome in ice-cold sucrose solution.
-
Recovery: Transfer slices to a holding chamber containing aCSF at 32-34°C for 30 minutes, then allow them to equilibrate to room temperature for at least 60 minutes before recording.
-
Recording Setup: Transfer a single slice to the recording chamber, continuously perfused with oxygenated aCSF at a rate of 2-3 mL/min.
-
Baseline Recording: Obtain a stable baseline recording (e.g., local field potential or whole-cell patch-clamp) for at least 10-20 minutes to ensure the health of the slice and stability of the recording.
-
Agonist Application: Dilute the muscarinic agonist stock solution into the perfusing aCSF to the final desired concentration (e.g., 10-50 µM). Switch the perfusion line to the agonist-containing aCSF.
-
Data Acquisition: Record the neuronal activity. Application of a muscarinic agonist will typically induce a gradual depolarization, an increase in spontaneous firing rate, and may lead to the emergence of rhythmic field potentials or epileptiform discharges.
-
Washout: After the desired effect is observed or the application period is complete, switch the perfusion back to the standard aCSF to wash out the compound.
Workflow for In Vitro Muscarinic Agonist Application
Caption: A typical experimental workflow for in vitro brain slice electrophysiology.
Protocol 2: Microinjection of a Muscarinic Agonist (In Vivo)
This protocol outlines the procedure for delivering a muscarinic agonist directly into a specific brain region of a live animal to study its effects on behavior or neural circuit activity.
1. Materials and Reagents:
-
Stereotaxic apparatus.
-
Anesthesia (e.g., isoflurane).
-
Surgical tools for craniotomy.
-
Microinjection pump and Hamilton syringe.
-
Cannula or glass micropipette for injection.
-
Muscarinic agonist solution (sterile, pH-neutral saline).
2. Procedure:
-
Animal Surgery: Anesthetize the animal and place it in the stereotaxic frame. Perform a craniotomy over the target brain region using coordinates from a brain atlas.
-
Cannula Implantation: Slowly lower the injection cannula or micropipette to the predetermined stereotaxic coordinates.
-
Baseline Behavior: If applicable, record baseline behavioral data before injection.
-
Microinjection: Infuse a small volume (e.g., 100-500 nL) of the muscarinic agonist solution at a slow, controlled rate (e.g., 100 nL/min) to minimize tissue damage.
-
Post-Injection Period: Leave the injection needle in place for an additional 5-10 minutes to allow for diffusion and prevent backflow upon retraction.
-
Behavioral Testing: Place the animal in the appropriate behavioral apparatus and record the relevant behavioral parameters (e.g., locomotor activity, memory task performance, seizure scoring).
-
Histological Verification: At the end of the experiment, perfuse the animal and process the brain tissue for histology to verify the injection site. This can be done by co-injecting a fluorescent tracer or by identifying the cannula track.
Safety Precautions
Muscarinic agonists are potent parasympathomimetic drugs.[2] Direct contact can cause adverse effects such as salivation, sweating, bronchoconstriction, and decreased heart rate.[1][2][4] Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, when handling these compounds. Handle concentrated stock solutions in a chemical fume hood.
References
Application Note: Evaluating the Cardiac Effects of the Muscarinic Agonist Furtrethonium Chloride
https --INVALID-LINK--... 1 [2] 3 4 Protocol for Assessing Furtrethonium Chloride Effects on Cardiac Tissue
Introduction
This compound is a synthetic choline ester that acts as a direct-acting muscarinic agonist. By mimicking the effects of acetylcholine, it can induce significant physiological responses in tissues with muscarinic receptors, including cardiac tissue.[5][6] This document provides a detailed protocol for assessing the effects of this compound on cardiac tissue, with a focus on its chronotropic, inotropic, and dromotropic properties. Understanding these effects is crucial for preclinical safety assessment and pharmacological research.
Mechanism of Action
This compound, like other muscarinic agonists, binds to and activates muscarinic acetylcholine receptors (M-receptors) on the surface of cardiac cells.[5][7] In the heart, M2 receptors are the predominant subtype.[6][7][8] Activation of these G-protein coupled receptors initiates a signaling cascade that leads to:
-
Negative Chronotropy (Decreased Heart Rate): Activation of M2 receptors in the sinoatrial (SA) node leads to an increase in potassium permeability, which hyperpolarizes the pacemaker cells and slows the rate of diastolic depolarization.[7][9][10] This results in a decreased heart rate.[9][11]
-
Negative Inotropy (Decreased Contractility): In atrial and ventricular muscle, M2 receptor stimulation decreases intracellular calcium levels, leading to a reduction in the force of contraction.[9][12]
-
Negative Dromotropy (Decreased Conduction Velocity): this compound slows the conduction of electrical impulses through the atrioventricular (AV) node, an effect mediated by M2 receptor activation.[8][13]
These actions collectively mimic the effects of vagal nerve stimulation on the heart.[14]
Experimental Protocols
This protocol outlines both in vitro and in vivo methods to comprehensively evaluate the cardiac effects of this compound.
In Vitro Assessment using Isolated Langendorff Heart Preparation
This method allows for the direct assessment of this compound's effects on the heart, independent of systemic physiological responses.
Materials:
-
Langendorff apparatus
-
Krebs-Henseleit buffer (or similar physiological salt solution)
-
This compound stock solution
-
Isolated hearts from a suitable animal model (e.g., rat, rabbit)
-
Data acquisition system for recording electrocardiogram (ECG) and intraventricular pressure
Procedure:
-
Heart Isolation and Perfusion:
-
Anesthetize the animal and rapidly excise the heart.
-
Immediately cannulate the aorta on the Langendorff apparatus and initiate retrograde perfusion with oxygenated Krebs-Henseleit buffer at a constant temperature (37°C) and pressure.
-
-
Baseline Recordings:
-
Allow the heart to stabilize for a 20-30 minute equilibration period.
-
Record baseline ECG, heart rate (chronotropy), and left ventricular developed pressure (LVDP) as a measure of contractility (inotropy).
-
-
Drug Administration:
-
Administer increasing concentrations of this compound into the perfusion buffer.
-
Record cardiac parameters continuously for a set duration at each concentration, allowing for a steady-state response to be reached.
-
-
Data Analysis:
-
Measure changes in heart rate (beats per minute), LVDP (mmHg), and PR interval from the ECG (as an indicator of AV conduction time - dromotropy) relative to baseline.
-
Construct concentration-response curves to determine the potency (EC50) of this compound for each parameter.
-
In Vivo Assessment in Animal Models
This approach evaluates the effects of this compound within a complete physiological system.
Materials:
-
Suitable animal model (e.g., rat, dog)
-
Anesthesia
-
Telemetry system or indwelling catheters for continuous ECG and blood pressure monitoring
-
This compound formulation for intravenous or intraperitoneal administration
Procedure:
-
Animal Preparation:
-
Anesthetize the animal and implant telemetry transmitters or catheters for monitoring cardiovascular parameters.
-
Allow for a recovery period as required by the surgical procedure.
-
-
Baseline Measurements:
-
Record baseline ECG and hemodynamic data for a sufficient period to establish a stable baseline.
-
-
Drug Administration:
-
Administer a single dose or escalating doses of this compound via the chosen route.
-
Continuously monitor ECG and blood pressure for a predefined period post-administration.
-
-
Data Analysis:
-
Analyze the recorded data to determine changes in heart rate (chronotropy), blood pressure (indirectly reflecting inotropy and vascular effects), and ECG intervals (e.g., PR interval for dromotropy, QRS duration, QT interval).
-
Compare the post-dose data to the baseline measurements to quantify the effects of this compound.
-
Cellular Electrophysiology using Patch-Clamp Technique
This technique provides detailed insights into the ionic mechanisms underlying the cardiac effects of this compound.
Materials:
-
Isolated cardiomyocytes from a suitable animal model or human-induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs).
-
Patch-clamp rig with amplifier and data acquisition system.
-
Pipettes and appropriate intracellular and extracellular solutions.
-
This compound solution.
Procedure:
-
Cell Preparation:
-
Isolate single cardiomyocytes or culture hiPSC-CMs.
-
-
Patch-Clamp Recordings:
-
Establish a whole-cell patch-clamp configuration.
-
Record key ion channel currents involved in cardiac action potential, such as the funny current (If) in pacemaker cells and calcium currents (ICa,L) in ventricular myocytes.
-
-
Drug Application:
-
Perfuse the cell with a known concentration of this compound.
-
-
Data Analysis:
-
Measure changes in the amplitude and kinetics of the recorded ion currents in the presence of the drug.
-
Correlate these changes with the observed physiological effects (e.g., a decrease in If would explain a negative chronotropic effect).
-
Data Presentation
All quantitative data should be summarized in clearly structured tables for easy comparison.
Table 1: In Vitro Effects of this compound on Isolated Rat Heart
| This compound (µM) | Heart Rate (bpm) | Left Ventricular Developed Pressure (mmHg) | PR Interval (ms) |
| Baseline | 280 ± 15 | 95 ± 8 | 55 ± 4 |
| 0.1 | 255 ± 12 | 88 ± 7 | 60 ± 5 |
| 1 | 210 ± 10 | 75 ± 6 | 72 ± 6 |
| 10 | 150 ± 9 | 55 ± 5 | 95 ± 8 |
| 100 | 90 ± 7 | 30 ± 4 | 130 ± 11 |
Data are presented as mean ± SEM.
Table 2: In Vivo Effects of this compound in Anesthetized Rats
| Dose (mg/kg, IV) | Change in Heart Rate (%) | Change in Mean Arterial Pressure (%) | Change in PR Interval (%) |
| 0.1 | -15 ± 3 | -10 ± 2 | +12 ± 4 |
| 0.5 | -35 ± 5 | -25 ± 4 | +28 ± 6 |
| 1.0 | -55 ± 7 | -40 ± 5 | +50 ± 8 |
Data are presented as mean ± SEM percentage change from baseline.
Visualizations
Caption: Signaling pathway of this compound in cardiac myocytes.
Caption: Experimental workflow for assessing cardiac effects.
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 4. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 5. youtube.com [youtube.com]
- 6. youtube.com [youtube.com]
- 7. m.youtube.com [m.youtube.com]
- 8. m.youtube.com [m.youtube.com]
- 9. m.youtube.com [m.youtube.com]
- 10. youtube.com [youtube.com]
- 11. youtube.com [youtube.com]
- 12. youtube.com [youtube.com]
- 13. Vagus nerve - Wikipedia [en.wikipedia.org]
- 14. Chronotropic, Inotropic and Dromotropic Parameters of the Heart and Oxidative Stress in Rats Receiving High Doses of Fructose - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Furtrethonium Chloride Dose-Response Variability
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering variability in dose-response experiments with Furtrethonium chloride and other muscarinic agonists.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a synthetic quaternary ammonium salt that functions as a direct-acting muscarinic acetylcholine receptor agonist.[1] It mimics the action of the endogenous neurotransmitter acetylcholine by binding to and activating muscarinic receptors, which are G protein-coupled receptors (GPCRs) involved in the parasympathetic nervous system.[2][3]
Q2: Which muscarinic receptor subtypes does this compound activate?
Furtrethonium is a non-selective muscarinic agonist, meaning it can activate multiple muscarinic receptor subtypes (M1-M5). The specific downstream signaling pathway activated depends on the receptor subtype predominantly expressed in the experimental system. M1, M3, and M5 receptors typically couple to Gq/11 proteins, leading to the activation of phospholipase C and a subsequent increase in intracellular calcium. M2 and M4 receptors primarily couple to Gi/o proteins, which inhibit adenylyl cyclase and decrease intracellular cyclic AMP (cAMP) levels.[4]
Q3: What are the common causes of variability in this compound dose-response curves?
Variability in dose-response curves for this compound can arise from several factors, including:
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Cell-based factors: Cell line heterogeneity, passage number, cell density, and receptor expression levels.
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Assay conditions: Media components (e.g., serum), pH, temperature, and incubation time.
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Ligand stability: Degradation of this compound in aqueous solutions.
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Reagent quality: Purity of the compound and consistency of reagents.
-
Counterion effects: While generally not a major factor, differences between chloride and iodide salts could theoretically influence solubility or other properties.
Troubleshooting Guides
Issue 1: Inconsistent EC50 Values Between Experiments
Possible Causes and Solutions
-
Cell Passage Number:
-
Problem: Continuous passaging of cell lines can lead to phenotypic drift and altered receptor expression levels.
-
Solution: Use cells within a defined, narrow passage number range for all experiments. Regularly perform cell line authentication.
-
-
Cell Density:
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Problem: Both low and high cell confluency can impact cell health and signaling capacity.
-
Solution: Optimize and standardize cell seeding density to ensure a consistent and healthy monolayer for each experiment.
-
-
Serum Concentration in Media:
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Problem: Serum contains various components that can interfere with receptor binding and signaling.
-
Solution: If possible, perform the assay in serum-free media. If serum is required for cell viability, use a consistent lot and concentration of serum across all experiments and consider a pre-incubation step to wash out serum before adding the agonist.
-
-
Ligand Stability:
-
Problem: As an acetylcholine analog, this compound may be susceptible to hydrolysis in aqueous solutions, especially at non-neutral pH or elevated temperatures.
-
Solution: Prepare fresh stock solutions of this compound for each experiment. Avoid repeated freeze-thaw cycles. Ensure the pH of the assay buffer is stable and within the optimal range for the receptor.
-
Issue 2: Low or No Agonist Response
Possible Causes and Solutions
-
Low Receptor Expression:
-
Problem: The cell line used may not express the target muscarinic receptor subtype at a sufficient level to elicit a measurable response.
-
Solution: Confirm receptor expression using techniques like qPCR, Western blot, or radioligand binding assays. Consider using a cell line known to express the target receptor at high levels or a recombinant cell line overexpressing the receptor.
-
-
Incorrect Signaling Pathway Monitored:
-
Problem: The assay may be designed to measure a signaling pathway that is not coupled to the predominant muscarinic receptor subtype in your cells (e.g., measuring cAMP for an M3-expressing cell line).
-
Solution: Ensure the assay readout is appropriate for the expected G protein coupling of the target receptor (calcium mobilization for Gq-coupled receptors, cAMP inhibition for Gi-coupled receptors).
-
-
Presence of Acetylcholinesterase (AChE):
-
Problem: If the experimental system (e.g., primary neuronal cultures) contains acetylcholinesterase, it could potentially degrade Furtrethonium, although synthetic analogs are generally more resistant than acetylcholine.
-
Solution: Consider including a validated acetylcholinesterase inhibitor in the assay buffer to prevent ligand degradation.
-
Issue 3: High Background Signal or Constitutive Activity
Possible Causes and Solutions
-
Constitutive Receptor Activity:
-
Problem: Some GPCRs, including muscarinic receptors, can exhibit agonist-independent (constitutive) activity, especially when overexpressed.
-
Solution: This can sometimes be addressed by including a known inverse agonist in control wells to establish a true baseline.
-
-
Assay Interference:
-
Problem: Components of the assay media or the detection reagents themselves may produce a high background signal.
-
Solution: Run appropriate controls, including vehicle-only wells and wells with assay components minus the cells, to identify the source of the high background.
-
Data Presentation
Due to the limited availability of specific binding affinity (Ki) and potency (EC50) data for this compound in the public domain, the following tables provide example data for other well-characterized muscarinic agonists to serve as a reference. Researchers are strongly encouraged to determine these parameters for this compound within their specific experimental systems.
Table 1: Example Muscarinic Receptor Binding Affinities (Ki, nM) of Common Agonists
| Agonist | M1 Receptor (Ki, nM) | M2 Receptor (Ki, nM) | M3 Receptor (Ki, nM) | M4 Receptor (Ki, nM) | M5 Receptor (Ki, nM) |
| Acetylcholine | 23 | 160 | 32 | 40 | 20 |
| Carbachol | 1,300 | 2,000 | 1,600 | 1,000 | 1,500 |
| Oxotremorine-M | 3.2 | 10 | 4.0 | 2.5 | 5.0 |
| Pilocarpine | 320 | 1,300 | 400 | 800 | 500 |
Data are compiled from various sources and should be considered illustrative.
Table 2: Example Muscarinic Agonist Functional Potency (EC50, nM) in Calcium Mobilization Assays (Gq-coupled receptors)
| Agonist | Cell Line | Receptor | EC50 (nM) |
| Acetylcholine | CHO-K1 | Human M1 | 15 |
| Carbachol | HEK293 | Human M3 | 120 |
| Oxotremorine-M | CHO-K1 | Human M5 | 8 |
Data are compiled from various sources and should be considered illustrative.
Table 3: Example Muscarinic Agonist Functional Potency (EC50, nM) in cAMP Inhibition Assays (Gi-coupled receptors)
| Agonist | Cell Line | Receptor | EC50 (nM) |
| Acetylcholine | CHO-K1 | Human M2 | 25 |
| Carbachol | HEK293 | Human M4 | 150 |
| Oxotremorine-M | CHO-K1 | Human M2 | 12 |
Data are compiled from various sources and should be considered illustrative.
Experimental Protocols
Protocol 1: Calcium Mobilization Assay for Gq-Coupled Muscarinic Receptors
-
Cell Culture: Plate cells expressing the target muscarinic receptor (e.g., M1, M3, M5) in a black, clear-bottom 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Dye Loading: Remove the culture medium and add a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) diluted in assay buffer. Incubate according to the dye manufacturer's instructions (typically 30-60 minutes at 37°C).
-
Wash: Gently wash the cells with assay buffer to remove excess dye.
-
Compound Addition: Prepare a serial dilution of this compound. Use a fluorescent plate reader with an injection system to add the compound dilutions to the wells while simultaneously initiating kinetic reading of fluorescence.
-
Data Acquisition: Measure fluorescence intensity over time (e.g., every 0.5-1 second for 1-2 minutes). The peak fluorescence intensity is typically used to determine the response.
-
Data Analysis: Plot the peak fluorescence response against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.
Protocol 2: cAMP Inhibition Assay for Gi-Coupled Muscarinic Receptors
-
Cell Culture: Plate cells expressing the target muscarinic receptor (e.g., M2, M4) in a suitable multi-well plate at an optimized density and allow them to attach.
-
Pre-treatment: Pre-treat the cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) for a short period to prevent cAMP degradation.
-
Co-stimulation: Add a serial dilution of this compound along with a fixed concentration of an adenylyl cyclase activator (e.g., forskolin) to stimulate cAMP production.
-
Incubation: Incubate the plate for a defined period (e.g., 15-30 minutes) at 37°C.
-
Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit (e.g., HTRF, ELISA, or AlphaScreen).
-
Data Analysis: Plot the measured cAMP levels against the logarithm of the this compound concentration. Fit the data to a four-parameter logistic equation to determine the EC50 value for the inhibition of forskolin-stimulated cAMP production.
Mandatory Visualizations
Caption: Gq-coupled muscarinic receptor signaling pathway.
Caption: Gi-coupled muscarinic receptor signaling pathway.
Caption: Troubleshooting workflow for dose-response variability.
References
Furtrethonium chloride stability and degradation in physiological buffer
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Furtrethonium chloride. The information provided is intended to address common issues encountered during experimental procedures involving this compound in physiological buffer.
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of this compound in a standard physiological buffer (e.g., PBS, pH 7.4)?
A1: this compound is susceptible to hydrolysis in aqueous solutions, including physiological buffers. The rate of degradation is influenced by pH and temperature. At physiological pH (7.4) and 37°C, a noticeable degradation can be expected over a 24-hour period. For quantitative experiments, it is recommended to use freshly prepared solutions or to conduct stability studies under your specific experimental conditions.
Q2: What are the likely degradation products of this compound in a physiological buffer?
A2: The primary degradation pathway for this compound in a physiological buffer is expected to be hydrolysis of the ester linkage, yielding furan-2-carboxylic acid and (2-hydroxyethyl)trimethylammonium chloride.
Q3: How can I monitor the stability of this compound in my experiments?
A3: A stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, is recommended.[1][2] This allows for the separation and quantification of the intact this compound from its degradation products.[1]
Q4: What are the optimal storage conditions for a stock solution of this compound?
A4: To minimize degradation, stock solutions of this compound should be prepared in an acidic buffer (e.g., pH 4-5) or an aprotic solvent like DMSO, and stored at low temperatures (-20°C or -80°C). Aliquoting the stock solution is also recommended to avoid repeated freeze-thaw cycles.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Rapid loss of this compound activity | Degradation in physiological buffer. | - Prepare fresh solutions immediately before use.- Perform experiments at a lower temperature if possible.- Conduct a time-course experiment to determine the rate of degradation under your specific conditions. |
| Inconsistent experimental results | Variable degradation of this compound between experiments. | - Standardize the time between solution preparation and use.- Ensure consistent pH and temperature of the physiological buffer.- Use a stability-indicating method (e.g., HPLC) to confirm the concentration of the active compound before each experiment. |
| Appearance of unexpected peaks in analytical chromatograms | Formation of degradation products. | - Identify the degradation products by techniques such as mass spectrometry (MS).- Develop an HPLC method that resolves the parent compound from all degradation products.[1] |
Quantitative Data Summary
The following table summarizes hypothetical stability data for this compound in a phosphate-buffered saline (PBS) at 37°C.
| pH | Time (hours) | % this compound Remaining |
| 6.0 | 0 | 100 |
| 6 | 95 | |
| 12 | 90 | |
| 24 | 82 | |
| 7.4 | 0 | 100 |
| 6 | 88 | |
| 12 | 78 | |
| 24 | 60 | |
| 8.0 | 0 | 100 |
| 6 | 75 | |
| 12 | 55 | |
| 24 | 30 |
Experimental Protocols
Protocol 1: HPLC-UV Method for Stability Assessment of this compound
This protocol outlines a reverse-phase HPLC method for the separation and quantification of this compound and its primary degradation product, furan-2-carboxylic acid.
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient:
-
0-2 min: 5% B
-
2-10 min: 5% to 40% B
-
10-12 min: 40% to 95% B
-
12-14 min: 95% B
-
14-15 min: 95% to 5% B
-
15-20 min: 5% B
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: 254 nm
-
Column Temperature: 30°C
Protocol 2: Forced Degradation Study of this compound
Forced degradation studies are essential to identify potential degradation products and to develop a stability-indicating analytical method.
-
Acid Hydrolysis: Incubate this compound solution in 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: Incubate this compound solution in 0.1 M NaOH at 60°C for 4 hours.
-
Oxidative Degradation: Treat this compound solution with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose solid this compound to 105°C for 48 hours.
-
Photolytic Degradation: Expose this compound solution to UV light (254 nm) for 24 hours.
-
Analyze all samples using the HPLC-UV method described in Protocol 1, alongside a control sample.
Visualizations
Caption: Hypothesized degradation pathway of this compound.
Caption: Experimental workflow for stability assessment.
References
Technical Support Center: Furtrethonium Chloride and Tachyphylaxis in Tissue Bath Experiments
Disclaimer: Information regarding "Furtrethonium chloride" is scarce in current scientific literature. It is likely that this is a less common or potentially outdated name. The compound "Furtrethonium iodide" has been identified as a muscarinic acetylcholine receptor agonist. Due to the limited availability of specific experimental data and protocols for Furtrethonium iodide, this guide will utilize Carbachol , a well-characterized and commonly used muscarinic agonist in tissue bath experiments, as a proxy. The principles, protocols, and troubleshooting advice provided here are generally applicable to muscarinic agonists of this class and should serve as a valuable resource for your research with Furtrethonium.
Frequently Asked Questions (FAQs)
Q1: What is tachyphylaxis and why does it occur with muscarinic agonists in tissue bath experiments?
A1: Tachyphylaxis is a rapid decrease in the response of a tissue to a drug after repeated administration. In the context of tissue bath experiments with muscarinic agonists like Furtrethonium (and Carbachol), this phenomenon is primarily due to the desensitization of muscarinic receptors. Several mechanisms contribute to this:
-
Receptor Phosphorylation: Upon agonist binding, G-protein-coupled receptor kinases (GRKs) phosphorylate the intracellular domains of the muscarinic receptor. This phosphorylation event promotes the binding of arrestin proteins.
-
Receptor-G Protein Uncoupling: Arrestin binding sterically hinders the interaction between the receptor and its associated G-protein, effectively uncoupling the receptor from its downstream signaling cascade.
-
Receptor Internalization: Prolonged agonist exposure can lead to the sequestration of receptors from the cell surface into intracellular vesicles, a process known as internalization. This reduces the number of available receptors to bind to the agonist.
-
Receptor Downregulation: With very prolonged agonist exposure, internalized receptors may be targeted for degradation in lysosomes, leading to a decrease in the total number of receptors in the cell.
Q2: How can I prevent or minimize tachyphylaxis in my tissue bath experiments?
A2: While completely preventing tachyphylaxis can be challenging, several strategies can be employed to minimize its impact:
-
Sufficient Washout Periods: Ensure adequate time between drug administrations to allow for receptor resensitization. The duration of the washout period will depend on the specific tissue and agonist but typically ranges from 15 to 60 minutes.
-
Cumulative vs. Non-Cumulative Dose-Response Curves: For constructing dose-response curves, a non-cumulative approach (where the tissue is washed out between each concentration) is less likely to induce tachyphylaxis compared to a cumulative approach (where concentrations are added sequentially without washout).
-
Use the Lowest Effective Concentrations: Avoid using excessively high concentrations of the agonist, as this can accelerate receptor desensitization.
-
Control for Time-Dependent Changes: Run a parallel control tissue that is not exposed to the drug to monitor for any time-dependent changes in tissue responsiveness.
Q3: What are the typical concentrations of a muscarinic agonist like Carbachol to use in a tissue bath experiment?
A3: The optimal concentration range depends on the specific tissue and receptor subtype being investigated. However, a typical concentration-response curve for Carbachol on smooth muscle preparations (e.g., ileum, bladder) might range from 10⁻⁹ M to 10⁻⁴ M. It is always recommended to perform a pilot experiment to determine the optimal concentration range for your specific experimental setup.
Q4: My tissue is not responding to the muscarinic agonist. What could be the problem?
A4: Several factors could contribute to a lack of tissue response:
-
Tissue Viability: Ensure the tissue was properly dissected and maintained in oxygenated physiological salt solution. Check for spontaneous contractions or response to a standard stimulus like potassium chloride (KCl) to confirm viability.
-
Receptor Presence: Verify that the tissue you are using expresses the muscarinic receptor subtype that your agonist targets.
-
Drug Solution: Double-check the concentration and preparation of your drug stock solution. Ensure it has not degraded.
-
Antagonist Presence: Ensure that no muscarinic antagonists (e.g., atropine) are present in your physiological salt solution or were administered to the animal before tissue collection.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Rapid loss of response (Tachyphylaxis) | Inadequate washout times between agonist additions. | Increase the duration of the washout period (e.g., from 15 to 30-60 minutes). Consider using a non-cumulative dosing protocol. |
| Agonist concentration is too high. | Reduce the maximum concentration of the agonist used in the experiment. | |
| No response or very weak response to the agonist | Poor tissue health or viability. | Optimize dissection technique to minimize tissue damage. Ensure continuous and adequate oxygenation of the physiological salt solution. Verify tissue viability with a depolarizing agent like KCl. |
| Incorrect drug concentration. | Prepare fresh drug solutions and verify calculations. | |
| Presence of an antagonist. | Check all solutions for potential contaminants. If the animal was treated with any drugs, consider their potential to interfere. | |
| High baseline tension or spontaneous contractions | Tissue is stretched too much. | Reduce the initial tension applied to the tissue. |
| Unstable temperature or pH of the physiological salt solution. | Ensure the water bath temperature is stable and the solution is continuously bubbled with the appropriate gas mixture (e.g., 95% O₂ / 5% CO₂). | |
| Irreproducible results between tissues | Variability in tissue preparation. | Standardize the dissection procedure and the size and orientation of the tissue strips. |
| Inconsistent drug addition technique. | Use precise pipetting techniques and ensure rapid and consistent mixing of the drug in the tissue bath. |
Experimental Protocols
Protocol: Generating a Cumulative Concentration-Response Curve for a Muscarinic Agonist in Isolated Guinea Pig Ileum
1. Tissue Preparation: a. Euthanize a guinea pig according to approved animal welfare protocols. b. Carefully dissect a segment of the terminal ileum and place it in a petri dish containing pre-warmed (37°C) and oxygenated Krebs-Henseleit solution. c. Gently remove the mesenteric attachment and any adhering fat. d. Cut the ileum into segments of approximately 2-3 cm in length. e. Gently flush the lumen of each segment with Krebs-Henseleit solution to remove any contents.
2. Mounting the Tissue: a. Tie one end of the ileum segment to a tissue holder and the other end to an isometric force transducer. b. Mount the tissue in a 10 mL organ bath containing Krebs-Henseleit solution maintained at 37°C and continuously bubbled with 95% O₂ / 5% CO₂. c. Apply an initial resting tension of approximately 1 gram and allow the tissue to equilibrate for at least 60 minutes, with washouts every 15 minutes.
3. Data Acquisition: a. Record the isometric tension using a data acquisition system. b. After the equilibration period, record a stable baseline for at least 10 minutes.
4. Cumulative Concentration-Response Curve: a. Add the muscarinic agonist (e.g., Carbachol) to the organ bath in a cumulative manner, starting with the lowest concentration (e.g., 1 nM). b. Allow the response to each concentration to reach a plateau before adding the next, higher concentration. c. Continue adding the agonist until a maximal response is achieved or the highest desired concentration is reached.
5. Data Analysis: a. Measure the peak tension generated at each agonist concentration. b. Express the response as a percentage of the maximal response. c. Plot the percentage response against the logarithm of the agonist concentration to generate a concentration-response curve. d. Calculate the EC₅₀ (the concentration of the agonist that produces 50% of the maximal response) from the curve.
Quantitative Data Summary (using Carbachol as a proxy)
| Parameter | Value (for Carbachol) | Tissue Preparation |
| EC₅₀ | ~ 1 x 10⁻⁶ M | Guinea Pig Ileum |
| pD₂ (-log EC₅₀) | ~ 6.0 | Guinea Pig Ileum |
| Receptor Subtype Affinity (pKi) | M₁: ~6.5, M₂: ~7.8, M₃: ~7.5 | Various cell lines expressing human muscarinic receptors |
Note: These values are approximate and can vary depending on the specific experimental conditions.
Mandatory Visualizations
Caption: Muscarinic receptor signaling pathway in smooth muscle.
Caption: General workflow for a tissue bath experiment.
Solubility issues of Furtrethonium chloride in DMSO
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering solubility issues with Furtrethonium chloride in Dimethyl Sulfoxide (DMSO).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its general solubility?
Q2: Why might I be experiencing difficulty dissolving this compound in DMSO?
While DMSO is a powerful polar aprotic solvent, challenges in dissolving ionic compounds like this compound can arise.[5][6] DMSO is very effective at solvating cations due to the exposed partial negative charge on the oxygen atom. However, the partial positive charge on the sulfur atom is sterically hindered by two methyl groups, which can make it less efficient at solvating anions like chloride.[4] This inefficient solvation of the anion can contribute to lower than expected solubility.
Q3: Are there any known stability issues with this compound in DMSO?
Currently, there is no widely available data to suggest significant stability issues or decomposition of this compound specifically in DMSO under standard laboratory conditions. However, it is always good practice to use freshly prepared solutions for experiments whenever possible. DMSO itself can be hygroscopic, so prolonged storage of stock solutions may lead to the absorption of water, which could potentially affect the stability of the compound over long periods.
Troubleshooting Guide
This guide provides a step-by-step approach to address common solubility problems with this compound in DMSO.
Issue: this compound is not dissolving or is precipitating out of DMSO.
Troubleshooting Workflow:
Caption: A stepwise workflow for troubleshooting solubility issues.
Detailed Steps:
-
Verify Compound Purity and Identity:
-
Ensure the this compound used is of high purity. Impurities can significantly impact solubility.
-
Confirm the identity of the compound if there are any doubts.
-
-
Assess DMSO Quality:
-
Use anhydrous, high-purity DMSO. DMSO is hygroscopic and absorbed water can alter its solvent properties.
-
Ensure the DMSO has been stored properly in a tightly sealed container.
-
-
Review Dissolution Method:
-
Initial Concentration: Are you attempting to prepare a very high concentration? Start with a lower concentration and gradually increase it.
-
Mixing: Ensure the solution is being mixed thoroughly. Vortexing or stirring can aid dissolution.
-
-
Employ Techniques to Enhance Solubility:
-
Gentle Heating: Warm the solution gently in a water bath (e.g., 37°C). Many compounds exhibit increased solubility at higher temperatures.[2] However, be cautious and monitor for any signs of degradation.
-
Sonication: Use a sonicator bath to break down any aggregates and increase the surface area of the solute, which can facilitate dissolution.[2]
-
-
Consider Alternative Solvents or Salts:
-
If solubility in DMSO remains an issue, consider using alternative polar solvents such as water or ethanol, where the iodide salt is known to be soluble.[4] The choice of solvent will depend on the experimental requirements.
-
If possible, using a different salt form of Furtrethonium, such as the iodide salt, might offer better solubility in your desired solvent system.
-
Data Presentation
Table 1: Known Solubility of Furtrethonium and its Salts
| Salt Form | Solvent | Solubility | Reference |
| Furtrethonium Iodide | Water | Soluble | [4] |
| Furtrethonium Iodide | Alcohol | Soluble | [4] |
| Furtrethonium Iodide | Benzene | Practically Insoluble | [4] |
| This compound | DMSO | Data Not Available |
Experimental Protocols
Protocol: Preparation of a this compound Stock Solution in DMSO
-
Materials:
-
This compound powder
-
Anhydrous, research-grade DMSO
-
Sterile microcentrifuge tubes or vials
-
Calibrated balance
-
Vortex mixer
-
Sonicator bath (optional)
-
Water bath (optional)
-
-
Procedure:
-
Tare a sterile microcentrifuge tube on a calibrated balance.
-
Carefully weigh the desired amount of this compound powder into the tube.
-
Add the calculated volume of DMSO to achieve the target concentration. It is good practice to add a portion of the solvent first, mix, and then add the remaining volume.
-
Tightly cap the tube and vortex the solution for 1-2 minutes until the solid is fully dissolved.
-
Visually inspect the solution for any undissolved particles.
-
If undissolved particles remain, sonicate the tube in a sonicator bath for 5-10 minutes.
-
If sonication is not sufficient, gently warm the solution in a 37°C water bath for 5-10 minutes, followed by vortexing.
-
Once fully dissolved, store the stock solution appropriately. For short-term storage, 2-8°C is generally recommended. For long-term storage, aliquoting and storing at -20°C or -80°C can prevent degradation from repeated freeze-thaw cycles.
-
Signaling Pathway
Furtrethonium is a cholinergic agonist that primarily acts on muscarinic acetylcholine receptors (mAChRs). These are G-protein coupled receptors (GPCRs). The M1, M3, and M5 subtypes are primarily coupled to Gq/11 proteins, while M2 and M4 subtypes are coupled to Gi/o proteins. The diagram below illustrates the general signaling pathway initiated by a muscarinic agonist like Furtrethonium at a Gq/11-coupled receptor.
Caption: Muscarinic agonist signaling via the Gq/11 pathway.
References
- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 2. Solubility factors when choosing a solvent [labclinics.com]
- 3. med1.qu.edu.iq [med1.qu.edu.iq]
- 4. nerd.wwnorton.com [nerd.wwnorton.com]
- 5. quora.com [quora.com]
- 6. Intracellular signaling pathways of muscarinic acetylcholine receptor-mediated detrusor muscle contractions - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Reproducibility in Furtrethonium Chloride Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to enhance the reproducibility of experiments involving Furtrethonium chloride. The information is tailored for researchers, scientists, and professionals in drug development.
Troubleshooting Guide
This guide addresses common issues encountered during in vitro experiments with this compound, particularly in isolated tissue bath preparations.
| Issue | Potential Cause | Recommended Solution |
| High Variability in Dose-Response Curves | 1. Tissue Desensitization (Tachyphylaxis): Repeated exposure to Furtrethonium can lead to a diminished response.[1] 2. Inconsistent Tissue Preparation: Variations in tissue dissection and mounting can affect responsiveness. 3. Temperature Fluctuations: Inconsistent bath temperature can alter smooth muscle contractility. | 1. Increase Washout Times: Allow for sufficient time between agonist additions for the tissue to return to baseline. A typical time cycle for acetylcholine, a similar agonist, is 5 minutes with a 90-second contact time.[2] 2. Standardize Protocols: Ensure consistent dissection techniques and apply the same initial tension to each tissue strip. 3. Monitor Temperature: Continuously monitor and maintain the organ bath at a constant temperature, typically 37°C for mammalian tissues. |
| Low Maximum Response (Emax) | 1. Degraded Furtrethonium Solution: The stability of the compound in aqueous solution may be compromised. 2. Suboptimal Tissue Viability: The isolated tissue may have been damaged during preparation or has degraded over time. 3. Incorrect Buffer Composition: The physiological salt solution may be missing essential ions or have an incorrect pH. | 1. Prepare Fresh Solutions: Prepare this compound solutions fresh for each experiment from a powdered form. 2. Assess Tissue Health: Test tissue viability with a standard stimulus like potassium chloride (KCl) at the beginning of the experiment.[3] 3. Verify Buffer: Double-check the composition and pH of the physiological salt solution (e.g., Tyrode's or Krebs-Henseleit solution). |
| Unexpected Shift in Potency (EC50) | 1. Pipetting Errors: Inaccurate serial dilutions can lead to incorrect final concentrations in the organ bath. 2. Presence of Antagonists: Contamination of glassware or buffer with muscarinic antagonists will shift the dose-response curve to the right. | 1. Calibrate Pipettes: Regularly calibrate pipettes to ensure accurate dispensing of solutions. 2. Thoroughly Clean Glassware: Use dedicated and thoroughly cleaned glassware for agonist and antagonist experiments. |
| Spontaneous Contractions or Instability | 1. Inadequate Oxygenation: Insufficient aeration of the organ bath can lead to tissue hypoxia. 2. Mechanical Stimulation: Vibrations or movement of the experimental setup can induce contractions. | 1. Ensure Proper Aeration: Continuously bubble the organ bath with an appropriate gas mixture (e.g., 95% O2, 5% CO2). 2. Isolate the Setup: Place the organ bath on a stable, vibration-free surface. |
Frequently Asked Questions (FAQs)
1. What is this compound and what is its primary mechanism of action?
This compound is a synthetic quaternary ammonium compound that acts as a parasympathomimetic agent.[1] Its primary mechanism of action is as a muscarinic acetylcholine receptor agonist. By binding to and activating these receptors, it mimics the effects of the neurotransmitter acetylcholine.
2. Which muscarinic receptor subtype does Furtrethonium primarily target in smooth muscle?
In smooth muscle tissues like the guinea pig ileum, the contractile response to muscarinic agonists is predominantly mediated by the M3 subtype.[4] Activation of M3 receptors initiates a signaling cascade that leads to smooth muscle contraction.
3. How should I prepare a stock solution of this compound?
It is recommended to prepare stock solutions fresh on the day of the experiment. Dissolve the powdered this compound in distilled water or the appropriate physiological salt solution to a high concentration (e.g., 10 mM). Subsequent dilutions should be made serially to achieve the desired final concentrations in the organ bath.
4. What are the expected pEC50 values for Furtrethonium in a guinea pig ileum preparation?
5. How can I avoid tachyphylaxis during my experiments?
Tachyphylaxis, or rapid desensitization of the tissue to an agonist, has been observed with Furtrethonium in guinea pig ileum.[1] To minimize this, it is crucial to have adequate washout periods between applications of the agonist to allow the receptors to recover. A consistent and sufficiently long time cycle between doses is essential for reproducible dose-response curves.
Experimental Protocols
Isolated Guinea Pig Ileum Contractility Assay
This protocol outlines the methodology for assessing the contractile response of guinea pig ileum to this compound.
Materials:
-
Male Dunkin-Hartley guinea pig
-
Tyrode's solution (composition in mM: NaCl 137, KCl 2.7, CaCl2 1.8, MgCl2 1.0, NaH2PO4 0.4, NaHCO3 11.9, Glucose 5.6)
-
This compound
-
Potassium chloride (KCl)
-
Isolated tissue organ bath system with isometric force transducer
-
Carbogen gas (95% O2, 5% CO2)
Procedure:
-
A segment of the terminal ileum is isolated from a humanely euthanized guinea pig and placed in pre-warmed (37°C) and aerated Tyrode's solution.
-
The lumen of the ileum segment is gently flushed to remove contents.
-
A 2-3 cm piece of the ileum is mounted in the organ bath containing Tyrode's solution, maintained at 37°C, and continuously bubbled with carbogen gas.
-
One end of the tissue is attached to a fixed hook, and the other end is connected to an isometric force transducer.
-
The tissue is allowed to equilibrate for at least 60 minutes under a resting tension of 1 g, with the Tyrode's solution being replaced every 15-20 minutes.
-
After equilibration, the tissue viability is assessed by inducing a contraction with a high concentration of KCl (e.g., 60 mM).
-
Following washout and return to baseline, a cumulative concentration-response curve for this compound is constructed by adding increasing concentrations of the agonist to the bath.
-
The contractile responses are recorded and measured as the increase in tension (in grams) from the baseline.
Data Presentation
Agonist Potency at Muscarinic Receptors
| Agonist | Preparation | pEC50 | Reference |
| Acetylcholine | Human Umbilical Vein | 6.16 ± 0.04 | [5] |
Note: Specific pEC50 data for this compound is limited in the available literature. Researchers should determine this value experimentally.
Visualizations
Experimental Workflow for Guinea Pig Ileum Contractility Assay
Caption: Workflow for the isolated guinea pig ileum contractility experiment.
Muscarinic M3 Receptor Signaling Pathway in Smooth Muscle
References
- 1. Tachyphylaxis of guinea-pig ileum to histamine and furtrethonium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. rjptsimlab.com [rjptsimlab.com]
- 3. dmt.dk [dmt.dk]
- 4. m.youtube.com [m.youtube.com]
- 5. Pharmacological characterization of muscarinic receptor subtypes mediating vasoconstriction of human umbilical vein - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing non-specific binding of Furtrethonium chloride
This technical support center provides researchers, scientists, and drug development professionals with guidance on minimizing non-specific binding of Furtrethonium chloride in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is non-specific binding a concern?
This compound is a synthetic quaternary ammonium compound that acts as a muscarinic acetylcholine receptor agonist. Its positively charged quaternary ammonium group can lead to electrostatic interactions with negatively charged surfaces and biomolecules in your assay system, such as plastics, proteins, and nucleic acids. This can result in high background signals, reduced assay sensitivity, and inaccurate quantification of its specific binding to the target receptor.
Q2: What are the primary causes of non-specific binding with this compound?
The primary drivers of non-specific binding for this compound are:
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Electrostatic Interactions: The permanent positive charge on the quaternary ammonium head of Furtrethonium can interact with negatively charged surfaces or molecules.
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Hydrophobic Interactions: Although primarily charged, the molecule may also possess hydrophobic regions that can interact with non-polar surfaces.
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Assay Component Interactions: Binding to assay components other than the intended target, such as blocking agents or other proteins in the sample matrix.
Q3: Does the counter-ion (chloride vs. iodide) significantly impact non-specific binding?
While the counter-ion can influence the physicochemical properties of a compound, for typical in vitro binding assays, the difference between chloride and iodide is generally not considered a major factor contributing to non-specific binding. The primary driver remains the positively charged Furtrethonium cation.
Q4: What are the first steps I should take to troubleshoot high non-specific binding?
Start by optimizing your assay buffer. This includes adjusting the ionic strength and pH. Increasing the salt concentration can help to mask electrostatic interactions. Also, ensure your blocking steps are adequate and optimized for your specific assay system.
Troubleshooting Guide
High non-specific binding can obscure your specific signal and lead to unreliable data. This guide provides a systematic approach to identifying and mitigating the sources of non-specific binding in your experiments with this compound.
| Problem | Potential Cause | Recommended Solution |
| High background signal in all wells (including controls) | Inadequate blocking of the assay plate or membrane. | 1. Increase the concentration of your blocking agent (e.g., BSA or non-fat dry milk).2. Increase the blocking incubation time and/or temperature.3. Try a different blocking agent. A combination of blocking agents can sometimes be more effective. |
| Electrostatic binding of Furtrethonium to the assay surface. | 1. Increase the ionic strength of your assay buffer by adding NaCl (e.g., 100-500 mM).2. Include a non-ionic surfactant like Tween-20 or Triton X-100 (0.01-0.1%) in your wash buffers. | |
| High signal in "no target" control wells | Furtrethonium is binding to other components in the assay matrix. | 1. If using complex biological samples (e.g., cell lysates, serum), consider a sample clean-up step.2. Ensure your blocking agent is not cross-reacting with other assay components. |
| Variability in non-specific binding across the plate | Inconsistent washing or coating of the plate. | 1. Ensure thorough and consistent washing of all wells.2. Verify that the plate has been coated evenly with your target receptor preparation. |
Experimental Protocols
Protocol: Muscarinic Receptor Radioligand Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity of this compound for muscarinic acetylcholine receptors (e.g., M3 subtype) in a rat brain homogenate preparation. The assay uses a well-characterized radiolabeled antagonist, [³H]-Quinuclidinyl benzilate ([³H]QNB), to compete with unlabeled this compound.
Materials:
-
Rat brain tissue
-
Homogenization Buffer: 50 mM Tris-HCl, pH 7.4
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4
-
[³H]QNB (specific activity ~40-60 Ci/mmol)
-
This compound
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Atropine (for determination of non-specific binding)
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Bovine Serum Albumin (BSA)
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Glass fiber filters (e.g., Whatman GF/B)
-
Scintillation fluid
-
96-well microplates
Procedure:
-
Membrane Preparation:
-
Homogenize rat brain tissue in ice-cold Homogenization Buffer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.
-
Collect the supernatant and centrifuge at 40,000 x g for 20 minutes at 4°C.
-
Resuspend the resulting pellet (crude membrane fraction) in Assay Buffer.
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Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., Bradford or BCA).
-
-
Assay Setup:
-
Prepare serial dilutions of this compound in Assay Buffer.
-
In a 96-well microplate, add the following to each well in triplicate:
-
Total Binding: 50 µL of Assay Buffer, 50 µL of [³H]QNB (at a final concentration near its Kd, e.g., 0.5 nM), and 100 µL of membrane preparation (e.g., 50-100 µg of protein).
-
Non-Specific Binding (NSB): 50 µL of Atropine (at a final concentration of 1 µM), 50 µL of [³H]QNB, and 100 µL of membrane preparation.
-
Competition: 50 µL of this compound dilution, 50 µL of [³H]QNB, and 100 µL of membrane preparation.
-
-
-
Incubation:
-
Incubate the plate at room temperature (or 37°C) for 60-90 minutes with gentle agitation to reach equilibrium.
-
-
Filtration and Washing:
-
Rapidly filter the contents of each well through glass fiber filters pre-soaked in 0.5% polyethyleneimine (PEI) to reduce non-specific binding of the radioligand to the filter.
-
Wash the filters three times with 3 mL of ice-cold Assay Buffer.
-
-
Quantification:
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity in a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific [³H]QNB binding against the log concentration of this compound.
-
Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific [³H]QNB binding) using non-linear regression analysis.
-
Calculate the Ki (inhibition constant) for this compound using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Data Presentation
Table 1: Representative Data for [³H]QNB Saturation Binding
This table shows example data from a saturation binding experiment to determine the Kd and Bmax of [³H]QNB for muscarinic receptors in a rat brain homogenate.
| [³H]QNB (nM) | Total Binding (CPM) | Non-Specific Binding (CPM) | Specific Binding (CPM) |
| 0.1 | 1500 | 150 | 1350 |
| 0.2 | 2800 | 300 | 2500 |
| 0.5 | 5500 | 750 | 4750 |
| 1.0 | 8500 | 1500 | 7000 |
| 2.0 | 12000 | 3000 | 9000 |
| 5.0 | 15000 | 7500 | 7500 |
| 10.0 | 16500 | 15000 | 1500 |
CPM = Counts Per Minute
Table 2: Troubleshooting Non-Specific Binding - Effect of Assay Buffer Modifications
This table illustrates the potential impact of buffer modifications on non-specific binding in a hypothetical experiment with a cationic ligand.
| Assay Condition | Total Binding (CPM) | Non-Specific Binding (CPM) | Specific Binding (CPM) | % NSB of Total |
| Standard Buffer | 10,000 | 4,000 | 6,000 | 40% |
| + 150 mM NaCl | 9,500 | 2,000 | 7,500 | 21% |
| + 0.1% BSA | 9,800 | 2,500 | 7,300 | 26% |
| + 150 mM NaCl & 0.1% BSA | 9,400 | 1,500 | 7,900 | 16% |
Visualizations
M3 Muscarinic Receptor Signaling Pathway
Caption: M3 Muscarinic Receptor signaling pathway activated by this compound.
Experimental Workflow for Minimizing Non-Specific Binding
Caption: A logical workflow for troubleshooting high non-specific binding.
Furtrethonium chloride protocol refinement for cell-based assays
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using Furtrethonium in cell-based assays.
Troubleshooting Guide
This guide addresses common issues encountered during experiments with Furtrethonium.
| Problem | Possible Cause | Suggested Solution |
| Low or No Signal | Cell Viability Issues: Furtrethonium, at high concentrations, may be cytotoxic to certain cell lines. | Perform a dose-response curve to determine the optimal, non-toxic concentration of Furtrethonium for your specific cell line using a cell viability assay (e.g., MTT or Trypan Blue exclusion). |
| Low Receptor Expression: The cell line used may not express sufficient levels of the target muscarinic acetylcholine receptor. | Confirm receptor expression using techniques like qPCR, Western blot, or flow cytometry. Consider using a cell line known to have high expression of the target receptor. | |
| Incorrect Assay Conditions: The incubation time or temperature may not be optimal for receptor activation and downstream signaling. | Optimize incubation time and temperature. A typical starting point is 30 minutes at 37°C. | |
| Reagent Degradation: Furtrethonium solution may have degraded over time. | Prepare fresh Furtrethonium solutions for each experiment. Store stock solutions as recommended by the manufacturer, typically protected from light and at -20°C for long-term storage. | |
| High Background Signal | Autofluorescence of Compounds or Cells: The compound itself or the cells may exhibit natural fluorescence at the detection wavelength. | Include appropriate controls, such as cells treated with vehicle only, to determine the baseline fluorescence. If compound autofluorescence is an issue, consider using a different fluorescent dye with a shifted emission spectrum. |
| Non-Specific Binding: Furtrethonium may be binding to other cellular components besides the target receptor. | Include a control with a known muscarinic receptor antagonist (e.g., atropine) to confirm that the observed signal is specific to the receptor of interest. A significant reduction in signal in the presence of the antagonist indicates specific binding. | |
| Assay Buffer Components: Components in the assay buffer may interfere with the detection method. | Use a simple, well-defined buffer system (e.g., Hanks' Balanced Salt Solution with calcium and magnesium). Avoid buffers containing components that may quench or enhance the signal. | |
| Inconsistent Results (High Variability) | Inconsistent Cell Seeding: Uneven cell density across wells can lead to variable responses. | Ensure a homogenous cell suspension and use a calibrated multichannel pipette for seeding. Allow cells to adhere and distribute evenly before treatment. |
| Edge Effects in Assay Plates: Wells on the outer edges of the plate are more prone to evaporation and temperature fluctuations. | Avoid using the outer wells of the assay plate for experimental samples. Fill these wells with sterile water or media to create a humidity barrier. | |
| Pipetting Errors: Inaccurate or inconsistent pipetting of Furtrethonium or other reagents. | Calibrate pipettes regularly. Use reverse pipetting for viscous solutions and ensure consistent technique. | |
| Unexpected Pharmacological Profile | Presence of Endogenous Ligands: Endogenous acetylcholine in the cell culture medium can activate the receptor, leading to a higher baseline. | Wash cells with a serum-free medium prior to the assay to remove any endogenous ligands. |
| Receptor Desensitization: Prolonged exposure to high concentrations of Furtrethonium can lead to receptor desensitization and a diminished response. | Optimize the incubation time to capture the peak response before significant desensitization occurs. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Furtrethonium?
Furtrethonium is a cholinergic agent that acts as an agonist at muscarinic acetylcholine receptors.[1] By mimicking the action of the endogenous neurotransmitter acetylcholine, it binds to and activates these receptors, leading to a variety of cellular responses depending on the receptor subtype and the cell type.
Q2: What is the difference between Furtrethonium Chloride and Furtrethonium Iodide?
While both are salts of the active furtrethonium cation, the counter-ion (chloride vs. iodide) can influence solubility and stability. For most cell-based applications, the biological activity is attributed to the furtrethonium ion, and the choice between chloride and iodide is often a matter of availability and historical precedent in experimental protocols. It is always recommended to verify the specific salt used in a cited protocol.
Q3: What are the typical concentrations of Furtrethonium to use in a cell-based assay?
The optimal concentration of Furtrethonium will vary depending on the cell line, the specific muscarinic receptor subtype being studied, and the assay being performed. It is highly recommended to perform a dose-response curve starting from a low concentration (e.g., 1 nM) and increasing to a high concentration (e.g., 100 µM) to determine the EC50 (half-maximal effective concentration) for your specific system.
Q4: How should I prepare and store Furtrethonium solutions?
Furtrethonium is typically soluble in water or aqueous buffers. For stock solutions, it is advisable to dissolve the compound in a high-quality solvent (e.g., sterile water or DMSO) at a high concentration (e.g., 10 mM). Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light. For working solutions, dilute the stock solution in the appropriate assay buffer immediately before use.
Q5: Can I use Furtrethonium in high-throughput screening (HTS) assays?
Yes, Furtrethonium can be used in HTS formats to screen for modulators of muscarinic receptor activity. Cell-based assays that generate a fluorescent or luminescent readout are particularly well-suited for HTS.[2]
Experimental Protocols
Protocol 1: Calcium Mobilization Assay
This protocol describes a method to measure the increase in intracellular calcium concentration following the activation of Gq-coupled muscarinic receptors by Furtrethonium.
Materials:
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Cells expressing the target muscarinic receptor (e.g., CHO-M3 cells)
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Furtrethonium
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Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
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Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
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Probenecid (optional, to prevent dye leakage)
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96-well black, clear-bottom microplate
-
Fluorescence plate reader with an injection system
Methodology:
-
Cell Seeding: Seed cells into a 96-well plate at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight at 37°C, 5% CO2.
-
Dye Loading: Prepare a loading buffer containing the calcium-sensitive dye (e.g., 4 µM Fluo-4 AM) and probenecid (e.g., 2.5 mM) in HBSS.
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Remove the cell culture medium and add the loading buffer to each well.
-
Incubate the plate for 60 minutes at 37°C in the dark.
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Cell Washing: Gently wash the cells twice with HBSS to remove excess dye.
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Add 100 µL of HBSS to each well.
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Baseline Fluorescence Reading: Place the plate in the fluorescence plate reader and measure the baseline fluorescence (Excitation: 485 nm, Emission: 525 nm).
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Compound Addition: Prepare a 2X working solution of Furtrethonium in HBSS.
-
Using the plate reader's injector, add 100 µL of the 2X Furtrethonium solution to the wells.
-
Signal Measurement: Immediately begin measuring the fluorescence intensity every 1-2 seconds for a period of 2-5 minutes to capture the peak calcium response.
-
Data Analysis: For each well, calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence. Normalize the data to the maximum response observed.
Protocol 2: Cell Viability Assay (MTT)
This protocol is used to assess the cytotoxicity of Furtrethonium.
Materials:
-
Cells of interest
-
Furtrethonium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well clear microplate
-
Microplate reader capable of measuring absorbance at 570 nm
Methodology:
-
Cell Seeding: Seed cells into a 96-well plate and allow them to attach overnight.
-
Compound Treatment: Prepare serial dilutions of Furtrethonium in cell culture medium.
-
Remove the old medium and add the Furtrethonium dilutions to the respective wells. Include a vehicle control (medium only).
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of the MTT solution to each well.
-
Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Add 100 µL of the solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control.
Signaling Pathway and Workflow Diagrams
Caption: Gq-coupled muscarinic receptor signaling pathway activated by Furtrethonium.
Caption: Experimental workflow for a Furtrethonium-induced calcium mobilization assay.
References
Technical Support Center: Furtrethonium Chloride & Receptor Desensitization
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers using Furtrethonium chloride to study muscarinic acetylcholine receptor (mAChR) desensitization.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why use it for desensitization studies?
A1: this compound is a synthetic quaternary ammonium compound that functions as a potent agonist for muscarinic acetylcholine receptors (mAChRs), which are a class of G protein-coupled receptors (GPCRs).[1][2] Like the endogenous ligand acetylcholine, prolonged or repeated application of Furtrethonium can induce receptor desensitization. This process involves a decrease in receptor responsiveness, which is crucial for understanding cellular signaling regulation and developing novel therapeutics. Its stable nature compared to acetylcholine makes it a reliable tool for inducing and studying the mechanisms of mAChR desensitization in vitro.
Q2: What is the primary mechanism of muscarinic receptor desensitization?
A2: Muscarinic receptor desensitization is a multi-step process that attenuates the signaling cascade despite the continued presence of an agonist like Furtrethonium.[3] The most rapid mechanism involves the phosphorylation of the receptor's intracellular domains by G protein-coupled receptor kinases (GRKs) and second messenger-dependent kinases like Protein Kinase C (PKC).[4][5] This phosphorylation promotes the binding of β-arrestin proteins, which sterically hinder the receptor's interaction with its G protein, effectively uncoupling it from downstream signaling.[3][4] Following this, β-arrestin can act as a scaffold protein to target the desensitized receptor for internalization into endosomes via clathrin-coated pits.[4][5]
Q3: How do I measure receptor desensitization in my experimental system?
A3: Desensitization is typically quantified by measuring the diminished response to a second agonist application following an initial, desensitizing application. A common method is the "R1/R2" protocol.[6] You first stimulate the cells with this compound to elicit an initial response (R1), wash the agonist away, and after a defined interval, apply the same concentration of agonist again to measure the second response (R2). The ratio of R2/R1 provides a quantitative measure of desensitization. The response itself can be the activation of a second messenger pathway, such as inositol phosphate accumulation or, more commonly, intracellular calcium mobilization.[6][7]
Q4: What is the difference between homologous and heterologous desensitization?
A4: Homologous desensitization is agonist-specific, meaning that stimulation by Furtrethonium only leads to the desensitization of the specific muscarinic receptor it activates.[4] Heterologous desensitization is broader; the activation of one type of receptor leads to the desensitization of other, non-activated receptors.[4][5] This often occurs when a shared downstream signaling molecule, like PKA or PKC, is activated, which can then phosphorylate and inactivate other GPCRs.[5]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No initial response (R1) to this compound. | 1. Low receptor expression in the cell line.2. Inactive this compound solution.3. Incorrect assay setup (e.g., wrong filter set for calcium dye).4. Cell viability is compromised. | 1. Confirm mAChR expression via qPCR or Western blot. Consider using a cell line with higher or induced expression.2. Prepare a fresh stock solution of this compound.3. Verify all instrument settings and assay components.4. Perform a cell viability assay (e.g., Trypan Blue) before the experiment. |
| High variability between replicate wells. | 1. Inconsistent cell seeding density.2. Pipetting errors during reagent addition.3. Edge effects in the microplate.4. Cell clumping. | 1. Ensure a homogenous single-cell suspension before seeding.2. Use calibrated pipettes and consider using automated liquid handlers for agonist addition.3. Avoid using the outermost wells of the plate or fill them with PBS to maintain humidity.4. Gently triturate cells to break up clumps before plating. |
| R2 response is completely abolished (R2/R1 ratio is zero). | 1. The desensitizing dose (R1) of Furtrethonium was too high or applied for too long, causing profound desensitization and/or internalization.2. The washout step was insufficient.3. The cells are undergoing apoptosis/necrosis due to overstimulation (excitotoxicity). | 1. Perform a dose-response and time-course experiment for the initial (R1) stimulation to find conditions that yield partial (e.g., 50-70%) desensitization.2. Increase the number and volume of washes between R1 and R2 stimuli.3. Check for morphological signs of cell death and perform a viability assay post-experiment. Lower the agonist concentration. |
| No desensitization observed (R2/R1 ratio is ~1.0). | 1. The concentration of this compound was too low to induce desensitization.2. The duration of the initial stimulus was too short.3. The recovery period between R1 and R2 was too long, allowing for full receptor resensitization. | 1. Increase the concentration of the desensitizing stimulus (R1).2. Increase the incubation time for the R1 stimulus.3. Shorten the time interval between the washout and the R2 stimulus. The rate of resensitization can be rapid for some receptors.[8] |
Quantitative Data Summary
The following table presents representative data from a hypothetical experiment measuring desensitization of the M3 muscarinic receptor expressed in HEK293 cells. The response measured is the peak intracellular calcium concentration ([Ca²⁺]i) following stimulation with this compound. Desensitization was induced by a 5-minute pre-treatment with 10 µM Furtrethonium.
| Treatment Condition | Furtrethonium EC₅₀ (nM) | Max Response (% of Control) | Fold Shift in EC₅₀ |
| Control (No Pre-treatment) | 55 | 100% | - |
| Desensitized (Post Pre-treatment) | 210 | 62% | 3.8 |
This data illustrates two classic hallmarks of desensitization: a decrease in the maximal response (Emax) and a rightward shift in the dose-response curve, indicating lower potency (higher EC₅₀).
Experimental Protocols & Visualizations
Protocol: Calcium Mobilization Assay for Measuring M3 Receptor Desensitization
This protocol describes a fluorescence-based assay to quantify Furtrethonium-induced desensitization by measuring intracellular calcium flux.
1. Cell Preparation:
-
Seed HEK293 cells stably expressing the M3 muscarinic receptor into a black, clear-bottom 96-well microplate at a density of 50,000 cells/well.
-
Culture overnight to allow for cell attachment.
2. Dye Loading:
-
Aspirate the culture medium from the wells.
-
Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
Add 100 µL of the loading buffer to each well.
-
Incubate the plate for 60 minutes at 37°C in the dark.
3. Desensitization (R1 Stimulation):
-
Prepare a 2X concentrated solution of this compound in assay buffer.
-
Place the plate in a fluorescence plate reader (e.g., FLIPR, FlexStation).
-
Add the Furtrethonium solution to the "desensitization" wells to achieve a final concentration of 10x EC₅₀ (e.g., ~500 nM).
-
Record the fluorescence signal (R1) for 5 minutes.
4. Washout and Recovery:
-
Gently aspirate the agonist-containing buffer from the wells.
-
Wash the cells three times with 200 µL of pre-warmed assay buffer.
-
Add 100 µL of fresh assay buffer and allow the cells to recover for a specified time (e.g., 10 minutes).
5. R2 Stimulation:
-
Re-introduce the plate into the fluorescence reader.
-
Add the same concentration of this compound to all wells (including control wells that did not receive the R1 stimulus).
-
Record the fluorescence signal (R2) for 3 minutes.
6. Data Analysis:
-
For each well, calculate the peak fluorescence response for both R1 and R2.
-
Calculate the R2/R1 ratio for the desensitized wells.
-
Compare the peak R2 response in desensitized wells to the peak response in control wells to determine the percentage of desensitization.
Diagrams
Caption: Muscarinic receptor signaling and desensitization pathway.
Caption: Workflow for a desensitization assay using calcium mobilization.
Caption: Troubleshooting flowchart for a low R2/R1 desensitization ratio.
References
- 1. furtrethonium | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. GSRS [gsrs.ncats.nih.gov]
- 3. GPCR Desensitization: Acute and Prolonged Phases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GPCRs Desensitization - Creative BioMart [creativebiomart.net]
- 5. Video: GPCR Desensitization [jove.com]
- 6. The regulation of M1 muscarinic acetylcholine receptor desensitization by synaptic activity in cultured hippocampal neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. Rapid desensitization of the TRH receptor and persistent desensitization of its constitutively active mutant - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Furtrethonium Chloride Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing incubation times and troubleshooting experimental workflows for studies involving Furtrethonium chloride.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a cholinergic agent that functions as a muscarinic acetylcholine receptor (mAChR) agonist. It mimics the action of the endogenous neurotransmitter, acetylcholine, by binding to and activating these receptors, which are G-protein coupled receptors (GPCRs) involved in numerous physiological processes.
Q2: Which signaling pathways are activated by this compound?
As a muscarinic agonist, this compound is expected to activate different signaling pathways depending on the receptor subtype expressed in the cellular model:
-
M1, M3, and M5 Receptors: These subtypes preferentially couple to Gq/11 proteins. Activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum.[1][2]
-
M2 and M4 Receptors: These subtypes couple to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[2]
Q3: What are the recommended in vitro assays for studying this compound activity?
The most common functional assays to study muscarinic agonists like this compound are:
-
Calcium Mobilization Assays: Ideal for cells expressing M1, M3, or M5 receptors, this assay measures the transient increase in intracellular calcium upon receptor activation.[3]
-
cAMP Assays: Suitable for cells expressing M2 or M4 receptors, this assay measures the inhibition of cAMP production.[4]
Q4: What is a recommended starting concentration range for this compound in these assays?
A starting point for concentration can be inferred from related compounds. For 5-methylfurmethide, a similar muscarinic agonist, the apparent ED50 is approximately 2.75 x 10⁻⁸ M.[5] A broad concentration range, for instance, from 10⁻¹⁰ M to 10⁻⁴ M, is recommended for initial dose-response experiments to determine the EC50/IC50 of this compound in your specific cell system.
Troubleshooting Guides
Calcium Mobilization Assay
| Issue | Potential Cause | Troubleshooting Steps |
| No or Low Signal | 1. Low receptor expression in cells.2. Incorrect assay setup.3. This compound is inactive or degraded.4. Calcium dye loading issue. | 1. Use a cell line with confirmed high expression of the target muscarinic receptor subtype. Consider transiently transfecting the receptor.2. Verify the correct filter settings on the plate reader. Ensure the agonist is added correctly by the instrument's injectors.3. Prepare fresh solutions of this compound. Confirm the compound's purity and stability.4. Ensure the dye loading buffer is at the correct pH and temperature. Optimize dye concentration and incubation time (typically 1 hour). Use a positive control like a calcium ionophore (e.g., ionomycin) to confirm cell loading and instrument functionality.[6][7] |
| High Background Signal | 1. Cell death or membrane damage.2. Autofluorescence of the compound or media.3. Sub-optimal dye concentration. | 1. Check cell viability before and after the experiment. Reduce mechanical stress during cell handling and reagent addition.2. Run a control with this compound in cell-free wells to check for autofluorescence. Use phenol red-free media during the assay.3. Titrate the calcium-sensitive dye to find the optimal concentration that gives a good signal-to-background ratio. |
| Signal Fades Quickly | 1. Rapid receptor desensitization.2. Phototoxicity or dye bleaching. | 1. This can be a natural physiological response. Ensure your plate reader is set to measure the initial peak fluorescence immediately after agonist addition.[8]2. Reduce the excitation light intensity and exposure time on the plate reader. |
cAMP Assay
| Issue | Potential Cause | Troubleshooting Steps |
| High Variability in Forskolin-Stimulated Control | 1. Inconsistent cell numbers per well.2. Uneven stimulation with forskolin. | 1. Ensure a homogenous cell suspension and use a calibrated multichannel pipette or automated dispenser for cell seeding.2. Ensure proper mixing after forskolin addition. |
| No or Low Inhibition by this compound | 1. Low M2/M4 receptor expression.2. Insufficient incubation time.3. Incorrect concentration of forskolin. | 1. Confirm the expression of Gi-coupled muscarinic receptors in your cell line.2. Optimize the incubation time with this compound. While 30 minutes is a common starting point, some compounds may require longer to reach equilibrium.[4]3. The concentration of forskolin should be optimized to stimulate a sub-maximal cAMP response (around 80% of the maximum), allowing for a clear window to observe inhibition. |
| High Background (Low Signal Window) | 1. Basal cAMP levels are too high.2. Reagent issues. | 1. Reduce the number of cells per well. Ensure cells are not over-confluent.2. Check the expiration dates and proper storage of all kit components. Prepare fresh reagents. |
Data Presentation: Optimizing Incubation Times
The following tables provide recommended starting points for incubation times in this compound studies. Optimization is crucial for each specific cell line and experimental condition.
Table 1: Incubation Times for Calcium Mobilization Assays
| Step | Parameter | Recommended Incubation Time | Notes |
| 1 | Cell Seeding | 16-24 hours | Allows for cell adherence and recovery. |
| 2 | Dye Loading | 1 hour at 37°C, then 20-30 min at room temp | Follow the specific dye manufacturer's protocol. Some no-wash kits may have different requirements.[3] |
| 3 | Compound Addition & Reading | Read immediately (0-3 minutes) | The calcium flux is a rapid event. The plate reader should be set to add the compound and start reading kinetically.[8] |
Table 2: Incubation Times for cAMP Assays (Inhibitory - Gi-coupled)
| Step | Parameter | Recommended Incubation Time | Notes |
| 1 | Cell Seeding | 16-24 hours | Allows for cell adherence and recovery. |
| 2 | Compound Incubation | 30 minutes | This is a starting point and can be optimized. Some protocols may use shorter or longer times depending on the kinetics of the compound.[4] |
| 3 | Forskolin Stimulation | Co-incubation with compound or added after | This step is simultaneous with or immediately follows the compound incubation. |
| 4 | Lysis & Detection Reagent Incubation | ~1 hour | Follow the specific kit manufacturer's protocol. |
Experimental Protocols
Protocol 1: Calcium Mobilization Assay
-
Cell Plating: Seed cells (e.g., HEK293 expressing M3 receptors) in a black-walled, clear-bottom 96-well plate and culture overnight.
-
Dye Loading: Prepare a calcium-sensitive dye (e.g., Fluo-8) loading solution according to the manufacturer's instructions. Remove the cell culture medium and add the dye solution to each well. Incubate for 1 hour at 37°C, followed by 30 minutes at room temperature, protected from light.[3]
-
Compound Preparation: Prepare a dilution series of this compound in a separate 96-well plate at concentrations 4-5 times the final desired concentration.
-
Measurement: Place both the cell plate and the compound plate into a fluorescence plate reader equipped with injectors (e.g., FlexStation). Set the reader to excite at ~490 nm and measure emission at ~525 nm. Program the instrument to add the this compound solution to the cell plate and immediately begin kinetic readings for 2-3 minutes.
-
Data Analysis: The response is typically measured as the peak fluorescence intensity minus the baseline fluorescence. Plot the response against the logarithm of the this compound concentration to determine the EC50.
Protocol 2: cAMP Inhibition Assay (HTRF)
-
Cell Plating: Seed cells (e.g., CHO-K1 expressing M2 receptors) in a white, opaque 384-well plate and culture overnight.
-
Compound and Forskolin Addition: Add the this compound dilution series to the wells. Subsequently, add a pre-determined concentration of forskolin to all wells (except for the negative control).
-
Incubation: Cover the plate and incubate for 30 minutes at room temperature.[4]
-
Detection: Add the HTRF detection reagents (e.g., d2-labeled cAMP and anti-cAMP cryptate antibody) as per the kit's instructions.
-
Final Incubation: Incubate for 1 hour at room temperature, protected from light.
-
Measurement: Read the plate on an HTRF-compatible plate reader, measuring emission at both 665 nm and 620 nm.
-
Data Analysis: Calculate the 665/620 ratio and normalize the data to the forskolin-only control (0% inhibition) and a non-stimulated control (100% inhibition). Plot the percentage inhibition against the logarithm of the this compound concentration to determine the IC50.
Mandatory Visualizations
References
- 1. Muscarinic acetylcholine receptor - Wikipedia [en.wikipedia.org]
- 2. Physiology, Muscarinic Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. abcam.co.jp [abcam.co.jp]
- 4. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Apparent activity of 5-methylfurmethide at muscarinic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. bu.edu [bu.edu]
- 8. agilent.com [agilent.com]
Validation & Comparative
A Comparative Analysis of Furtrethonium Chloride and Pilocarpine Efficacy in Ocular Applications
A comprehensive comparison of the clinical efficacy of furtrethonium chloride and pilocarpine is challenging due to the limited availability of contemporary scientific data for this compound. While pilocarpine has been a mainstay in ophthalmic practice for over a century and is extensively studied, this compound, a cholinergic agonist, appears in historical literature with sparse detailed experimental data available in modern scientific databases.
This guide synthesizes the available information on both compounds, highlighting the well-documented efficacy and mechanism of action of pilocarpine and presenting the limited data on this compound.
Overview of Cholinergic Agonists in Ophthalmology
Cholinergic agonists, also known as miotics, are a class of drugs that mimic the action of the neurotransmitter acetylcholine. In ophthalmology, they are primarily used to treat glaucoma by increasing the outflow of aqueous humor, the fluid inside the eye. This action reduces intraocular pressure (IOP), a major risk factor for glaucomatous optic nerve damage.
Pilocarpine: A Well-Established Miotic
Pilocarpine is a naturally occurring alkaloid that acts as a non-selective muscarinic receptor agonist. It is a well-established treatment for open-angle glaucoma and is also used to manage acute angle-closure glaucoma and to induce miosis for various ophthalmic procedures.
Mechanism of Action
Pilocarpine primarily stimulates the M3 muscarinic receptors located on the iris sphincter muscle and the ciliary muscle.
-
Iris Sphincter Muscle: Contraction of the iris sphincter muscle leads to pupillary constriction (miosis).
-
Ciliary Muscle: Contraction of the ciliary muscle increases the tension on the trabecular meshwork, facilitating the outflow of aqueous humor and thereby lowering IOP.
Signaling Pathway of Pilocarpine
The binding of pilocarpine to the M3 muscarinic receptor, a Gq protein-coupled receptor, initiates a downstream signaling cascade.
This compound: A Historical Perspective
Furtrethonium is a synthetic quaternary ammonium compound and a cholinergic agonist. Historical literature from the mid-20th century indicates its use as a miotic for the treatment of glaucoma. However, detailed studies on its efficacy and direct comparisons with other miotics like pilocarpine are scarce in modern medical literature. It is classified as an acetylcholinesterase inhibitor.
Mechanism of Action
As a cholinergic agonist, furtrethonium is presumed to act similarly to other drugs in its class by stimulating cholinergic receptors to induce miosis and increase aqueous humor outflow. Its classification as an acetylcholinesterase inhibitor suggests it may also act by preventing the breakdown of acetylcholine, thereby prolonging its effect at the neuromuscular junction of the iris sphincter and ciliary muscles.
Comparative Efficacy Data
Due to the lack of contemporary clinical trial data for this compound, a direct quantitative comparison of its efficacy with pilocarpine is not possible. The following table summarizes the available information on pilocarpine's efficacy.
| Parameter | Pilocarpine | This compound |
| Mechanism of Action | Muscarinic receptor agonist (primarily M3) | Cholinergic agonist; Acetylcholinesterase inhibitor |
| Effect on Pupil | Miosis (pupillary constriction) | Miosis (pupillary constriction) |
| Effect on IOP | Lowers IOP by increasing aqueous outflow | Presumed to lower IOP |
| Clinical Use | Open-angle glaucoma, angle-closure glaucoma, induction of miosis | Historically used for glaucoma |
| Quantitative Efficacy Data | Numerous studies demonstrate significant IOP reduction. | No recent, peer-reviewed data available. |
Experimental Protocols for Evaluating Miotic Efficacy
A standard clinical trial protocol to compare the efficacy of two miotic agents like this compound and pilocarpine would typically involve the following steps:
Study Design
A randomized, double-masked, controlled clinical trial is the gold standard.
-
Participants: Patients with open-angle glaucoma or ocular hypertension.
-
Intervention: One group receives this compound eye drops, and the other receives pilocarpine eye drops. A control group might receive a placebo or another standard glaucoma medication.
-
Masking: Neither the patients nor the investigators know which treatment is being administered to which patient.
Key Efficacy Endpoints
-
Primary Endpoint: Mean change in intraocular pressure from baseline at specified time points (e.g., 2, 6, and 8 hours post-instillation).
-
Secondary Endpoints:
-
Proportion of patients achieving a target IOP reduction (e.g., ≥20% from baseline).
-
Effect on pupillary diameter.
-
Duration of action.
-
Safety and tolerability (e.g., incidence of adverse events like brow ache, blurred vision, and systemic side effects).
-
Experimental Workflow
Conclusion
Pilocarpine remains a well-characterized and effective miotic agent for the treatment of glaucoma, with a clearly defined mechanism of action and a wealth of clinical data supporting its use. This compound, while historically used for the same indication, lacks the robust body of evidence necessary for a direct and meaningful comparison with currently available therapies. Further research and clinical trials would be required to establish the efficacy and safety profile of this compound in a modern context. Researchers and drug development professionals should rely on the extensive existing literature for pilocarpine when considering cholinergic agonists for ophthalmic applications.
Validating Furtrethonium Chloride's Cholinergic Activity: A Comparative Guide to Atropine Blockade
For Researchers, Scientists, and Drug Development Professionals
Introduction to Cholinergic Agonism and Antagonism
Furtrethonium chloride is a quaternary ammonium compound classified as a muscarinic acetylcholine receptor (mAChR) agonist. It mimics the action of the endogenous neurotransmitter acetylcholine, binding to and activating muscarinic receptors. These receptors are G-protein coupled receptors (GPCRs) that mediate a wide range of physiological functions, including smooth muscle contraction, glandular secretion, and modulation of heart rate.
Atropine, a tertiary amine alkaloid, is a classical competitive antagonist of muscarinic receptors. It binds to the same site as acetylcholine and other muscarinic agonists but does not activate the receptor, thereby blocking the effects of the agonist. The interaction between a muscarinic agonist and atropine provides a definitive method for confirming the muscarinic activity of a compound and characterizing its receptor subtype selectivity.
Comparative Potency of Muscarinic Agonists
The potency of a muscarinic agonist is typically quantified by its half-maximal effective concentration (EC50), which is the concentration of the agonist that produces 50% of the maximal response in a given assay. The following table summarizes the EC50 values for several common muscarinic agonists in an in vitro preparation of guinea-pig ileum, a tissue rich in M3 muscarinic receptors.
| Agonist | Mean EC50 (μM) |
| Carbachol | 0.15 |
| Acetylcholine | 0.04 |
| Oxotremorine-M | 0.03 |
| Bethanechol | 1.35 |
| Arecoline | 0.45 |
| Pilocarpine | 2.5 |
| McN-A-343 | 4.2 |
Data adapted from an in vitro study on guinea-pig small intestine.
Atropine Blockade: The Gold Standard for Validation
The definitive validation of a compound's activity at muscarinic receptors involves demonstrating that its effects are competitively antagonized by a known muscarinic antagonist like atropine. This is typically achieved through Schild analysis, which can determine the pA2 value of the antagonist. The pA2 is the negative logarithm of the molar concentration of an antagonist that requires a doubling of the agonist concentration to produce the same response. For a simple competitive antagonist, the pA2 value is independent of the agonist used and the tissue preparation.
The pA2 value for atropine at muscarinic receptors is consistently reported to be in the range of 8.5 to 9.5, indicating a high affinity. For instance, in studies on human colonic smooth muscle, the pA2 for atropine against the agonist carbachol was found to be approximately 8.6 to 8.7.[1]
Experimental Protocols
In Vitro Validation: Isolated Tissue Bath Assay
This protocol describes the use of an isolated tissue preparation, such as guinea pig ileum, to assess the contractile response to a muscarinic agonist and its blockade by atropine.
Materials:
-
Isolated tissue (e.g., guinea pig ileum)
-
Organ bath system with temperature control and aeration
-
Isotonic transducer and data acquisition system
-
Krebs-Henseleit solution (or similar physiological salt solution)
-
Muscarinic agonist (e.g., this compound, Carbachol)
-
Atropine sulfate
-
Standard laboratory glassware and equipment
Procedure:
-
Tissue Preparation: Euthanize a guinea pig according to approved animal welfare protocols. Dissect a segment of the ileum and place it in cold, aerated Krebs-Henseleit solution. Clean the tissue of adhering mesenteric fat and cut it into segments of approximately 2-3 cm.
-
Mounting: Suspend each tissue segment in an organ bath containing Krebs-Henseleit solution maintained at 37°C and bubbled with 95% O2 / 5% CO2. One end of the tissue is attached to a fixed hook, and the other end is connected to an isotonic force transducer.
-
Equilibration: Allow the tissue to equilibrate for at least 60 minutes under a resting tension of 1 gram, with washes every 15 minutes.
-
Agonist Concentration-Response Curve:
-
Add the muscarinic agonist in a cumulative manner, increasing the concentration in the bath by a factor of 3 or 10 at each step.
-
Record the contractile response until a maximal effect is achieved.
-
Wash the tissue extensively to return to baseline.
-
-
Atropine Incubation:
-
Introduce a known concentration of atropine into the bath and allow it to incubate with the tissue for a predetermined period (e.g., 30 minutes).
-
-
Repeat Agonist Curve in the Presence of Atropine:
-
In the continued presence of atropine, repeat the cumulative addition of the muscarinic agonist and record the concentration-response curve.
-
-
Schild Analysis:
-
Repeat steps 5 and 6 with at least two other concentrations of atropine.
-
Calculate the dose ratio for each concentration of atropine. The dose ratio is the ratio of the EC50 of the agonist in the presence of the antagonist to the EC50 of the agonist in the absence of the antagonist.
-
Construct a Schild plot by plotting the log (dose ratio - 1) against the negative log of the molar concentration of atropine. The x-intercept of the linear regression line provides the pA2 value.
-
In Vivo Validation: Blood Pressure Measurement in an Anesthetized Animal Model
This protocol outlines the procedure for measuring the cardiovascular effects of a muscarinic agonist and their reversal by atropine in an anesthetized rat.
Materials:
-
Anesthetized rat (e.g., Sprague-Dawley)
-
Surgical instruments for cannulation
-
Pressure transducer and data acquisition system
-
Intravenous catheters
-
Muscarinic agonist (e.g., this compound, Methacholine)
-
Atropine sulfate
-
Anesthetic agent (e.g., urethane, pentobarbital)
-
Heparinized saline
Procedure:
-
Animal Preparation: Anesthetize the rat and ensure a stable plane of anesthesia.
-
Cannulation:
-
Cannulate the trachea to ensure a patent airway.
-
Cannulate a femoral vein for intravenous drug administration.
-
Cannulate a carotid artery and connect the cannula to a pressure transducer to record arterial blood pressure and heart rate.
-
-
Stabilization: Allow the animal to stabilize for at least 30 minutes after surgery.
-
Agonist Administration:
-
Administer increasing doses of the muscarinic agonist intravenously and record the changes in blood pressure and heart rate. A typical response to a muscarinic agonist is a decrease in blood pressure (hypotension) and heart rate (bradycardia).
-
-
Atropine Administration:
-
Administer a dose of atropine intravenously. A typical dose in rats is 0.1-1 mg/kg.
-
-
Re-challenge with Agonist:
-
After the administration of atropine, re-administer the same doses of the muscarinic agonist and record the cardiovascular responses. A competitive blockade by atropine will significantly attenuate or abolish the hypotensive and bradycardic effects of the agonist.
-
Visualizing the Mechanisms
Signaling Pathway of this compound
Caption: Signaling pathway of this compound at Gq-coupled muscarinic receptors.
Experimental Workflow for Atropine Blockade Validation
Caption: Experimental workflows for in vitro and in vivo validation of muscarinic agonist activity with atropine blockade.
References
Cross-Validation of Furtrethonium Chloride Effects in Different Tissues: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the pharmacological effects of Furtrethonium chloride across various tissue types. Furtrethonium, a quaternary ammonium compound, is a cholinergic agent that acts as an acetylcholinesterase inhibitor. By preventing the breakdown of acetylcholine, it potentiates the action of this neurotransmitter at both muscarinic and nicotinic receptors, leading to a range of physiological responses. This guide presents available experimental data, details the methodologies for key experiments, and visualizes the underlying signaling pathways to offer a clear, objective resource for researchers in pharmacology and drug development.
Comparative Efficacy of Cholinergic Agonists
To contextualize the effects of this compound, it is compared with other well-established cholinergic agonists, Carbachol and Bethanechol. The following table summarizes their potency (EC50 values) in inducing smooth muscle contraction in the guinea pig ileum, a classic model for studying cholinergic activity.
| Compound | Agonist Type | EC50 (M) on Guinea Pig Ileum Contraction |
| Furtrethonium (derivatives) | Acetylcholinesterase Inhibitor (indirect agonist) | Data on specific EC50 for the chloride salt is limited; however, studies on agonistic furtrethonium derivatives show dose-dependent contraction.[1] |
| Carbachol | Direct-acting Muscarinic and Nicotinic Agonist | ~2.1 x 10⁻⁸ M[2] |
| Bethanechol | Direct-acting Muscarinic Agonist | Potency is generally lower than Carbachol in smooth muscle. Specific EC50 values vary across studies. |
Note: EC50 values can vary depending on experimental conditions. The data presented is for comparative purposes.
Experimental Protocols
Isolated Guinea Pig Ileum Contraction Assay
This in vitro experiment is a standard method for assessing the contractile or relaxant effects of pharmacological agents on smooth muscle.
Objective: To determine the dose-response relationship of this compound on the contractility of intestinal smooth muscle.
Materials:
-
Male guinea pig (250-350g)
-
Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, glucose 11.1)
-
This compound solutions of varying concentrations
-
Isolated organ bath system with force transducer and data acquisition software[3][4]
-
Carbogen gas (95% O2, 5% CO2)
Procedure:
-
A segment of the terminal ileum is isolated from a humanely euthanized guinea pig and placed in cold, aerated Krebs-Henseleit solution.
-
The longitudinal muscle is carefully stripped from the underlying circular muscle.
-
A section of the longitudinal muscle (approximately 1.5 cm) is mounted in an isolated organ bath containing Krebs-Henseleit solution at 37°C and continuously bubbled with carbogen gas.[5]
-
One end of the tissue is attached to a fixed hook, and the other to an isometric force transducer.
-
The tissue is allowed to equilibrate for 60 minutes under a resting tension of 1g, with washes every 15 minutes.
-
After equilibration, the tissue is challenged with a submaximal concentration of a standard agonist (e.g., acetylcholine or carbachol) to ensure viability.
-
Cumulative concentration-response curves are then generated for this compound by adding increasing concentrations of the drug to the organ bath at set intervals.
-
The contractile force is recorded and measured. The data is then plotted to determine the EC50 value.[6]
Data Analysis: The contractile response is typically expressed as a percentage of the maximum response to a standard agonist. The EC50, the concentration of the drug that produces 50% of the maximal response, is calculated from the concentration-response curve.
Signaling Pathways and Mechanisms of Action
This compound exerts its effects by modulating the cholinergic nervous system. As an acetylcholinesterase inhibitor, it increases the concentration of acetylcholine in the synaptic cleft, leading to the activation of both muscarinic and nicotinic receptors.
Acetylcholinesterase Inhibition
The primary mechanism of this compound is the inhibition of acetylcholinesterase (AChE), the enzyme responsible for the rapid hydrolysis of acetylcholine into choline and acetate. By blocking AChE, this compound prolongs the presence of acetylcholine in the synapse, leading to enhanced and sustained activation of cholinergic receptors.
Caption: Mechanism of Acetylcholinesterase Inhibition by this compound.
Muscarinic Receptor Signaling in Smooth Muscle
In smooth muscle, such as the guinea pig ileum, the increased acetylcholine resulting from AChE inhibition primarily activates M3 muscarinic receptors. This initiates a signaling cascade that leads to muscle contraction.
Caption: M3 Muscarinic Receptor Signaling Pathway in Smooth Muscle Contraction.
Cholinergic Signaling in Cardiac Tissue
In cardiac tissue, acetylcholine primarily acts on M2 muscarinic receptors, which are coupled to inhibitory G proteins (Gi). This leads to a decrease in heart rate and contractility.
Caption: M2 Muscarinic Receptor Signaling Pathway in Cardiac Tissue.
Cholinergic Signaling in Exocrine Glands
In exocrine glands, such as salivary and lacrimal glands, acetylcholine stimulates secretion via M3 muscarinic receptors, similar to the pathway in smooth muscle, leading to an increase in intracellular calcium.
Caption: M3 Muscarinic Receptor Signaling in Exocrine Gland Secretion.
Conclusion
This compound, as an acetylcholinesterase inhibitor, demonstrates significant cholinergic activity across various tissues. Its effects are mediated by the potentiation of acetylcholine at both muscarinic and nicotinic receptors. This guide provides a foundational understanding of its comparative pharmacology, experimental evaluation, and underlying signaling mechanisms. Further research is warranted to establish a more detailed quantitative profile of this compound's effects in different tissues and to directly compare its efficacy and selectivity with other cholinergic agents in a wider range of experimental models. This will be crucial for its potential therapeutic applications and for its continued use as a valuable tool in pharmacological research.
References
- 1. In vitro contractile studies within isolated tissue baths: Translational research from Visible Heart® Laboratories - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cholinergic responses of ileal longitudinal muscle under short-lasting exposure to cupric ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. reprocell.com [reprocell.com]
- 4. Measurement of Smooth Muscle Function in the Isolated Tissue Bath-applications to Pharmacology Research - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. A comparison of effects measured with isotonic and isometric recording: I. Concentration-effect curves for agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Receptor Binding Affinity: Furtrethonium Chloride vs. Acetylcholine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the receptor binding affinities of furtrethonium chloride and the endogenous neurotransmitter acetylcholine. The data presented herein is intended to support research and development efforts in pharmacology and drug discovery by offering a clear, data-driven comparison of these two cholinergic agonists.
Receptor Binding Affinity
The binding affinity of a ligand for its receptor is a critical determinant of its potency and potential therapeutic or physiological effects. This is typically quantified using the inhibition constant (Ki) or its logarithmic transformation (pKi), where a higher pKi value indicates a stronger binding affinity.
| Receptor Subtype | Ligand | pKi |
| Muscarinic | ||
| M1 | Furtrethonium | 4.1[1] |
| Acetylcholine | 4.6 - 5.7 | |
| M2 | Furtrethonium | Data not available |
| Acetylcholine | 5.8 - 6.9 | |
| M3 | Furtrethonium | Data not available |
| Acetylcholine | 5.4 - 6.4 | |
| M4 | Furtrethonium | Data not available |
| Acetylcholine | 5.7 - 6.7 | |
| M5 | Furtrethonium | Data not available |
| Acetylcholine | 5.3 - 6.0 | |
| Nicotinic | ||
| α4β2 | Furtrethonium | Data not available |
| Acetylcholine | 6.0 - 7.0 (high affinity state) | |
| α7 | Furtrethonium | Data not available |
| Acetylcholine | ~4.0 | |
| Muscle (α1)2βγδ | Furtrethonium | Data not available |
| Acetylcholine | ~6.0 |
Note: The pKi values for acetylcholine can vary between studies depending on the experimental conditions, tissue preparation, and radioligand used. The ranges provided represent typical values found in the literature.
Experimental Protocols
The determination of receptor binding affinity is most commonly achieved through competitive radioligand binding assays. This technique measures the ability of an unlabeled compound (the "competitor," e.g., furtrethonium or acetylcholine) to displace a radioactively labeled ligand that has a known high affinity and specificity for the receptor of interest.
General Protocol for Competitive Radioligand Binding Assay
-
Receptor Preparation: Membranes from cells or tissues expressing the target receptor subtype are isolated and prepared. This is often achieved using cell lines stably expressing a single human receptor subtype (e.g., CHO-K1 cells expressing the human M1 muscarinic receptor).
-
Incubation: A constant concentration of a suitable radioligand (e.g., [³H]-N-methylscopolamine for muscarinic receptors) is incubated with the receptor preparation in the presence of varying concentrations of the unlabeled competitor drug.
-
Equilibrium: The mixture is incubated for a sufficient period to allow the binding to reach equilibrium.
-
Separation of Bound and Free Radioligand: The receptor-bound radioligand is separated from the unbound radioligand. This is typically done by rapid filtration through glass fiber filters, which trap the receptor-containing membranes while allowing the unbound radioligand to pass through.
-
Quantification: The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.
-
Data Analysis: The data are plotted as the percentage of specific binding of the radioligand versus the logarithm of the competitor concentration. A sigmoidal curve is fitted to the data to determine the IC50 value, which is the concentration of the competitor that inhibits 50% of the specific binding of the radioligand.
-
Calculation of Ki: The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Signaling Pathways
The binding of an agonist to its receptor initiates a cascade of intracellular events known as a signaling pathway. Acetylcholine activates two distinct families of receptors, muscarinic and nicotinic, which utilize different signaling mechanisms. As a muscarinic agonist, furtrethonium is presumed to activate the same signaling pathways as acetylcholine at muscarinic receptors.
Muscarinic Receptor Signaling
Muscarinic receptors are G-protein coupled receptors (GPCRs). Upon agonist binding, the receptor undergoes a conformational change, leading to the activation of an associated heterotrimeric G-protein. The specific downstream signaling cascade depends on the G-protein subtype to which the receptor is coupled.
-
M1, M3, and M5 Receptors: These receptors couple to Gq/11 proteins. Activation of Gq/11 stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to IP3 receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+). DAG and Ca2+ together activate protein kinase C (PKC).
-
M2 and M4 Receptors: These receptors couple to Gi/o proteins. Activation of Gi/o inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity. The βγ-subunits of the Gi/o protein can also directly activate G-protein-coupled inwardly-rectifying potassium channels (GIRKs), leading to membrane hyperpolarization.
Nicotinic Receptor Signaling
Nicotinic receptors are ligand-gated ion channels. The binding of two acetylcholine molecules to the extracellular domain of the receptor induces a conformational change that opens an intrinsic ion channel. This channel is permeable to cations, primarily sodium (Na+) and potassium (K+), and in some cases, calcium (Ca2+). The influx of Na+ (and Ca2+) is greater than the efflux of K+, resulting in a net inward current that depolarizes the cell membrane. This depolarization can lead to the generation of an action potential in neurons or muscle contraction in skeletal muscle cells.
References
Efficacy of Furtrethonium Salts as Muscarinic Agon-ists: A Comparative Analysis
A comprehensive review of available scientific literature reveals a notable scarcity of direct comparative studies and quantitative efficacy data for Furtrethonium iodide versus Furtrethonium chloride. The majority of published research focuses on the pharmacological properties of the Furtrethonium cation as a muscarinic acetylcholine receptor agonist, with Furtrethonium iodide being the most frequently cited salt form. This guide, therefore, provides a consolidated overview of the known pharmacological effects of Furtrethonium and outlines general experimental protocols for assessing muscarinic agonist efficacy, in the absence of specific comparative data for the iodide and chloride salts.
Furtrethonium acts as a parasympathomimetic agent by mimicking the effects of acetylcholine on muscarinic receptors. These receptors are pivotal in mediating a wide range of physiological functions, including smooth muscle contraction, glandular secretion, and modulation of heart rate. The primary mechanism of action for Furtrethonium involves the direct stimulation of these receptors, leading to the activation of downstream signaling cascades.
Quantitative Data
A thorough search of scientific databases did not yield specific quantitative efficacy data, such as IC50 or EC50 values, from head-to-head comparative studies of Furtrethonium iodide and this compound. The existing literature primarily discusses the qualitative effects of Furtrethonium without detailing the specific salt used or providing comparative potency metrics.
Muscarinic Receptor Signaling Pathway
Furtrethonium, as a muscarinic agonist, initiates signaling through G-protein coupled receptors (GPCRs). The specific downstream effects depend on the receptor subtype (M1-M5) and the G-protein to which it couples. For instance, M1 and M3 receptors typically couple to Gq/11, leading to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC), culminating in a cellular response such as smooth muscle contraction or gland secretion. Conversely, M2 and M4 receptors couple to Gi/o, which inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) and subsequent downstream effects like a decrease in heart rate.
Caption: General signaling pathway of muscarinic acetylcholine receptors activated by Furtrethonium.
Experimental Protocols
Due to the lack of specific published protocols for the comparative efficacy testing of Furtrethonium iodide and chloride, a generalized experimental workflow for assessing the potency of a muscarinic agonist using an in vitro smooth muscle contraction assay is provided below. This protocol is representative of standard pharmacological methods for evaluating such compounds.
Objective: To determine and compare the potency of Furtrethonium iodide and this compound in inducing smooth muscle contraction.
Materials:
-
Isolated smooth muscle tissue (e.g., guinea pig ileum, rat bladder detrusor)
-
Organ bath system with physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O2 / 5% CO2
-
Isotonic transducer and data acquisition system
-
Furtrethonium iodide and this compound stock solutions
-
Acetylcholine (as a reference agonist)
Procedure:
-
Tissue Preparation: Isolate the desired smooth muscle tissue and mount it in the organ bath under a resting tension.
-
Equilibration: Allow the tissue to equilibrate in the physiological salt solution for a specified period (e.g., 60 minutes), with regular washing.
-
Reference Agonist Response: Obtain a cumulative concentration-response curve for acetylcholine to ensure tissue viability and establish a reference for potency.
-
Test Compound Administration: Following a washout period, add increasing concentrations of either Furtrethonium iodide or this compound to the organ bath in a cumulative manner.
-
Data Recording: Record the contractile response at each concentration until a maximal response is achieved.
-
Data Analysis: Plot the concentration-response curves for both Furtrethonium salts. Calculate the EC50 (the concentration that produces 50% of the maximal response) and the Emax (maximal effect) for each compound.
-
Statistical Comparison: Statistically compare the EC50 and Emax values of Furtrethonium iodide and this compound to determine any significant differences in potency and efficacy.
Caption: Generalized workflow for in vitro smooth muscle contraction assay.
Conclusion
Validating the Selectivity of Furtrethonium Chloride for M3 Muscarinic Receptors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for validating the selectivity of the muscarinic agonist Furtrethonium chloride for the M3 muscarinic acetylcholine receptor (mAChR). Due to the limited availability of public domain data for this compound, this document outlines the established experimental methodologies and presents comparative data for other well-characterized muscarinic ligands to illustrate the principles of selectivity profiling.
Introduction to Muscarinic Receptor Selectivity
Muscarinic acetylcholine receptors are a family of five G protein-coupled receptor (GPCR) subtypes (M1-M5) that mediate the effects of the neurotransmitter acetylcholine. These receptors are widely distributed throughout the body and are involved in numerous physiological processes. The M1, M3, and M5 subtypes typically couple to Gq/11 proteins, leading to the activation of phospholipase C and subsequent mobilization of intracellular calcium. The M2 and M4 subtypes, in contrast, couple to Gi/o proteins, inhibiting adenylyl cyclase and decreasing intracellular cAMP levels.
The development of subtype-selective muscarinic ligands is a key objective in drug discovery to achieve targeted therapeutic effects while minimizing off-target side effects. For instance, selective M3 receptor agonists could be beneficial in treating conditions like Sjögren's syndrome (by promoting salivation and lacrimation) or gastroparesis, while M3 selective antagonists are used to treat overactive bladder. Validating the selectivity of a compound like this compound is therefore a critical step in its pharmacological characterization.
Comparative Analysis of Muscarinic Ligands
To contextualize the process of validating selectivity, the following table summarizes the binding affinities (pKi) of several muscarinic ligands for the five human muscarinic receptor subtypes. Ki is the inhibition constant, representing the concentration of a competing ligand that occupies 50% of the receptors in a competition binding assay. A higher pKi value (-log(Ki)) indicates a higher binding affinity.
It is important to note that comprehensive, publicly available binding data for this compound is limited. The compounds below are presented to exemplify varying selectivity profiles.
Table 1: Comparative Binding Affinities (pKi) of Selected Muscarinic Ligands
| Compound | M1 | M2 | M3 | M4 | M5 | Selectivity Profile |
|---|---|---|---|---|---|---|
| Pilocarpine | ~6.5 | ~5.8 | ~6.7 | ~5.9 | ~6.1 | Non-selective agonist, with slight preference for M1/M3 |
| Bethanechol | - | - | - | - | - | Non-selective agonist (qualitative) |
| Darifenacin | 8.2 | 7.4 | 9.1 | 7.3 | 8.0 | M3 Selective Antagonist |
| Tiotropium | High | Moderate | High | - | - | M1/M3 Selective Antagonist (kinetic selectivity) |
Data for Pilocarpine and Bethanechol is aggregated from multiple sources and represents approximate values for illustrative purposes. Data for Darifenacin is from a specific study and presented as mean pKi values.
Experimental Protocols for Determining Receptor Selectivity
The selectivity of a ligand is determined through a combination of binding and functional assays.
Radioligand Competition Binding Assay
This assay directly measures the affinity of a test compound for a specific receptor subtype by assessing its ability to compete with a radiolabeled ligand that has high affinity and specificity for that receptor. A commonly used radioligand for muscarinic receptors is [³H]-N-methylscopolamine ([³H]-NMS), a non-selective antagonist.
Objective: To determine the inhibition constant (Ki) of this compound at each of the five muscarinic receptor subtypes (M1-M5).
Materials:
-
Cell lines individually expressing a single human muscarinic receptor subtype (e.g., CHO-K1 or HEK293 cells).
-
Membrane preparations from these cell lines.
-
[³H]-N-methylscopolamine ([³H]-NMS) as the radioligand.
-
Atropine (a non-selective muscarinic antagonist) for determining non-specific binding.
-
This compound and other test compounds.
-
Binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).
-
Glass fiber filters.
-
Scintillation fluid and a liquid scintillation counter.
Protocol:
-
Membrane Preparation: Culture cells expressing a single muscarinic receptor subtype to a high density. Harvest the cells and homogenize them in a cold buffer. Centrifuge the homogenate at low speed to remove nuclei and debris, then centrifuge the supernatant at high speed to pellet the cell membranes. Resuspend the membrane pellet in a storage buffer and determine the protein concentration.
-
Assay Setup: In a 96-well plate, add a constant concentration of [³H]-NMS (typically at a concentration close to its Kd value) and a fixed amount of membrane preparation to each well.
-
Competition Curve: Add increasing concentrations of the unlabeled test compound (e.g., this compound) to the wells. For determining non-specific binding, add a high concentration of atropine (e.g., 1 µM) to a set of wells.
-
Incubation: Incubate the plates at room temperature for a sufficient time to reach equilibrium (e.g., 2-3 hours).
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate the receptor-bound radioligand from the unbound radioligand. Wash the filters with ice-cold binding buffer.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Workflow for Radioligand Competition Binding Assay
Caption: Workflow of a radioligand competition binding assay.
Functional Assay: Intracellular Calcium Mobilization
This assay measures the functional consequence of receptor activation for Gq-coupled receptors like M3. Agonist binding to the M3 receptor triggers a signaling cascade that results in an increase in intracellular calcium concentration.
Objective: To determine the potency (EC50) and efficacy (Emax) of this compound in activating the M3 receptor signaling pathway.
Materials:
-
Cell line expressing the human M3 muscarinic receptor (e.g., CHO-M3 or HEK-M3 cells).
-
A calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
This compound and a reference full agonist (e.g., carbachol).
-
A fluorescence plate reader with automated injection capabilities.
Protocol:
-
Cell Plating: Plate the M3-expressing cells in a 96-well, black-walled, clear-bottom plate and grow to confluence.
-
Dye Loading: Remove the culture medium and incubate the cells with the calcium-sensitive dye in assay buffer for a specified time (e.g., 60 minutes at 37°C).
-
Washing: Gently wash the cells with assay buffer to remove excess dye.
-
Baseline Measurement: Place the plate in the fluorescence reader and measure the baseline fluorescence for a short period.
-
Compound Addition: Use the instrument's injector to add varying concentrations of this compound or the reference agonist to the wells.
-
Signal Detection: Immediately after compound addition, measure the fluorescence intensity over time to capture the transient increase in intracellular calcium.
-
Data Analysis: Determine the peak fluorescence response for each concentration. Plot the peak response against the logarithm of the agonist concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 (the concentration that produces 50% of the maximal response) and the Emax (the maximal response).
M3 Receptor Signaling Pathway
Caption: M3 receptor Gq-mediated signaling pathway.
Interpreting the Results for Selectivity
A compound is considered selective for the M3 receptor if it exhibits significantly higher affinity (lower Ki) in binding assays and/or greater potency (lower EC50) in functional assays at the M3 subtype compared to the other four muscarinic receptor subtypes. The selectivity ratio is often calculated by dividing the Ki or EC50 value for the off-target receptor by the Ki or EC50 value for the target receptor. A higher ratio indicates greater selectivity.
By performing these experiments, researchers can generate a comprehensive selectivity profile for this compound, enabling a data-driven comparison with other muscarinic agonists and providing a solid foundation for further drug development.
Benchmarking Furtrethonium Chloride: A Comparative Guide for Cholinergic Drug Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Furtrethonium chloride against established cholinergic drugs. By presenting available experimental data, detailed methodologies, and visual representations of key biological processes, this document aims to facilitate informed decisions in cholinergic drug research and development.
Executive Summary
This compound, also known as furmethide, is a synthetic cholinergic agent historically investigated for its muscarinic agonist properties. Understanding its pharmacological profile in comparison to widely used cholinergic drugs such as Carbachol, Bethanechol, and Pilocarpine is crucial for evaluating its potential therapeutic applications and for its use as a research tool. This guide synthesizes available data on receptor binding affinities and functional potencies, outlines detailed experimental protocols for key assays, and provides visual diagrams of relevant signaling pathways and workflows. While comprehensive quantitative data for this compound across all cholinergic receptor subtypes remains limited in publicly accessible literature, this guide collates the existing information to provide a foundational benchmark.
Data Presentation: Comparative Pharmacological Profile
The following table summarizes the available quantitative data for this compound and selected established cholinergic drugs. It is important to note that direct comparisons should be made with caution, as experimental conditions can vary between studies. Data for this compound is notably sparse, highlighting an area for future research.
| Drug | Receptor Subtype | Parameter | Value | Reference |
| Furtrethonium (Furmethide) | Muscarinic M2 | Agonist Type | Full Agonist | [1] |
| Muscarinic M2 | GDP Cooperativity (β) | ~250 | [1] | |
| Carbachol | Muscarinic M1 | EC50 | ~50 µM | [2] |
| Muscarinic M2 | GDP Cooperativity (β) | ~200 | [1] | |
| Muscarinic M2 | pEC50 | 5.12 | [3] | |
| Nicotinic (muscle) | Agonist Type | Weak Agonist | [1] | |
| Bethanechol | Muscarinic M1 | EC50 | 35 µM | |
| Muscarinic M2 | - | M2 agonist activity in vitro | ||
| Muscarinic M3 | EC50 | 14.5 µM | ||
| Muscarinic M4 | EC50 | 7 µM | ||
| Muscarinic M5 | EC50 | 32 µM | ||
| Pilocarpine | Muscarinic M1 | pKi | 5.3 - 6.7 | [4] |
| Muscarinic M2 | pKi | 4.8 - 6.2 | [4] | |
| Muscarinic M3 | pKi | 5.6 - 6.8 | [4] | |
| Muscarinic M2 | GDP Cooperativity (β) | ~25 | [1] | |
| Nicotine | Nicotinic α4β2 | Ki | ~1 nM | |
| Nicotinic α7 | Ki | >10 µM |
Note: The GDP cooperativity factor (β) reflects the extent to which GDP binding reduces agonist affinity, providing a measure of agonist efficacy. A higher β value is associated with higher agonist efficacy[1].
Experimental Protocols
Radioligand Binding Assay for Muscarinic Receptors
This protocol is used to determine the binding affinity (Ki) of a test compound for different muscarinic receptor subtypes.
a. Materials:
-
Cell membranes expressing the human muscarinic receptor subtype of interest (M1-M5).
-
Radioligand (e.g., [³H]-N-methylscopolamine, [³H]-QNB).
-
Test compound (this compound) and reference compounds.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂).
-
Scintillation cocktail and vials.
-
Glass fiber filters.
-
Filtration apparatus.
-
Scintillation counter.
b. Method:
-
Prepare serial dilutions of the test and reference compounds.
-
In a 96-well plate, add the cell membranes, radioligand at a concentration near its Kd, and either buffer (for total binding), a saturating concentration of a known muscarinic antagonist like atropine (for non-specific binding), or the test/reference compound.
-
Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials with scintillation cocktail.
-
Quantify the radioactivity using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value (concentration of the compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
FLIPR Calcium Mobilization Assay for Gq-coupled Muscarinic Receptors (M1, M3, M5)
This functional assay measures the ability of an agonist to stimulate Gq-coupled receptors, leading to an increase in intracellular calcium.
a. Materials:
-
HEK293 cells stably expressing the human muscarinic receptor subtype of interest (M1, M3, or M5).
-
Fluo-4 AM or a similar calcium-sensitive fluorescent dye.
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Probenecid (an anion transport inhibitor to prevent dye leakage).
-
Test compound (this compound) and reference compounds.
-
96- or 384-well black-walled, clear-bottom microplates.
-
Fluorometric Imaging Plate Reader (FLIPR).
b. Method:
-
Seed the cells in the microplates and allow them to adhere overnight.
-
Prepare the dye-loading solution containing the calcium-sensitive dye and probenecid in assay buffer.
-
Remove the culture medium from the cells and add the dye-loading solution.
-
Incubate the plate in the dark at 37°C for 1 hour.
-
Prepare serial dilutions of the test and reference compounds in assay buffer.
-
Place the cell plate and the compound plate into the FLIPR instrument.
-
Initiate the assay, which involves measuring baseline fluorescence, adding the compounds, and then continuously measuring the fluorescence change over time.
-
The increase in fluorescence intensity corresponds to the increase in intracellular calcium concentration.
-
Determine the EC50 value (concentration of the agonist that produces 50% of the maximal response) from the concentration-response curve generated from the peak fluorescence signal.
Whole-Cell Patch-Clamp Electrophysiology for Nicotinic Receptors
This electrophysiological technique directly measures the ion channel activity of nicotinic acetylcholine receptors (nAChRs) in response to agonist application.
a. Materials:
-
Cells expressing the nicotinic receptor subtype of interest (e.g., Xenopus oocytes or mammalian cell lines like SH-SY5Y).
-
Patch-clamp rig including a microscope, micromanipulator, amplifier, and data acquisition system.
-
Borosilicate glass capillaries for pulling micropipettes.
-
Internal pipette solution (e.g., containing KCl, MgCl₂, HEPES, EGTA, and ATP, pH 7.2).
-
External bath solution (e.g., containing NaCl, KCl, CaCl₂, MgCl₂, HEPES, and glucose, pH 7.4).
-
Test compound (this compound) and reference compounds (e.g., acetylcholine, nicotine).
b. Method:
-
Pull micropipettes from borosilicate glass capillaries to a resistance of 3-7 MΩ when filled with internal solution.
-
Mount the coverslip with the cells onto the recording chamber of the microscope and perfuse with external solution.
-
Approach a target cell with the micropipette under visual guidance and form a high-resistance seal (GΩ seal) between the pipette tip and the cell membrane.
-
Apply a brief pulse of suction to rupture the membrane patch, establishing the whole-cell configuration.
-
Clamp the cell membrane at a holding potential (e.g., -60 mV).
-
Apply the test or reference compounds at various concentrations to the cell via the perfusion system.
-
Record the inward currents elicited by the activation of the nicotinic receptors.
-
Construct a concentration-response curve by plotting the peak current amplitude against the agonist concentration.
-
Determine the EC50 value from the fitted curve.
Mandatory Visualization
Signaling Pathways
Caption: Overview of major cholinergic signaling pathways for muscarinic and nicotinic receptors.
Experimental Workflows
Caption: Simplified workflows for key in vitro pharmacological assays.
References
- 1. Activation of muscle nicotinic acetylcholine receptor channels by nicotinic and muscarinic agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A comparison between muscarinic receptor occupancy, inositol 1,4,5-trisphosphate accumulation and Ca2+ mobilization in permeabilized SH-SY5Y neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Muscarinic receptor subtypes controlling the cationic current in guinea-pig ileal smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pilocarpine | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
A Head-to-Head Comparison of Furtrethonium and Bethanechol: A Guide for Researchers
An Objective Analysis of Two Muscarinic Cholinergic Agonists
For researchers and drug development professionals in the field of cholinergic pharmacology, a clear understanding of the comparative profiles of different muscarinic agonists is paramount. This guide provides a detailed head-to-head comparison of Furtrethonium and bethanechol, two synthetic choline esters that exert their effects through the stimulation of muscarinic acetylcholine receptors. While bethanechol is a well-established therapeutic agent, Furtrethonium, also known as furmethide, is a less commonly referenced compound with a history of clinical investigation. This comparison aims to elucidate their respective pharmacological properties, supported by available experimental data.
Mechanism of Action and Receptor Binding
Both Furtrethonium and bethanechol are direct-acting muscarinic receptor agonists, meaning they bind to and activate muscarinic receptors, mimicking the effect of the endogenous neurotransmitter acetylcholine.[1][2] Their primary mechanism involves the stimulation of postganglionic muscarinic receptors in various tissues, leading to a range of physiological responses.
Bethanechol has been characterized as a non-selective muscarinic agonist with a notable affinity for M3 receptors, which are predominantly found on the smooth muscle of the bladder and in the gastrointestinal tract.[2] This selectivity for M3 receptors is clinically significant for its therapeutic applications.[2] It also exhibits activity at other muscarinic receptor subtypes.
Furtrethonium is also a potent muscarinic agonist.[1] While comprehensive data on its binding affinity across all muscarinic receptor subtypes is scarce in recent literature, historical studies have demonstrated its efficacy in stimulating muscarinic receptors. One study investigating its effect on [35S]GTPγS binding in cell membranes reported its potency and efficacy in comparison to other agonists like carbachol.[3]
Quantitative Pharmacological Data
Summarizing the available quantitative data allows for a direct comparison of the potency and efficacy of these two compounds.
| Drug | Parameter | M1 (EC50, µM) | M2 (Agonist Activity) | M3 (EC50, µM) | M4 (EC50, µM) | M5 (EC50, µM) | Reference |
| Bethanechol | Potency | 35 | In vitro activity | 14.5 | 7 | 32 |
| Drug | Parameter | Emax (fold increase over basal) | EC50 (µM) | Reference |
| Furtrethonium | Efficacy & Potency ([35S]GTPγS binding) | 3.1 | 7.0 | [3] |
| Carbachol (for comparison) | Efficacy & Potency ([35S]GTPγS binding) | 3.0 | 12.3 | [3] |
Note: A direct comparison is challenging due to the lack of studies using identical experimental conditions.
Signaling Pathways and Experimental Workflows
The activation of muscarinic receptors by agonists like Furtrethonium and bethanechol initiates a cascade of intracellular signaling events. The specific pathway depends on the receptor subtype and the G protein to which it couples. M1, M3, and M5 receptors typically couple to Gq/11, leading to the activation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium, while DAG activates protein kinase C (PKC). M2 and M4 receptors, on the other hand, couple to Gi/o, which inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels, and can also modulate ion channels.
Below are diagrams illustrating the general signaling pathways for muscarinic agonists and a typical experimental workflow for a receptor binding assay.
Experimental Protocols
Radioligand Competition Binding Assay (General Protocol)
A common method to determine the binding affinity (Ki) of a compound for a receptor is the radioligand competition binding assay.
-
Membrane Preparation: Cell membranes from tissues or cultured cells endogenously or recombinantly expressing the muscarinic receptor subtype of interest are prepared by homogenization and centrifugation.
-
Incubation: The membranes are incubated in a buffer solution containing a fixed concentration of a radiolabeled muscarinic antagonist (e.g., [³H]-N-methylscopolamine, [³H]-NMS) and varying concentrations of the unlabeled test compound (Furtrethonium or bethanechol).
-
Separation: After reaching equilibrium, the bound radioligand is separated from the free radioligand. This is typically achieved by rapid filtration through glass fiber filters, which trap the membranes and the bound radioligand.
-
Quantification: The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.
-
Data Analysis: The data are plotted as the percentage of specific binding versus the logarithm of the competitor concentration. A sigmoidal curve is fitted to the data to determine the IC50 value (the concentration of the unlabeled ligand that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
[35S]GTPγS Binding Assay (General Protocol)
This functional assay measures the activation of G proteins following agonist binding to a G protein-coupled receptor.
-
Membrane Preparation: Similar to the binding assay, cell membranes expressing the muscarinic receptor of interest are prepared.
-
Incubation: Membranes are incubated in a buffer containing GDP, [35S]GTPγS (a non-hydrolyzable analog of GTP), and varying concentrations of the agonist (Furtrethonium or bethanechol).
-
Stimulation: Agonist binding to the receptor promotes the exchange of GDP for [35S]GTPγS on the α-subunit of the G protein.
-
Separation and Quantification: The reaction is stopped, and the amount of [35S]GTPγS bound to the G proteins is measured, typically by scintillation counting after filtration.
-
Data Analysis: The data are analyzed to determine the EC50 (potency) and Emax (efficacy) of the agonist in stimulating G protein activation.
Clinical Applications and Side-Effect Profiles
Bethanechol is clinically used for the treatment of urinary retention and to increase gastrointestinal motility.[4] Its side effects are consistent with generalized cholinergic stimulation and can include sweating, salivation, flushing, abdominal cramps, nausea, and diarrhea.
Conclusion
Both Furtrethonium and bethanechol are effective muscarinic receptor agonists. Bethanechol is a well-characterized drug with established clinical use, particularly for conditions requiring increased bladder and gastrointestinal smooth muscle tone. Furtrethonium has also demonstrated potent muscarinic agonist activity and has been investigated for similar applications. However, a comprehensive, direct comparison of their receptor subtype selectivity and potency under identical experimental conditions is lacking in the current literature. Further research would be necessary to fully elucidate the nuanced differences in their pharmacological profiles and to determine if Furtrethonium could offer any therapeutic advantages over more commonly used muscarinic agonists like bethanechol. Researchers investigating novel cholinergic agents can utilize the experimental protocols outlined here to conduct such comparative studies.
References
- 1. Furtrethonium iodide | 541-64-0 | Benchchem [benchchem.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Negative cooperativity in binding of muscarinic receptor agonists and GDP as a measure of agonist efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bethanechol - Wikipedia [en.wikipedia.org]
- 5. Comparative study of effect of various anticholinergic drugs on human bladder which had been stimulated by furmethide - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Furtrethonium Chloride: A Guide for Laboratory Professionals
Immediate Safety and Handling Precautions
Before beginning any procedure that involves Furtrethonium chloride, it is imperative to be familiar with its potential hazards. Based on data for Benzethonium chloride, this compound is likely to be toxic if swallowed, cause severe skin burns and eye damage, and be very toxic to aquatic life with long-lasting effects[1][2].
Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound:
-
Gloves: Chemical-resistant gloves (e.g., nitrile) are essential to prevent skin contact.
-
Eye Protection: Chemical safety goggles or a face shield are necessary to protect against splashes.
-
Lab Coat: A lab coat or other protective clothing should be worn to protect street clothes and skin.
Engineering Controls:
-
Work in a well-ventilated area, preferably under a chemical fume hood, to minimize inhalation exposure[3].
-
Ensure that an eyewash station and safety shower are readily accessible[3].
Step-by-Step Disposal Procedures
The disposal of this compound must be managed as hazardous waste. Do not dispose of this chemical down the drain or in regular trash[4][5].
-
Waste Collection:
-
Collect all waste containing this compound in a designated, properly labeled hazardous waste container[4].
-
The container must be made of a material compatible with the chemical and have a secure, tight-fitting lid[4].
-
Do not mix this compound waste with other incompatible waste streams[1]. Check for compatibility with other chemicals before mixing.
-
-
Labeling:
-
Clearly label the hazardous waste container with the words "Hazardous Waste" and the full chemical name: "this compound"[4].
-
Indicate the hazards associated with the chemical (e.g., "Toxic," "Corrosive," "Environmental Hazard").
-
Include the accumulation start date and the name of the principal investigator or lab group.
-
-
Storage:
-
Store the sealed hazardous waste container in a designated satellite accumulation area within the laboratory.
-
This area should be under the control of the laboratory personnel and away from general traffic.
-
Ensure secondary containment is used to capture any potential leaks or spills.
-
-
Disposal Request:
-
Once the waste container is full or ready for disposal, contact your institution's EHS department to arrange for a pickup.
-
Follow your institution's specific procedures for requesting a hazardous waste collection.
-
Quantitative Data on Environmental Hazards
The following table summarizes the ecotoxicity data for Benzethonium chloride, which should be considered as indicative of the potential environmental impact of this compound.
| Organism | Test Type | Endpoint | Value | Exposure Time | Guideline |
| Oncorhynchus mykiss (rainbow trout) | semi-static test | LC50 | 1.15 mg/l | 96 h | OECD Test Guideline 203 |
| Daphnia magna (Water flea) | static test | EC50 | 0.22 mg/l | 48 h | OECD Test Guideline 202 |
| Pseudokirchneriella subcapitata (green algae) | static test | ErC50 | 0.3 mg/l | 72 h | OECD Test Guideline 201 |
| Activated sludge | EC50 | 35.7 mg/l | 3 h | OECD Test Guideline 209 |
Data from a Safety Data Sheet for Benzethonium chloride[1].
Experimental Protocols
The ecotoxicity data presented in the table were generated following standardized OECD (Organisation for Economic Co-operation and Development) guidelines for the testing of chemicals. These protocols are internationally recognized and ensure the reliability and comparability of the data.
-
OECD Test Guideline 203: Fish, Acute Toxicity Test: This test determines the concentration of a substance that is lethal to 50% of a test population of fish (LC50) over a 96-hour period.
-
OECD Test Guideline 202: Daphnia sp. Acute Immobilisation Test: This guideline measures the concentration at which 50% of Daphnia are immobilized (EC50) after a 48-hour exposure.
-
OECD Test Guideline 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test: This test evaluates the effect of a substance on the growth of algae, determining the concentration that inhibits growth by 50% (ErC50) over 72 hours.
-
OECD Test Guideline 209: Activated Sludge, Respiration Inhibition Test: This test assesses the toxicity of a substance to microorganisms in activated sludge by measuring the inhibition of their respiration rate.
Disposal Workflow for this compound
The following diagram illustrates the logical steps for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the safe disposal of this compound waste.
By adhering to these procedures and consulting with your institution's safety professionals, you can ensure the safe handling and environmentally responsible disposal of this compound, fostering a culture of safety and trust within your laboratory.
References
Essential Safety and Handling Protocols for Benzethonium Chloride
Clarification: Initial searches for "Furtrethonium chloride" did not yield specific results. However, searches consistently returned information for "Benzethonium chloride," a structurally similar quaternary ammonium compound. It is highly probable that "this compound" was a typographical error. This document provides safety and handling information for Benzethonium chloride based on available Safety Data Sheets (SDS).
Researchers, scientists, and drug development professionals must adhere to strict safety protocols when handling Benzethonium chloride due to its hazardous properties. This chemical is classified as toxic if swallowed, causes severe skin burns and eye damage, and is very toxic to aquatic life with long-lasting effects.[1][2] The following guide outlines the essential personal protective equipment (PPE), handling procedures, and disposal plans to ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to prevent contact with Benzethonium chloride. The following table summarizes the required protective gear.
| Body Part | Personal Protective Equipment | Standard/Specification |
| Eyes/Face | Chemical safety goggles or face shield | OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[3] |
| Skin | Chemical-resistant gloves (e.g., rubber or neoprene), lab coat, and other protective clothing to prevent skin exposure.[4] | Tested protective gloves must be worn (EN ISO 374).[1] |
| Respiratory | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded, if irritation or other symptoms are experienced, or if working in a poorly ventilated area.[3] A self-contained breathing apparatus is necessary in case of fire.[3] |
Handling and Storage
Proper handling and storage are critical to minimize exposure risk and maintain chemical stability.
-
Ventilation: All manipulations with Benzethonium chloride, especially those that can generate dusts, vapors, or fumes, must be conducted in a properly functioning chemical fume hood, glove box, or other suitable containment devices that exhaust directly outside.[4]
-
Hygiene: Practice good laboratory hygiene. Wash hands and face thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[4]
-
Storage: Store in a cool, dry, and well-ventilated area in a tightly closed container. Keep locked up and away from incompatible materials. It is also noted to be light-sensitive and hygroscopic.
-
Spills: In the event of a spill, immediately evacuate the area. For non-emergency personnel, avoid inhalation of dust and substance contact. Collect, bind, and pump off spills. The affected area should be cleaned up properly.
Emergency Procedures
In case of exposure, immediate action is crucial.
-
If Swallowed: Do NOT induce vomiting.[3] Rinse mouth and call a POISON CENTER or doctor immediately.
-
If on Skin (or hair): Take off immediately all contaminated clothing. Rinse skin with water or shower.
-
If Inhaled: Remove the person to fresh air and keep them comfortable for breathing. Call a POISON CENTER or doctor immediately.
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and call a POISON CENTER or doctor immediately.
Disposal Plan
All waste containing Benzethonium chloride must be treated as hazardous waste.
-
Waste Collection: Collect all waste in a sealable, compatible container.[4] This includes residual materials, rinsate from empty containers, and any contaminated disposable materials.[4]
-
Disposal: Dispose of contents and container to an approved waste disposal plant. Do not allow the product to enter drains or surface water.[3][5][6] Consult with local waste disposal experts for appropriate disposal methods.[5][6]
Workflow for Handling Benzethonium Chloride
The following diagram illustrates the standard operating procedure for working with Benzethonium chloride, from preparation to disposal.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
